2,5-Dimethoxyphenethyl alcohol CAS 3302-36-7 physicochemical properties
An In-depth Technical Guide to 2,5-Dimethoxyphenethyl Alcohol (CAS 3302-36-7) Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the physicochemical properties, synthesis, and ana...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2,5-Dimethoxyphenethyl Alcohol (CAS 3302-36-7)
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2,5-Dimethoxyphenethyl alcohol. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.
Compound Identity and Structural Characteristics
2,5-Dimethoxyphenethyl alcohol, also known as 2-(2,5-dimethoxyphenyl)ethanol, is a disubstituted phenylethanol. It serves as a crucial intermediate in the synthesis of various organic compounds, most notably as a precursor to the 2C series of phenethylamines.
Caption: Chemical structure of 2,5-Dimethoxyphenethyl alcohol.
Physicochemical Properties
The following table summarizes the key physicochemical properties. It is important to note that while the compound name is specified, some database entries associate this data with CAS number 7417-19-8.
The synthesis of 2-(2,5-Dimethoxyphenyl)ethanol is most effectively achieved via the reduction of an ester precursor, namely Ethyl 2,5-dimethoxyphenylacetate. This multi-step synthesis begins with more common starting materials and represents a reliable route to obtaining the target alcohol.
The rationale for this pathway is robust:
Starting Material: 2,5-Dimethoxyacetophenone is a commercially available and stable ketone, providing a solid foundation for the synthesis.
Carbon Chain Extension: The Willgerodt reaction is a classic and effective method for converting an aryl ketone into a corresponding aryl-substituted amide (a thiomorpholide in this case), which is then hydrolyzed to a carboxylic acid, successfully adding a carbon atom to the side chain.
Esterification: Converting the carboxylic acid to its ethyl ester facilitates a cleaner and higher-yield reduction. The ester is generally more soluble in ethereal solvents used for the subsequent reduction step.
Reduction: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of cleanly reducing the ester carbonyl to a primary alcohol without affecting the aromatic ring or the methoxy groups.
Molecular weight and structural formula of 2,5-Dimethoxyphenethyl alcohol
An In-Depth Technical Guide to 2,5-Dimethoxyphenethyl Alcohol Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,5-Dimethoxyphen...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2,5-Dimethoxyphenethyl Alcohol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethoxyphenethyl alcohol (DMPEA), a key intermediate in synthetic organic chemistry. The document details the compound's fundamental physicochemical properties, including its molecular weight and structural formula. A validated, step-by-step protocol for its synthesis via the reduction of a corresponding phenylacetic acid derivative is presented, emphasizing the rationale behind procedural choices to ensure reproducibility and safety. Furthermore, this guide outlines a complete framework for the analytical characterization of DMPEA, establishing a self-validating system for identity and purity confirmation through spectroscopic methods. The role of DMPEA as a precursor in the development of pharmacologically active molecules, particularly within the 2C series of phenethylamines, is also discussed. This document serves as an essential resource for professionals engaged in fine chemical synthesis and drug discovery.
Introduction
2,5-Dimethoxyphenethyl alcohol, also known as 2-(2,5-dimethoxyphenyl)ethanol, is a primary alcohol derivative of phenethylamine. Its structure is characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and an ethanol group at position 1. This compound holds significant importance not as an end-product, but as a crucial building block in the synthesis of more complex molecules.
In the field of medicinal chemistry and pharmacology, 2,5-dimethoxyphenethyl alcohol is a well-established precursor for the synthesis of the 2C series of psychedelic phenethylamines, so named by Alexander Shulgin to denote the two carbon atoms between the benzene ring and the amino group.[1][2] The alcohol moiety serves as a versatile functional handle that can be readily converted into other groups, such as halides or tosylates, to facilitate the introduction of the terminal amine characteristic of this class of compounds. Understanding the synthesis and characterization of this precursor is therefore fundamental for researchers exploring the structure-activity relationships of serotonergic receptor agonists.[2][3]
Physicochemical and Structural Data
The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. These data are critical for both practical handling and analytical characterization.
Structural Formula
The structural formula of 2,5-Dimethoxyphenethyl alcohol is presented below:
Figure 1: Chemical structure of 2,5-Dimethoxyphenethyl alcohol.
Core Properties
A summary of the key physicochemical properties for 2,5-Dimethoxyphenethyl alcohol is provided in Table 1.
The most common and reliable laboratory-scale synthesis of 2,5-Dimethoxyphenethyl alcohol involves the reduction of a suitable carboxylic acid or ester derivative. The following protocol details the reduction of Ethyl 2,5-dimethoxyphenylacetate using Lithium Aluminum Hydride (LAH), a powerful and non-selective reducing agent ideal for this transformation.[6]
Synthesis Workflow
The overall workflow from the starting material to the purified product is illustrated below. This process highlights the key stages of reaction, quenching, extraction, and final purification.
An In-depth Technical Guide to the Solubility of 2,5-Dimethoxyphenethyl Alcohol in Ethanol vs. Water
This guide provides a comprehensive technical analysis of the solubility characteristics of 2,5-Dimethoxyphenethyl alcohol, a compound of interest in various research and development sectors. Given the scarcity of public...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of the solubility characteristics of 2,5-Dimethoxyphenethyl alcohol, a compound of interest in various research and development sectors. Given the scarcity of publicly available experimental data on this specific molecule, this document serves a dual purpose: first, to establish a robust theoretical framework for predicting its solubility based on first principles of physical chemistry, and second, to provide a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of solute-solvent interactions to advance their work.
Foundational Principles: A Theoretical & Mechanistic Analysis
The solubility of a compound is a critical physicochemical parameter that influences its behavior in chemical reactions, its bioavailability in physiological systems, and its ease of formulation.[1] The principle of "like dissolves like" serves as our primary guide, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2]
Molecular Structure Analysis
To predict the solubility of 2,5-Dimethoxyphenethyl alcohol, we must first dissect its molecular structure and identify its key functional domains.
Structure: 2,5-Dimethoxyphenethyl alcohol (C₁₀H₁₄O₃) consists of a benzene ring substituted with two methoxy groups (-OCH₃) and a hydroxyethyl group (-CH₂CH₂OH).
Polar Domains:
Hydroxyl Group (-OH): This is the most significant polar feature. The highly electronegative oxygen atom creates a strong dipole. This group can act as both a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen lone pairs).[3][4][5]
Methoxy Groups (-OCH₃): The ether linkages are also polar. The oxygen atoms are electronegative and can act as hydrogen bond acceptors, though they lack a proton to act as donors.
Nonpolar Domains:
Benzene Ring: The aromatic ring is large, planar, and electron-rich, but it is fundamentally nonpolar and hydrophobic.
Ethyl Linker & Methyl Groups: The alkyl portions of the molecule (-CH₂CH₂- and the -CH₃ of the methoxy groups) are nonpolar and contribute to the molecule's hydrophobic character.
Solvent Property Analysis
Water (H₂O): Water is a highly polar protic solvent characterized by an extensive three-dimensional network of hydrogen bonds.[6][7] It is an excellent solvent for highly polar and ionic compounds that can readily integrate into this network.
Ethanol (C₂H₅OH): Ethanol is also a polar protic solvent. It possesses a polar hydroxyl group capable of hydrogen bonding, similar to water.[8][9] However, it also features a nonpolar ethyl group, giving it a dual character or "amphiphilic" nature.
Predictive Solubility Comparison: A Qualitative Assessment
Based on the structural analysis, we can predict a significant difference in the solubility of 2,5-Dimethoxyphenethyl alcohol in these two solvents.
Solubility in Water: The molecule's hydroxyl group will form favorable hydrogen bonds with water molecules.[5] However, the large, nonpolar aromatic ring and alkyl components must disrupt the highly ordered, strong hydrogen-bonding network of water. This process is entropically and enthalpically unfavorable, as it requires creating a cavity in the water structure to accommodate the hydrophobic regions. Therefore, the overall solubility in water is expected to be low .
Solubility in Ethanol: Ethanol presents a much more favorable environment.
Polar-Polar Interactions: The hydroxyl group of the solute can readily form hydrogen bonds with the hydroxyl group of ethanol.[10]
Nonpolar-Nonpolar Interactions: The nonpolar ethyl "tail" of ethanol can engage in favorable London dispersion forces with the nonpolar benzene ring and alkyl portions of the solute.
This ability of ethanol to interact favorably with both the polar and nonpolar regions of the solute makes it a far more effective solvent. The energy cost of disrupting the ethanol-ethanol interactions is lower than for water, and the new solute-solvent interactions are more comprehensive.
Experimental Design: Protocol for Thermodynamic Solubility Determination
To move from prediction to quantification, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, providing the most reliable and reproducible data.[11] It is designed to ensure that the solvent is fully saturated with the solute, representing the true solubility limit at a given temperature.
Workflow for Shake-Flask Solubility Determination
The following diagram outlines the logical flow of the experimental protocol.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating best practices to ensure data integrity.
Materials:
2,5-Dimethoxyphenethyl alcohol (solid, high purity)
Ethanol (anhydrous, analytical grade)
Deionized Water (Type 1, 18.2 MΩ·cm)
2 mL glass vials with PTFE-lined screw caps
Analytical balance (± 0.01 mg)
Thermostatically controlled orbital shaker
Microcentrifuge
Syringes (1 mL) and syringe filters (0.45 µm, PTFE)
Calibrated micropipettes and volumetric flasks
HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
Preparation of Saturated Solutions:
For each solvent (ethanol and water), label three vials for triplicate analysis.
Accurately weigh approximately 2-5 mg of 2,5-Dimethoxyphenethyl alcohol and add it to each vial. The key is to ensure an excess of solid will remain after equilibrium is reached.[12]
Precisely pipette 1.0 mL of the respective solvent into each vial.
Securely fasten the caps.
Equilibration:
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
Agitate the vials at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. This extended duration is critical to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute.[1]
Phase Separation:
After incubation, visually confirm that excess solid remains in each vial.
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
Carefully withdraw the clear supernatant using a syringe. Avoid disturbing the solid pellet.
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This step removes any remaining microscopic particulates. The choice of a PTFE filter is crucial as it has low analyte binding properties.[12]
Quantification by HPLC-UV:
Method Setup:
Column: C18 reversed-phase column.
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point for a molecule of this polarity. Adjust as needed for optimal peak shape and retention time.
Flow Rate: 1.0 mL/min.
Detection: Determine the wavelength of maximum absorbance (λ_max) for the compound using a UV scan (a wavelength around 275-285 nm is expected for this chromophore).
Calibration Curve: Prepare a series of standard solutions of 2,5-Dimethoxyphenethyl alcohol in the mobile phase at known concentrations (e.g., from 1 µg/mL to 100 µg/mL). Inject these standards into the HPLC system and create a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.995 for accuracy.
Sample Analysis:
Prepare an accurate dilution of the filtered saturated solution (the filtrate) using the mobile phase. The dilution factor will depend on the expected solubility; a 1:100 dilution is a reasonable starting point for ethanol, while a 1:10 may be sufficient for water.
Inject the diluted sample into the HPLC system.
Record the peak area.
Calculation and Reporting:
Use the calibration curve to determine the concentration of the diluted sample.
Calculate the concentration in the original saturated solution using the formula:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Calculate the mean and standard deviation for the triplicate measurements.
Report the final solubility as mean ± standard deviation in mg/mL or mol/L at the specified temperature.
Data Presentation & Summary
Quantitative data should be summarized in a clear, structured format for easy comparison and interpretation. While experimental data is not available in the literature, the results of the protocol described above would be presented as follows.
Solvent
Temperature (°C)
Predicted Solubility
Experimentally Determined Solubility (Mean ± SD)
Water
25
Low
Data not publicly available; experimental determination required
Ethanol
25
High
Data not publicly available; experimental determination required
Visualization of Intermolecular Interactions
The predicted difference in solubility is governed by the quality and quantity of intermolecular forces between the solute and each solvent. The following diagram illustrates these interactions at a molecular level.
Thermodynamic stability of 2,5-dimethoxy substituted phenethyl alcohols
An In-Depth Technical Guide to the Thermodynamic Stability of 2,5-Dimethoxy Substituted Phenethyl Alcohols Abstract The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous en...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 2,5-Dimethoxy Substituted Phenethyl Alcohols
Abstract
The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters and synthetic drugs.[1] The substitution pattern on the phenyl ring critically influences the pharmacological and physicochemical properties of these molecules. This guide provides an in-depth technical exploration of the thermodynamic stability of a specific analogue class: 2,5-dimethoxy substituted phenethyl alcohols. Understanding thermodynamic stability is paramount in drug development, directly impacting a candidate's shelf-life, formulation strategy, and safety profile.[2] We will dissect the structural nuances of these compounds and present a multi-faceted approach for stability assessment, integrating both empirical, calorimetric techniques and predictive, in silico computational methods. This document serves as a comprehensive resource, detailing not only the "how" but the fundamental "why" behind each methodology, empowering researchers to conduct robust and self-validating stability studies.
The Molecule in Focus: Structural & Conformational Landscape
The core structure of interest is 2-(2,5-dimethoxyphenyl)ethan-1-ol. Its stability is not merely a function of its covalent bonds but is profoundly influenced by its three-dimensional shape and the subtle interplay of non-covalent forces.
The 2,5-dimethoxy substitution pattern is well-known in the corresponding amine series (the "2C" family of compounds), where it is crucial for potent agonist activity at serotonin receptors.[3][4] While the terminal alcohol group alters the molecule's polarity and hydrogen bonding capability compared to an amine, the influence of the methoxy groups on the phenyl ring's electronics and steric environment remains a critical factor.
Conformational Preferences:
Computational studies on the parent 2-phenethylamine have shown a distinct preference for a "folded" or gauche conformation, where the terminal amine group folds back towards the aromatic ring.[5][6][7] This is stabilized by a favorable N-H•••π interaction. It is mechanistically plausible that the phenethyl alcohol analogue exhibits a similar, albeit potentially weaker, O-H•••π interaction, leading to a preference for a folded conformation. The orientation of the 2- and 5-position methoxy groups (in-plane vs. out-of-plane with the phenyl ring) can also significantly impact intermolecular packing in the solid state, thereby affecting crystal lattice energy and overall thermodynamic stability.[8]
Caption: Structure of 2-(2,5-dimethoxyphenyl)ethan-1-ol with key regions highlighted.
Empirical Assessment: A Dual Calorimetric Approach
The cornerstone of empirical stability analysis lies in thermal methods that precisely measure material properties as a function of temperature. For a novel pharmaceutical compound, a dual approach using Thermogravimetric Analysis (TGA) followed by Differential Scanning Calorimetry (DSC) provides a comprehensive and self-validating dataset.
Workflow for Experimental Stability Analysis
The logical flow of analysis ensures that data from the initial TGA experiment informs the parameters for the more sensitive DSC analysis, preventing experimental artifacts and instrument damage.
Caption: Logical workflow for the empirical thermal analysis of a novel compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Causality: TGA is performed first to determine the onset temperature of thermal decomposition.[9][10] Running a sample in a DSC above its decomposition temperature can lead to misleading data and, more critically, irreversible contamination of the sensitive DSC sensor.[11] TGA provides the safe upper-temperature limit for all subsequent thermal experiments.[12]
Methodology:
Instrument Preparation: Ensure the TGA microbalance is calibrated and the sample chamber is clean.
Sample Preparation: Weigh 5-10 mg of the 2,5-dimethoxy substituted phenethyl alcohol into a clean, tared TGA crucible (ceramic or platinum).[13] Ensure the sample is representative of the bulk material.
Instrument Setup:
Place the crucible in the TGA autosampler or manually load it onto the balance.
Purge Gas: Set an inert purge gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]
Temperature Program:
Equilibrate at 30°C for 5 minutes.
Ramp the temperature from 30°C to a high temperature (e.g., 400°C) at a heating rate of 10°C/min.[9] This rate provides a good balance between resolution and experiment time.
Data Acquisition: Initiate the run and record the sample mass as a function of temperature.
Data Analysis:
Plot the percent mass loss vs. temperature.
Identify the onset temperature of any significant mass loss event. This is the decomposition temperature (Td).
Quantify any mass loss at lower temperatures (e.g., below 120°C), which typically corresponds to residual moisture or solvent.[14]
Causality: DSC measures the heat flow associated with phase transitions, providing quantitative data on melting, crystallization, and glass transitions.[15] This is the gold standard for determining purity, polymorphic forms, and the enthalpy of fusion, which are critical parameters for formulation and stability.[16]
Methodology:
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. For potentially volatile or moisture-sensitive pharmaceutical samples, it is best practice to use a pan with a pinhole lid to allow for controlled release of any evolved gases without explosive rupture.[11]
Instrument Setup:
Place the sample pan and an empty, tared reference pan into the DSC cell.
Purge Gas: Use an inert nitrogen purge gas at 20-50 mL/min.
Temperature Program:
Equilibrate at a temperature at least 40°C below the first expected transition (e.g., 25°C).[11]
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature that is safely below the Td determined from the TGA analysis.[16]
(Optional) Include a cooling cycle at the same rate followed by a second heating cycle to investigate glass transitions in amorphous content or to study melt-crystallization behavior.
Data Acquisition: Run the experiment and record the differential heat flow as a function of temperature.
Data Analysis:
Plot heat flow (mW) vs. temperature (°C).
Melting Point (Tm): Identify the peak of the endothermic event corresponding to melting.
Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak. This value is proportional to the material's crystallinity.
Glass Transition (Tg): Identify any step-like change in the baseline, indicative of a transition from a glassy to a rubbery state in amorphous material.
Polymorphism: Look for multiple melting peaks or recrystallization events (exotherms) followed by melting (endotherms), which can indicate the presence of different crystal forms.
Data Summary
The results from these analyses can be concisely summarized for comparative purposes.
Parameter
Technique
Typical Value (Hypothetical)
Significance in Drug Development
Decomposition (Td)
TGA
225 °C
Defines the upper limit for processing and storage; indicates inherent thermal stability.
Melting Point (Tm)
DSC
145 °C
Critical for identification, purity assessment, and formulation design (e.g., hot-melt extrusion).
Enthalpy of Fusion (ΔHfus)
DSC
120 J/g
Relates to the degree of crystallinity; affects dissolution rate and bioavailability.
Glass Transition (Tg)
DSC
55 °C
Important for the stability of amorphous forms, which are often used to enhance solubility.
Residual Mass
TGA
99.8% @ 200 °C
Indicates high thermal stability below Td with minimal volatile impurities.
In Silico Prediction: A Quantum Mechanics-Based Workflow
While experimental methods provide definitive data, computational chemistry offers a predictive, resource-efficient means to investigate stability at the molecular level before synthesis.[17] Quantum mechanics (QM) calculations can accurately model electronic structures and predict the relative stabilities of different molecular conformations, providing invaluable insight.[18][19]
Computational Workflow
A systematic computational workflow ensures that the true global minimum energy conformation is identified, providing an accurate prediction of the molecule's most stable state.
Caption: A standard workflow for computational conformational and stability analysis.
Theoretical Framework and Protocol
Causality: A simple geometry optimization of a single starting structure may find only a local energy minimum. A thorough conformational search is required to explore the potential energy surface and identify all relevant low-energy structures.[20] Density Functional Theory (DFT) with dispersion corrections (e.g., D3BJ) is the method of choice as it provides a robust balance of accuracy and computational cost for drug-like molecules, accurately capturing the non-covalent interactions (like the potential O-H•••π bond) that govern conformational preference.[20][21]
Methodology:
Structure Generation: Generate an initial 3D structure of 2-(2,5-dimethoxyphenyl)ethan-1-ol using chemical drawing software or from its SMILES string.
Conformational Search:
Employ a molecular mechanics force field (e.g., MMFF94) to rapidly generate hundreds or thousands of possible conformers by systematically rotating all rotatable bonds.
Filter the results to retain a set of unique, low-energy conformers (e.g., all within 10 kcal/mol of the lowest energy structure).
Quantum Mechanical Optimization:
For each low-energy conformer, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a basis set like 6-31G(d) and a dispersion correction like D3BJ.[20]
Software: This can be performed using software packages like Schrödinger[22][23], ORCA[20], or Gaussian.
Frequency Analysis:
Perform a vibrational frequency calculation at the same level of theory for each optimized structure.
Validation: Confirm that each structure is a true energy minimum by ensuring there are no imaginary frequencies. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy (G) and enthalpy (H).
Data Analysis:
Compare the relative Gibbs free energies (ΔG) of all confirmed conformers. The conformer with the lowest ΔG is the most thermodynamically stable.
Analyze the geometries of the most stable conformers to identify key intramolecular interactions (e.g., hydrogen bonds, π-stacking).
Predicted Data Summary
Computational results provide a quantitative ranking of conformational stability.
Conformer ID
Key Dihedral Angle (C-C-C-O)
Relative Energy (ΔG, kcal/mol)
Key Intramolecular Interaction
Boltzmann Population (%)
Conf-1
~65° (gauche)
0.00
O-H•••π interaction
79.0
Conf-2
~180° (anti)
+1.5
None
7.5
Conf-3
~-65° (gauche)
+0.15
O-H•••π interaction (alternate)
13.5
Practical Considerations: Storage and Handling
The chemical nature of phenethylamines, and by extension their alcohol analogues, necessitates careful storage to ensure long-term stability.[2]
Atmosphere: The ethyl alcohol sidechain, like the amine, can be susceptible to oxidation over time. Furthermore, basic impurities or related amine precursors can react with atmospheric CO2 to form carbonates.[2][24] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Temperature: Chemical degradation is accelerated by heat. For long-term storage, the compound should be kept in a cool environment, with refrigeration (2-8°C) or freezing (≤ -20°C) being optimal.[2]
Light: Many aromatic compounds are photosensitive. To prevent light-induced degradation, store the material in amber vials or in a dark location.
Conclusion
The thermodynamic stability of 2,5-dimethoxy substituted phenethyl alcohols is a critical attribute that dictates their viability as drug candidates. This guide has outlined a robust, integrated strategy for a comprehensive stability assessment. By first using TGA to establish a safe thermal operating range, followed by detailed DSC analysis, researchers can obtain definitive empirical data on melting behavior, crystallinity, and purity. These experimental findings can be complemented and rationalized by quantum mechanical calculations, which provide fundamental insights into the conformational preferences and intrinsic stability of the molecule. This dual approach, grounded in sound scientific principles, empowers drug development professionals to make informed decisions, mitigate risks associated with instability, and accelerate the journey from discovery to formulation.
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Difference between 2,5-Dimethoxyphenethyl alcohol and 3,4-isomer
An In-depth Technical Guide to the Differentiation of 2,5-Dimethoxyphenethyl Alcohol and its 3,4-Isomer Introduction In the landscape of synthetic chemistry and drug development, positional isomers—molecules sharing the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Differentiation of 2,5-Dimethoxyphenethyl Alcohol and its 3,4-Isomer
Introduction
In the landscape of synthetic chemistry and drug development, positional isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of functional groups—present a critical challenge. The subtle shift of a functional group can dramatically alter a molecule's physicochemical properties, synthetic accessibility, and, most importantly, its biological activity. This guide provides a comprehensive technical examination of two such isomers: 2,5-Dimethoxyphenethyl alcohol and 3,4-Dimethoxyphenethyl alcohol.
Both compounds share the molecular formula C₁₀H₁₄O₃, but the placement of two methoxy groups on the phenethyl scaffold dictates their entry into vastly different chemical and pharmacological realms. The 2,5-isomer is a known precursor and structural relative to the 2C family of psychedelic phenethylamines, making its accurate identification crucial in forensic and neuropharmacological research.[1][2] Conversely, the 3,4-isomer, also known as homoveratryl alcohol, serves as a building block for various pharmaceuticals and natural products, including compounds related to the cardiotonic drug denopamine.[3][4]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships between structure and observable properties. We will explore the core differences in their synthesis, the analytical strategies for their unambiguous differentiation, and the profound implications of their isomeric variation on biological function. Every protocol and mechanistic claim is supported by authoritative references to ensure scientific integrity.
Part 1: Core Structural and Physicochemical Disparities
The foundational difference between these two molecules lies in the ortho/para versus vicinal substitution pattern of the methoxy groups on the benzene ring. This seemingly minor structural variance is the genesis of all subsequent differences in their chemical and biological profiles.
Caption: Structural comparison of 2,5- and 3,4-Dimethoxyphenethyl alcohol.
The differing electronic environment of the aromatic ring influences properties from polarity to reactivity. The 2,5-isomer possesses a higher degree of symmetry compared to the 3,4-isomer, which can affect crystal packing and, consequently, its melting point.
The synthesis of these isomers typically involves the reduction of a corresponding two-carbon side chain with an oxidized functional group, such as a carboxylic acid, ester, or ketone. The choice of starting material is dictated by the commercial availability of the appropriately substituted benzene derivative.
A common and reliable strategy is the reduction of the corresponding phenylacetic acid or its ester derivative using a powerful reducing agent like Lithium Aluminum Hydride (LAH).
Caption: Common reductive synthesis pathways for the target isomers.
Exemplary Protocol: Synthesis of 2,5-Dimethoxyphenethyl alcohol (V) via LAH Reduction[10]
This protocol is based on the reduction of an ethyl ester, a common intermediate derived from the corresponding acid.
Causality: Lithium Aluminum Hydride (LAH) is chosen for its potent ability to reduce esters to primary alcohols. The reaction is conducted in an anhydrous aprotic solvent like diethyl ether to prevent violent quenching of the highly reactive LAH.
Methodology:
Preparation: A three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
Addition: A solution of Ethyl 2,5-dimethoxyphenylacetate (IV) (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.
Reaction: After the addition is complete, the mixture is refluxed for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
Quench: The reaction is cooled in an ice bath and cautiously quenched by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LAH and generating a granular, filterable aluminum salt precipitate.
Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with additional diethyl ether.
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol (V). Further purification can be achieved by vacuum distillation or column chromatography.
Part 3: Spectroscopic and Chromatographic Differentiation
Unambiguous identification hinges on analytical techniques that can probe the molecule's unique structural fingerprint. NMR, Mass Spectrometry, and Chromatography are the primary tools for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The symmetry and electronic environment of the aromatic ring create distinct patterns in both ¹H and ¹³C NMR spectra.
¹H NMR: The aromatic region is most diagnostic. The 2,5-isomer, due to its symmetry, will exhibit a simpler splitting pattern compared to the 3,4-isomer. Protons on carbons adjacent to the electron-donating methoxy groups will be shielded (shifted upfield), while the proton situated between the two methoxy groups in the 3,4-isomer will be significantly influenced by both. The protons of the ethyl chain (-CH₂CH₂OH) will also show subtle shifts based on the overall electronic nature of the substituted ring.[10]
¹³C NMR: The number of unique aromatic carbon signals and their chemical shifts will differ. The 3,4-isomer will have six distinct aromatic carbon signals, while the 2,5-isomer, with its C₂ symmetry axis (if considering free rotation), would be expected to show fewer signals under certain conditions, though in practice all six may be resolved but with characteristic shifts.
Table 2: Predicted ¹H NMR Chemical Shift Comparison (Aromatic Region)
Isomer
Proton Position
Predicted Multiplicity
Predicted Chemical Shift (ppm)
Rationale
2,5-Isomer
H-3
Doublet (d)
~6.8
Ortho-coupled to H-4
H-4
Doublet of Doublets (dd)
~6.7
Ortho-coupled to H-3, meta to H-6
H-6
Doublet (d)
~6.9
Meta-coupled to H-4
3,4-Isomer
H-2
Doublet (d)
~6.9
Meta-coupled to H-6
H-5
Doublet of Doublets (dd)
~6.8
Ortho-coupled to H-6, meta to H-2
H-6
Doublet (d)
~6.8
Ortho-coupled to H-5
Note: Predicted values are illustrative. Actual spectra should be compared with reference data.[6][11]
Protocol: NMR Sample Preparation and Analysis
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Parameters: Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. 16-32 scans are usually sufficient.
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans (e.g., 1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shifts, multiplicities, and coupling constants, comparing them to reference spectra or predictive software.[6][12]
B. Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern, which is directly influenced by the molecular structure.
The molecular ion peak (M⁺) for both isomers will be at m/z 182. The key to differentiation lies in the relative abundances of the fragment ions. The most significant fragmentation pathway for phenethyl alcohols is the benzylic cleavage, resulting in the loss of the ·CH₂OH radical to form a substituted tropylium or benzyl cation. The stability of this cation is influenced by the position of the methoxy groups.
Caption: Primary EI-MS fragmentation pathway for dimethoxyphenethyl alcohols.
For the 3,4-isomer, the base peak is consistently reported at m/z 151.[6] While the 2,5-isomer also produces a strong m/z 151 fragment, differences in the abundance of other ions, such as those arising from the loss of a methyl radical (M-15) or subsequent fragmentations, can be used for differentiation.[13] In complex cases, derivatization of the alcohol group can yield more distinct fragmentation patterns.[14]
Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile solvent like methanol or ethyl acetate.
GC Conditions:
Injector: Split/splitless, 250 °C.
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole or Ion Trap.
Scan Range: m/z 40-400.
Source Temperature: 230 °C.
Analysis: Compare the obtained retention time and mass spectrum against a known reference standard or spectral library (e.g., NIST).[8]
Part 4: Biological and Pharmacological Significance
The isomeric difference has profound consequences for biological activity, primarily dictated by how each molecule fits into the binding pockets of protein receptors and enzymes.
Caption: Divergent pharmacological relevance of the 2,5- and 3,4-isomers.
2,5-Dimethoxyphenethyl alcohol: This substitution pattern is the hallmark of the "2C" family of psychedelic drugs.[2] These compounds are agonists or partial agonists at serotonin receptors, particularly the 5-HT₂A subtype.[15] The specific positioning of the methoxy groups is critical for this interaction. While the alcohol itself is not the active psychedelic, it is a direct precursor to compounds like 2C-H, and its identification is paramount in forensic analysis of clandestinely produced substances. The metabolism and potential neurotoxicity of compounds with this substitution pattern are areas of active research.[2][16]
3,4-Dimethoxyphenethyl alcohol: The 3,4-dimethoxy (or vicinal) substitution is found in a wide array of natural alkaloids and pharmaceuticals. This moiety is structurally related to catecholamines like dopamine and norepinephrine after O-methylation by catechol-O-methyltransferase (COMT), a key metabolic enzyme. Consequently, compounds with this structure can interact with the dopaminergic and adrenergic systems or serve as building blocks for molecules that do. For example, it is a known metabolite and can be used in the synthesis of isoquinoline alkaloids and other pharmacologically active agents.[3][4] Its biological activity is generally not associated with the potent psychoactive effects of its 2,5-isomer counterpart.
Conclusion
The distinction between 2,5-Dimethoxyphenethyl alcohol and its 3,4-isomer is a quintessential example of the structure-activity relationship in chemistry. While sharing the same atomic composition, their divergent architectures lead to unique synthetic routes, distinct spectroscopic fingerprints, and critically different pharmacological roles. For the researcher, scientist, or drug development professional, the ability to confidently synthesize and analytically differentiate these isomers is not merely an academic exercise. It is a fundamental requirement for ensuring the safety, efficacy, and intended application of the chemical entities they work with, whether in the pursuit of novel therapeutics or the enforcement of controlled substance laws. Mastery of the analytical techniques outlined in this guide—NMR for definitive structural elucidation, MS for sensitive detection and fragmentation analysis, and chromatography for physical separation—is essential for navigating the subtle yet significant world of positional isomerism.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81911, 3,4-Dimethoxyphenethyl alcohol. Available: [Link]
Cheméo (2024). Chemical Properties of 3,4-Dimethoxyphenethyl alcohol (CAS 7417-21-2). Available: [Link]
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Bloom Tech (2025). How Does 2,5-Dimethoxybenzyl Alcohol Function In Organic Synthesis?. Available: [Link]
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Semantic Scholar (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. Available: [Link]
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West Virginia University (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. Available: [Link]
ResearchGate (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Available: [Link]
National Institutes of Health (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Available: [Link]
ResearchGate (2021). Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3. Available: [Link]
Chemistry Steps (2024). Mass Spectrometry of Alcohols. Available: [Link]
A Technical Guide to the Biological Activity of 2,5-Dimethoxyphenethyl Alcohol
Introduction 2,5-Dimethoxyphenethyl alcohol, also known as 2-(2,5-dimethoxyphenyl)ethanol, is an organic compound that, while not extensively studied for its own direct biological effects, holds significant interest for...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2,5-Dimethoxyphenethyl alcohol, also known as 2-(2,5-dimethoxyphenyl)ethanol, is an organic compound that, while not extensively studied for its own direct biological effects, holds significant interest for researchers in pharmacology and drug development. Its structural relationship to a class of psychoactive phenethylamines, and its position as a potential key metabolite, makes understanding its synthesis, metabolic fate, and predicted biological activities crucial. This technical guide provides an in-depth exploration of 2,5-Dimethoxyphenethyl alcohol, offering insights into its synthesis, its role in metabolic pathways, and a data-driven extrapolation of its likely biological activities based on the extensive research conducted on its amine-containing analogs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its place within the broader landscape of psychoactive phenethylamines.
Synthesis and Metabolism: The Genesis of 2,5-Dimethoxyphenethyl Alcohol
The presence and biological relevance of 2,5-Dimethoxyphenethyl alcohol are intrinsically linked to the synthesis and metabolism of 2,5-dimethoxyphenethylamines.
Chemical Synthesis
The synthesis of 2,5-Dimethoxyphenethyl alcohol can be achieved through various established organic chemistry routes. One common method involves the reduction of a corresponding phenylacetic acid derivative.[1] A general synthetic workflow is outlined below:
Caption: A common synthetic route to 2,5-Dimethoxyphenethyl alcohol.
This synthetic pathway highlights the accessibility of 2,5-Dimethoxyphenethyl alcohol for research purposes. Its versatile chemical nature, featuring a primary alcohol, also allows for its use as a building block in the synthesis of more complex molecules.[2][3]
Metabolic Formation
A critical aspect of 2,5-Dimethoxyphenethyl alcohol's biological relevance is its formation as a metabolite of psychoactive 2,5-dimethoxyphenethylamines, such as the "2C" series of compounds. The primary metabolic pathway for these amines involves oxidative deamination, a process catalyzed by monoamine oxidases (MAO). This reaction converts the primary amine to an aldehyde, which is subsequently reduced to the corresponding alcohol.[4][5]
Caption: Metabolic pathway of 2,5-dimethoxyphenethylamines.
This metabolic conversion is significant because the resulting alcohol may possess its own distinct pharmacological profile or contribute to the overall effects of the parent compound.
Predicted Biological Activity: An Extrapolation from Analogs
Direct pharmacological data on 2,5-Dimethoxyphenethyl alcohol is scarce. However, by examining the extensive structure-activity relationship (SAR) data for the 2,5-dimethoxyphenethylamine class of compounds, we can make informed predictions about its likely biological targets and effects. The primary amine of these compounds is a critical pharmacophore for high-affinity binding to and activation of serotonin receptors, particularly the 5-HT2A receptor, which mediates their psychedelic effects.[6][7]
The absence of this primary amine in 2,5-Dimethoxyphenethyl alcohol strongly suggests a significantly reduced affinity and functional activity at these key serotonin receptors. It is therefore unlikely to possess the potent psychoactive properties of its amine analogs. However, the core 2,5-dimethoxyphenyl scaffold may still allow for some interaction with various biological targets, albeit at much lower potencies.
The 2,5-Dimethoxyphenethylamine Pharmacophore: A Foundation for Prediction
The 2,5-dimethoxy substitution pattern on the phenethylamine scaffold is a hallmark of a class of potent serotonin 5-HT2A receptor agonists.[8][9] The addition of a substituent at the 4-position of the phenyl ring can further modulate the potency and efficacy of these compounds.[6][10]
Table 1: In Vitro Pharmacological Data for Selected 2,5-Dimethoxy-Substituted Phenethylamines and Amphetamines
K_i: Inhibitor constant, a measure of binding affinity. EC_50: Half maximal effective concentration, a measure of functional potency. E_max: Maximum efficacy.
This data underscores the high affinity and potency of the amine-containing analogs at serotonin receptors. The replacement of the amine with a hydroxyl group in 2,5-Dimethoxyphenethyl alcohol would disrupt the key ionic interactions with the receptor, leading to a predicted dramatic decrease in both binding affinity and functional activity.
Potential for Other Biological Interactions
While significant activity at serotonin receptors is unlikely, the 2,5-dimethoxy-substituted phenyl ring may confer weak interactions with other biological targets. Some phenethylamines have shown activity at adrenergic receptors and monoamine transporters, though generally at lower potencies than at serotonin receptors.[6] It is plausible that 2,5-Dimethoxyphenethyl alcohol could exhibit very weak, likely insignificant, interactions with these or other targets. Further research is required to definitively characterize its full biological activity profile.
Experimental Protocols for a Comprehensive Biological Evaluation
To definitively determine the biological activity of 2,5-Dimethoxyphenethyl alcohol, a series of in vitro and in vivo assays are necessary. The following protocols are based on established methods used for the characterization of related phenethylamine compounds.
In Vitro Assays
This protocol determines the binding affinity of 2,5-Dimethoxyphenethyl alcohol for a panel of receptors.
A Technical Guide to the Physicochemical Characterization of 2,5-Dimethoxyphenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals Introduction 2,5-Dimethoxyphenethyl alcohol (CAS No. 7417-19-8) is an aromatic organic compound of significant interest to the scientific community, particu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxyphenethyl alcohol (CAS No. 7417-19-8) is an aromatic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and the development of novel therapeutics targeting the central nervous system. Its primary importance lies in its role as a key precursor to 2,5-Dimethoxyphenethylamine (2C-H), the foundational structure for the "2C-x" family of psychedelic compounds.[1] These substances are potent serotonin 5-HT2A receptor agonists and are the subject of extensive research for their potential in treating a range of psychiatric disorders.[2][3][4][5]
Given its pivotal role in the synthesis of these neurologically active agents, a thorough understanding of the fundamental physicochemical properties of 2,5-Dimethoxyphenethyl alcohol is essential for its proper handling, purification, and reaction optimization. This guide provides an in-depth analysis of the available data on its melting and boiling points, and presents authoritative, field-proven protocols for the experimental determination of these critical parameters.
Physicochemical Properties of 2,5-Dimethoxyphenethyl Alcohol
Precise, experimentally determined data for the melting and boiling points of 2,5-Dimethoxyphenethyl alcohol are not widely reported in standard chemical literature. However, key insights into its physical state can be gleaned from synthetic chemistry publications.
Notably, a study detailing its synthesis via the lithium aluminum hydride (LAH) reduction of ethyl 2,5-dimethoxyphenylacetate describes the final, purified product as a "thick liquid" at room temperature. This observation strongly indicates that the melting point of 2,5-Dimethoxyphenethyl alcohol is below standard ambient temperature.
While a precise boiling point has not been published, the boiling point of its immediate precursor, ethyl 2,5-dimethoxyphenylacetate, is reported as 160-165 °C at a reduced pressure of 8-10 mmHg. This suggests that 2,5-Dimethoxyphenethyl alcohol will have a relatively high boiling point at atmospheric pressure, likely requiring vacuum distillation to prevent decomposition.
The lack of readily available data underscores the importance for researchers working with this compound to perform their own accurate characterizations.
Data Summary
Property
Value
Source/Comment
Chemical Name
2-(2,5-Dimethoxyphenyl)ethanol
IUPAC Nomenclature
CAS Number
7417-19-8
Chemical Abstracts Service
Molecular Formula
C₁₀H₁₄O₃
---
Molecular Weight
182.22 g/mol
---
Physical State
Thick Liquid
Implies a melting point below room temperature.
Melting Point
Not reported
Expected to be below room temperature.
Boiling Point
Not reported
Expected to be high; vacuum distillation is recommended.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, standardized protocols for determining the melting and boiling points of organic compounds like 2,5-Dimethoxyphenethyl alcohol. Adherence to these methodologies is crucial for obtaining accurate and reproducible data.
Melting Point Determination
Since 2,5-Dimethoxyphenethyl alcohol is a liquid at room temperature, a standard melting point determination is not applicable. Should a researcher need to determine its freezing point (the temperature at which it solidifies), a controlled cooling apparatus with a sensitive temperature probe would be required. However, for most applications, confirming its liquid state at ambient temperatures is sufficient.
Boiling Point Determination: Microscale Method
Given the often-valuable nature of synthetic intermediates, a microscale boiling point determination is the preferred method, requiring only a small amount of the sample. The Thiele tube method is a classic and reliable technique.[6]
Principle: This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By heating the sample and a trapped pocket of air within an inverted capillary tube, a stream of bubbles is produced. When the heating is stopped, the liquid will be drawn into the capillary tube at the precise moment the external pressure equals the vapor pressure of the liquid.[6][7]
Experimental Protocol:
Sample Preparation:
Place approximately 0.5 mL of 2,5-Dimethoxyphenethyl alcohol into a small test tube (e.g., 10 x 75 mm).
Obtain a standard glass capillary tube (closed at one end). Invert it and place it, open-end down, into the test tube containing the sample.
Apparatus Setup:
Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.
Clamp the thermometer so that the assembly is suspended in a Thiele tube filled with mineral oil. The oil level should be above the top of the sample but below the opening of the test tube.
Measurement:
Gently heat the side arm of the Thiele tube with a microburner or heat gun.[8] The design of the Thiele tube ensures uniform heating of the oil via convection.
As the temperature rises, a slow but steady stream of bubbles will begin to emerge from the inverted capillary tube.
Continue to heat until the rate of bubbling is rapid and continuous, indicating that the air has been expelled and the vapor of the sample is now exiting the capillary.
Remove the heat source and allow the apparatus to cool slowly.
Observe the sample closely. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid.[6]
Data Integrity:
For the highest accuracy, the heating rate should be slow (approximately 2°C per minute) as the temperature approaches the expected boiling point.[7]
It is advisable to perform a preliminary, rapid determination to find the approximate boiling point, followed by a slower, more careful measurement.
Always record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Visualization of Experimental Workflow
Boiling Point Determination Workflow
Caption: Workflow for microscale boiling point determination using a Thiele tube.
Conclusion: Importance in Drug Discovery and Synthesis
The accurate determination of the physical properties of 2,5-Dimethoxyphenethyl alcohol is not merely an academic exercise. As the direct precursor to 2C-H, this compound is at the starting point of synthetic routes that produce a wide array of potent and selective 5-HT2A receptor agonists.[1][2] Research into these molecules is providing profound insights into the neurobiology of consciousness and holds therapeutic promise for conditions such as severe depression, anxiety, and substance use disorders.[3][9] Therefore, foundational data, such as a compound's boiling point, are critical for ensuring the purity of intermediates, which in turn guarantees the integrity of the final biologically active molecules and the reliability of subsequent pharmacological studies. The protocols outlined in this guide provide the necessary framework for researchers to generate this vital data with confidence and precision.
References
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Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale.
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JoVE. (2017, February 22).
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Journal of Chemical Education. (n.d.).
Bloom Tech. (2025, March 22). How Does 2,5-Dimethoxybenzyl Alcohol Interact With Other Chemicals?.
University of Alberta. (n.d.). Micro-boiling point measurement.
WikiDoc. (2011, September 27). 2,5-Dimethoxyphenethylamine.
Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
PubMed. (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist.
Benchchem. (n.d.). literature review of the applications of 2,5-Dimethoxythiophenol in drug discovery.
MDPI. (2024, February 7). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).
Wolters Kluwer Health, Inc. (2021).
PMC. (n.d.). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice.
Semantic Scholar. (2024, April 22). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago.
Benchchem. (n.d.).
VCU Scholars Compass. (2018, August 31). Influence of 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol preference and consumption in C57BL/6 male mice.
MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review.
Biotransformation and Metabolic Routing of 2,5-Dimethoxyphenethyl Alcohol: A Mechanistic Whitepaper
Executive Summary 2,5-Dimethoxyphenethyl alcohol (2-(2,5-dimethoxyphenyl)ethanol) serves as a pivotal metabolic hub in the biotransformation of substituted phenethylamines, particularly the 2C-class of psychoactive compo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,5-Dimethoxyphenethyl alcohol (2-(2,5-dimethoxyphenyl)ethanol) serves as a pivotal metabolic hub in the biotransformation of substituted phenethylamines, particularly the 2C-class of psychoactive compounds (e.g., 2C-B, 2C-I, 2C-T-7). Understanding the enzymatic pathways that govern the formation and clearance of this alcohol derivative is critical for toxicologists, pharmacologists, and drug development professionals. This whitepaper elucidates the phase I oxidative deamination pathways, the phase II conjugation mechanisms, and the self-validating analytical protocols required to quantify these metabolites accurately.
Mechanistic Pathways: Phase I and Phase II Metabolism
Oxidative Deamination and the Aldehyde Bifurcation
The metabolic lifecycle of 2,5-dimethoxyphenethylamine derivatives is initiated by oxidative deamination. This reaction is catalyzed predominantly by Monoamine Oxidase A and B (MAO-A and MAO-B), with a minor, yet significant, contribution from Cytochrome P450 2D6 (CYP2D6) [1][1]. The deamination strips the terminal amine to yield a highly reactive, transient intermediate: 2,5-dimethoxyphenylacetaldehyde.
Because aldehydes are electrophilic and potentially cytotoxic, the hepatic system rapidly clears this intermediate via a bifurcated pathway [2][2]:
Reduction (Alcohol Formation): Aldehyde reductase (ALR) and alcohol dehydrogenase (ADH) reduce the aldehyde into 2,5-dimethoxyphenethyl alcohol . This step is highly dependent on the intracellular NADH/NAD+ ratio.
Oxidation (Acid Formation): Aldehyde dehydrogenase (ALDH) oxidizes the intermediate into 2,5-dimethoxyphenylacetic acid.
O-Demethylation and Phase II Clearance
Once 2,5-dimethoxyphenethyl alcohol is formed, it undergoes further Phase I functionalization. CYP450 enzymes (specifically CYP2D6 and CYP3A4) catalyze the O-demethylation of the methoxy groups at the 2- or 5-position of the aromatic ring, yielding phenolic alcohol derivatives (e.g., 2-(2-hydroxy-5-methoxyphenyl)ethanol) [3][3].
These phenolic sites act as chemical handles for Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) conjugate the hydroxyl groups with glucuronic acid or sulfate, drastically increasing the molecule's hydrophilicity and facilitating rapid renal excretion. Notably, these alcohol and acid metabolites fail to activate the 5-HT2A receptor, confirming this pathway as a true detoxification mechanism [1][1].
Phase I and II metabolic pathways of 2,5-dimethoxyphenethyl alcohol.
Quantitative Pharmacokinetics and Enzyme Kinetics
To establish a robust pharmacokinetic profile, researchers rely on LC-MS/MS data derived from human liver microsomes (HLM) and recombinant enzyme assays. The table below summarizes the kinetic parameters for the parent phenethylamine (using 4-bromo-2,5-dimethoxyphenethylamine as the model) and its subsequent degradation into alcohol/acid derivatives [4][4].
To isolate and quantify 2,5-dimethoxyphenethyl alcohol and its derivatives, a self-validating LC-MS/MS workflow is required. Merely executing steps is insufficient; researchers must understand the chemical causality behind each phase of sample preparation to prevent analyte degradation or false negatives.
Protocol: In Vitro Hepatocyte Incubation & LC-MS/MS Quantification
Hepatocyte Incubation:
Action: Incubate 10 µM of the parent compound with cryopreserved human hepatocytes (1×10⁶ cells/mL) in Williams' Medium E at 37°C for 4 hours.
Causality: Unlike liver microsomes (which only contain membrane-bound Phase I enzymes), whole hepatocytes contain the full complement of cytosolic Phase II enzymes (SULTs) and cofactors (PAPS, UDPGA). This ensures the alcohol metabolite is accurately processed into its terminal conjugated forms.
Enzymatic Hydrolysis (Deconjugation):
Action: Terminate the reaction with ice-cold acetonitrile, centrifuge, and treat the supernatant with a mixture of β-glucuronidase and arylsulfatase for 2 hours at 37°C.
Causality: Phase II conjugates are highly polar and often evade standard organic extraction. Hydrolyzing these moieties reverts the metabolites back to the primary 2,5-dimethoxyphenethyl alcohol (aglycone), allowing for accurate quantification of total metabolic yield.
Liquid-Liquid Extraction (LLE):
Action: Adjust the sample to pH 7.4 using a phosphate buffer. Extract using ethyl acetate (1:3 v/v). Vortex for 5 minutes and centrifuge at 4000 rpm.
Causality: At pH 7.4, the alcohol and phenolic derivatives remain un-ionized, maximizing their partition coefficient into the organic ethyl acetate layer while precipitating residual cellular proteins in the aqueous layer.
LC-MS/MS Analysis (MRM Mode):
Action: Evaporate the organic layer under nitrogen, reconstitute in mobile phase (Water/Acetonitrile with 0.1% formic acid), and inject into a Kinetex 2.6 μm XB-C18 column. Utilize Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
Causality: MRM provides absolute structural specificity by filtering for the exact precursor-to-product ion transitions of the alcohol, eliminating background noise from endogenous lipid matrices.
Self-validating LC-MS/MS workflow for metabolite quantification.
References
Carmo, H., et al. "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human." Toxicology, 2005.[Link]
Kanamori, T., et al. "In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) in the Rat: Identification of Urinary Metabolites." Journal of Analytical Toxicology, 2002.[Link]
Theobald, D. S., et al. "Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series)." Biochemical Pharmacology, 2007.[Link]
Thomann, J., et al. "Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 2025. [Link]
Thomann, J., et al. "Metabolic degradation of 2C-B by HLM, recombinant CYP2D6, and recombinant CYP3A4." ResearchGate, 2025.[Link]
pKa values and ionization properties of 2,5-Dimethoxyphenethyl alcohol
Ionization Dynamics and pKa Profiling of 2,5-Dimethoxyphenethyl Alcohol (2,5-DMPEA): A Technical Whitepaper Executive Summary 2,5-Dimethoxyphenethyl alcohol (2,5-DMPEA) is a highly lipophilic, neutral small molecule prim...
Author: BenchChem Technical Support Team. Date: March 2026
Ionization Dynamics and pKa Profiling of 2,5-Dimethoxyphenethyl Alcohol (2,5-DMPEA): A Technical Whitepaper
Executive Summary
2,5-Dimethoxyphenethyl alcohol (2,5-DMPEA) is a highly lipophilic, neutral small molecule primarily utilized as a synthetic precursor in the development of phenethylamine-based therapeutics and research chemicals (e.g., 2C-H, 2C-B). Unlike its downstream amine counterparts, which possess highly basic centers that dictate their pharmacokinetic behavior, 2,5-DMPEA lacks a basic amine. This whitepaper provides an in-depth analysis of its ionization properties, detailing why it remains completely unionized under physiological conditions and outlining the advanced co-solvent NMR methodologies required to empirically determine its extreme
pKa
values.
Structural Analysis & Ionizable Centers
The chemical architecture of 2,5-DMPEA consists of a benzene ring substituted with two methoxy groups at the C2 and C5 positions, and a 2-hydroxyethyl chain at the C1 position. The ionization profile is governed by two distinct functional groups:
Aliphatic Hydroxyl Group (-OH): The primary alcohol is an extremely weak acid with a predicted
pKa
of 14.79 ± 0.10[1]. Because the hydroxyl group is separated from the electron-rich aromatic ring by two aliphatic sigma bonds, it receives negligible resonance stabilization upon deprotonation. Consequently, it requires highly alkaline conditions (pH > 14) to form an alkoxide anion.
Aromatic Methoxy Groups (-OCH3): The oxygen atoms within the methoxy ethers are exceptionally weak bases. Their conjugate acids (oxonium ions) possess a
pKa
of approximately -2.5. Protonation of these groups only occurs in superacidic media, rendering them irrelevant in biological or standard aqueous environments.
Causality Conclusion: Because the molecule's only acidic proton has a
pKa
near 14.8 and it lacks any basic functional groups, 2,5-DMPEA remains 100% neutral across the entire physiological pH range (pH 1.2 to 7.4 to 9.0).
The inability of 2,5-DMPEA to ionize in vivo has profound implications for its membrane permeability. Because the molecule does not incur the energetic desolvation penalty associated with charged species, its distribution coefficient (
LogD
) is identical to its partition coefficient (
LogP
) at physiological pH. This results in highly efficient passive transcellular diffusion.
Quantitative Physicochemical Profile
PropertyValueImplication for Drug DevelopmentMolecular Weight182.22 g/mol Ideal for rapid passive diffusion (Lipinski compliant).
pKa
(Aliphatic -OH)14.79 ± 0.10[1]Remains neutral in all biological compartments.
LogP
(Predicted)~1.54Optimal lipophilicity for crossing the blood-brain barrier.
LogD7.4
~1.54No pH-dependent partitioning shifts;
LogD
LogP
.Topological Polar Surface Area38.69 ŲLow TPSA ensures excellent membrane permeability.H-Bond Donors / Acceptors1 / 3Minimal hydrogen bonding limits aqueous solvation penalties.
Permeability
DMPEA
2,5-DMPEA
(Aliphatic -OH)
pH
Physiological pH
(pH 7.4)
DMPEA->pH
In Vivo
State
100% Unionized
(Neutral Species)
pH->State
pKa ~14.79
LogD
LogD = LogP
(~1.54)
State->LogD
No charge penalty
Perm
High Passive
Membrane Permeability
LogD->Perm
Transcellular diffusion
Pharmacokinetic impact of 2,5-DMPEA's non-ionizable nature at pH 7.4.
Expertise & Causality: Standard aqueous potentiometric titrations fail for 2,5-DMPEA because its
pKa
(~14.8) exceeds the leveling effect of water. Furthermore, UV-metric titration—often used for poorly soluble drugs[2][3]—is unsuitable here. The ionization of the aliphatic -OH is decoupled from the aromatic chromophore by two
sp3
carbons, dampening the inductive effect and yielding no measurable UV spectral shift[2].
To overcome this, we employ a Co-Solvent NMR-Metric Titration utilizing the Yasuda-Shedlovsky Extrapolation [4][5]. By tracking the
1H
-NMR chemical shift of the
α
-protons (-CH₂-OH), we directly probe the ionization state. Extrapolating data from multiple methanol-water mixtures back to 0% co-solvent yields the absolute aqueous
pKa
[3].
Self-Validating Step-by-Step Methodology
This protocol incorporates an internal
pKa
reference to create a self-validating system. If the extrapolated
pKa
of the reference standard deviates from known literature values, the user is immediately alerted to electrode calibration errors or flawed dielectric assumptions.
Step 1: Preparation of Co-Solvent Systems
Prepare four deuterated co-solvent mixtures of
CD3OD
and
D2O
at 30%, 40%, 50%, and 60%
CD3OD
(v/v). These varying dielectric constants (
ϵ
) are mathematically required for the Yasuda-Shedlovsky linear regression[4].
Step 2: Analyte and Internal Standard Preparation (Self-Validation)
Dissolve 2,5-DMPEA (5 mM) in each co-solvent mixture. Add TSP-
d4
as an NMR chemical shift reference (0.0 ppm). Crucial Step: Add Benzyl Alcohol (5 mM) as an internal
pKa
reference standard (Known aqueous
pKa
= 15.4).
Step 3: Titration and NMR Acquisition
For each solvent system, perform a stepwise titration using
NaOD
(0.1 M to 1.0 M in the respective co-solvent) to traverse the
pD
range of 10 to 15. Measure the
pD
using a glass electrode corrected for the deuterium isotope effect (
pD=pHread+0.40
). Acquire a standard 1D
1H
-NMR spectrum at each step.
Step 4: Data Extraction and Bjerrum Plotting
Track the chemical shift (
δ
) of the 2,5-DMPEA
α
-CH₂ protons (initially ~3.7 ppm). As the hydroxyl group deprotonates to an alkoxide, increased electron density shields the adjacent protons, causing a distinct upfield shift. Plot
δ
vs.
pD
to generate a Bjerrum plot. The inflection point of this sigmoidal curve represents the apparent
pKa
(
psKa
) for that specific co-solvent ratio.
Step 5: Yasuda-Shedlovsky Extrapolation
For both 2,5-DMPEA and the Benzyl Alcohol reference, plot the term
(psKa+log[H2O])
against the reciprocal of the mixture's dielectric constant (
1/ϵ
)[4][5]. Perform a linear regression and extrapolate the line to the
1/ϵ
value of pure water (0.0127 at 25°C).
Validation Check: Verify that the extrapolated
pKa
for Benzyl Alcohol is 15.4 ± 0.1. If validated, the extrapolated value for 2,5-DMPEA is confirmed as highly accurate.
Workflow for Co-Solvent NMR-Metric pKa Determination.
Reduction of 2,5-dimethoxyphenylacetic acid to 2,5-Dimethoxyphenethyl alcohol
An in-depth guide to the synthesis of 2,5-dimethoxyphenethyl alcohol through the reduction of 2,5-dimethoxyphenylacetic acid, tailored for researchers, scientists, and drug development professionals. This document provid...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the synthesis of 2,5-dimethoxyphenethyl alcohol through the reduction of 2,5-dimethoxyphenylacetic acid, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the reaction, a comparison of suitable reducing agents, and detailed, field-proven protocols.
Introduction
The transformation of carboxylic acids into primary alcohols is a cornerstone of organic synthesis. 2,5-Dimethoxyphenethyl alcohol is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules, often serving as a precursor for more complex structures. Its synthesis from the readily available 2,5-dimethoxyphenylacetic acid is a common and critical step. This guide details the chemical reduction process, focusing on the mechanistic principles, practical considerations for reagent selection, and robust experimental protocols necessary for successful and safe execution.
Reaction Overview
The fundamental transformation discussed is the reduction of the carboxyl group of 2,5-dimethoxyphenylacetic acid to a primary alcohol, yielding 2,5-dimethoxyphenethyl alcohol. This process involves the net addition of two hydrogen atoms to the carbonyl carbon.
Figure 1. General reaction scheme.
Mechanistic Insights: The Pathway from Acid to Alcohol
The reduction of a carboxylic acid is a more demanding transformation than the reduction of aldehydes or ketones. It requires potent hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
With a strong reducing agent like LiAlH₄, the reaction initiates with an acid-base reaction. The acidic proton of the carboxylic acid is deprotonated by the hydride, which acts as a strong base, producing hydrogen gas and a lithium carboxylate salt.[1][2] This is a crucial first step and necessitates the use of more than one equivalent of the hydride reagent.[2]
Following deprotonation, the carboxylate coordinates to the aluminum species. A hydride ion then attacks the carbonyl carbon, forming a tetrahedral intermediate.[1][3] This intermediate collapses, and subsequent reduction of the transient aldehyde ultimately leads to the formation of an aluminum alkoxide complex.[1][4][5] The final step is a workup with water and/or acid to protonate the alkoxide, liberating the desired primary alcohol.[1][4]
Caption: General mechanism for carboxylic acid reduction.
Choosing the Right Tool: A Comparison of Reducing Agents
The choice of reducing agent is critical and depends on factors like substrate compatibility, safety, and desired selectivity. For the reduction of 2,5-dimethoxyphenylacetic acid, lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF) are the most effective options.
Feature
Lithium Aluminum Hydride (LiAlH₄)
Borane-THF Complex (BH₃·THF)
Reactivity
Extremely high. Reduces most polar carbonyl functional groups (acids, esters, amides, ketones).[4]
High, but more selective than LiAlH₄. Reduces acids and amides effectively.[3][6]
Selectivity
Low. Will reduce other sensitive functional groups if present.
Good. Can selectively reduce carboxylic acids in the presence of esters.[7]
Safety
HIGH HAZARD. Reacts violently with water and protic solvents, potentially igniting.[8][9] Must be handled under a strictly inert atmosphere.[10]
Pyrophoric and water-reactive, but generally considered safer and easier to handle than LiAlH₄.[11]
Workup
Often requires a careful, multi-step quenching procedure (e.g., Fieser method) to manage reactivity and precipitate aluminum salts.[12][13][14]
Quenching is typically simpler, often involving the careful addition of methanol or water to decompose the borane complexes.[11]
Solvent
Typically dry ethers like diethyl ether or tetrahydrofuran (THF).[5]
Tetrahydrofuran (THF).
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is highly effective but demands strict adherence to safety procedures due to the hazardous nature of LiAlH₄.
Crucial Safety Precautions:
Inert Atmosphere: All glassware must be oven- or flame-dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[10][15]
Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, a face shield, and appropriate gloves.[8][9][15]
Reagent Handling: LiAlH₄ is a powder that can ignite in moist air.[8] Use plastic or ceramic spatulas for transfer, as metal spatulas can generate static sparks.[14] Handle in a glovebox or under a nitrogen blanket.[10][14]
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and dry sand readily available.[8][15] NEVER use a water or CO₂ extinguisher on a metal hydride fire.[8]
Quenching: The quenching of excess LiAlH₄ is highly exothermic and releases hydrogen gas.[14] Perform additions slowly at 0 °C in a flask that is large enough to accommodate potential foaming.[14]
Materials and Equipment:
2,5-Dimethoxyphenylacetic acid
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Diethyl ether
15% aqueous Sodium Hydroxide (NaOH)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Hydrochloric acid (HCl), 1M
Round-bottom flasks, reflux condenser, and addition funnel (all oven-dried)
Inert gas line (Nitrogen or Argon)
Magnetic stirrer and stir bars
Ice-water bath
Rotary evaporator
Silica gel for column chromatography
Step-by-Step Procedure:
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Purge the entire system with nitrogen gas.
LAH Suspension: In the reaction flask, carefully add LiAlH₄ (1.5 equivalents) to anhydrous THF under a positive flow of nitrogen. Cool the resulting suspension to 0 °C using an ice-water bath.
Substrate Addition: Dissolve 2,5-dimethoxyphenylacetic acid (1.0 equivalent) in anhydrous THF in a separate flask. Transfer this solution to an addition funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.[14] The initial reaction will be exothermic and produce hydrogen gas.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.
Quenching (Fieser Method): Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. Quench the reaction by the slow, dropwise addition of the following, allowing the gas evolution to subside between each addition[13][15]:
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
'x' mL of 15% aqueous NaOH.
'3x' mL of water.
Workup: Stir the resulting granular white precipitate at room temperature for 15-30 minutes.[15] Filter the solid through a pad of Celite or by gravity filtration.[12] Wash the solid thoroughly with diethyl ether or THF.
Extraction & Purification: Combine the organic filtrates. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield pure 2,5-dimethoxyphenethyl alcohol.
Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
This method offers a safer alternative to LiAlH₄ and is particularly useful if other reducible functional groups need to be preserved.[16]
Materials and Equipment:
2,5-Dimethoxyphenylacetic acid
Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF)
Anhydrous Tetrahydrofuran (THF)
Methanol
Saturated aqueous sodium bicarbonate (NaHCO₃)
Ethyl acetate
Anhydrous Magnesium Sulfate (MgSO₄)
Standard glassware as listed in Protocol 1.
Step-by-Step Procedure:
Setup: Under an inert atmosphere, add a solution of 2,5-dimethoxyphenylacetic acid (1.0 equivalent) in anhydrous THF to a flame-dried round-bottom flask with a magnetic stir bar.
Reagent Addition: Cool the solution to 0 °C. Slowly add the BH₃·THF solution (approximately 2.0-3.0 equivalents) dropwise via syringe or an addition funnel.
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.
Quenching: Once complete, cool the reaction to 0 °C. Very carefully and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
Workup: Remove the solvent using a rotary evaporator. Add saturated aqueous NaHCO₃ to the residue and extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography.
Experimental Workflow Visualization
Caption: Workflow for the reduction of 2,5-dimethoxyphenylacetic acid.
References
Vertex AI Search. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride.
Vertex AI Search.
Environmental Health and Safety.
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH [Video]. YouTube.
Office of Environmental Health and Safety. Lithium Aluminum Hydride.
Sigma-Aldrich. (n.d.).
Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube.
Clark, J. (n.d.). Reduction of Carboxylic Acids. Chemguide.
Stanford University. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride.
ResearchGate. (2011, December 24). I want to know the mechanism for the quenching of Lithium Aluminium hydride in Fisher work up?.
d'Andrea, L. (2023, February 16). Design and synthesis of beta-Arrestin-biased 5HT2AR agonists. Aalborg Universitet.
Erowid. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester.
Application Notes and Protocols for the Tosylation of 2,5-Dimethoxyphenethyl alcohol
Introduction: The Strategic Importance of Tosylation in Organic Synthesis In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to selectively and efficiently...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Tosylation in Organic Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to selectively and efficiently modify functional groups is paramount. The conversion of an alcohol's hydroxyl group (-OH), a notoriously poor leaving group, into a tosylate ester (-OTs) is a cornerstone transformation.[1] This process, known as tosylation, dramatically enhances the reactivity of the original alcohol, rendering it an excellent leaving group for subsequent nucleophilic substitution (SN2) and elimination (E2) reactions.[2][3] The tosylation of 2,5-dimethoxyphenethyl alcohol is a critical step in the synthesis of a variety of target molecules, including designer drugs and other neurologically active compounds.[4][5][6] This guide provides a comprehensive overview of the reaction, detailing the underlying principles, offering a robust experimental protocol, and addressing potential challenges.
A key advantage of tosylation is the retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the reaction.[2][7] This stereochemical fidelity is crucial in the synthesis of chiral molecules where the three-dimensional arrangement of atoms is critical to biological activity.
Mechanistic Insights: The "Why" Behind the Protocol
The tosylation of an alcohol is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, most commonly pyridine or triethylamine.[2] The reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl.[8][2] This displaces the chloride ion and forms a protonated tosylate intermediate. The base then serves a dual purpose: it neutralizes the hydrochloric acid (HCl) generated during the reaction and deprotonates the intermediate to yield the final tosylate ester.[2]
The Critical Role of the Base
While seemingly a simple acid scavenger, the choice of base, particularly pyridine, is more nuanced. Pyridine can act as a nucleophilic catalyst.[9][10] It is more nucleophilic than the alcohol and can react with TsCl to form a highly reactive N-tosylpyridinium chloride intermediate. This intermediate is then readily attacked by the alcohol, regenerating the pyridine catalyst.[9][10] This catalytic cycle significantly accelerates the rate of tosylation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a reliable method for the tosylation of 2,5-dimethoxyphenethyl alcohol.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2,5-Dimethoxyphenethyl alcohol
≥98%
Commercially Available
Ensure dryness before use.
p-Toluenesulfonyl chloride (TsCl)
≥98%
Commercially Available
Can be purified by recrystallization if necessary.[11]
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Silica Gel
60 Å, 230-400 mesh
For column chromatography.
Hexanes and Ethyl Acetate
HPLC Grade
For chromatography.
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Thin-layer chromatography (TLC) plates and chamber
Reaction Workflow Diagram
Caption: Workflow for the tosylation of 2,5-dimethoxyphenethyl alcohol.
Step-by-Step Procedure
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e. g. , nitrogen or argon), dissolve 2,5-dimethoxyphenethyl alcohol (1. 0 eq. ) in anhydrous dichloromethane (DCM) to a concentration of approximately 0. 1-0. 2 M.[13]
Cool the solution to 0 °C using an ice-water bath.
To the stirred solution, add anhydrous pyridine (1.5-2.0 eq.).[2]
Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.[2]
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[2]
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), using a mixture of hexanes and ethyl acetate as the eluent.[2] The product, 2,5-dimethoxyphenethyl tosylate, will have a higher Rf value than the starting alcohol.
Workup: Once the reaction is complete (as indicated by the consumption of the starting alcohol by TLC), dilute the reaction mixture with deionized water.[2][14]
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and finally with brine.[13]
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2][14]
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[2] Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or hexanes/ethyl acetate) can be employed.[15]
Characterization of 2,5-Dimethoxyphenethyl Tosylate
The structure and purity of the synthesized 2,5-dimethoxyphenethyl tosylate should be confirmed by standard analytical techniques:
¹H NMR: Expect to see characteristic peaks for the aromatic protons of the dimethoxyphenyl and tosyl groups, the methylene protons of the ethyl chain, and the methoxy groups.
¹³C NMR: Confirm the presence of all expected carbon atoms.
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
Infrared (IR) Spectroscopy: Look for the characteristic sulfonate ester stretching frequencies.
Troubleshooting and Safety Considerations
Troubleshooting Common Issues
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
Impure or wet reagents/solvents.
Ensure all reagents and solvents are anhydrous.[13] Purify TsCl if necessary.[11]
Insufficient reaction time or temperature.
Allow the reaction to stir for a longer period or gently warm it.
Steric hindrance of the alcohol.
Consider using a more reactive sulfonylating agent like mesyl chloride (MsCl).[3]
Low Yield
Loss of product during workup.
Be careful during extractions and washes. Ensure complete extraction from the aqueous layer.
Decomposition of the product.
Avoid excessive heat during solvent removal.
Presence of Impurities
Excess TsCl or p-toluenesulfonic acid (TsOH) in the final product.
Quench excess TsCl with a small amount of water or an amine.[15] Wash thoroughly with saturated NaHCO₃ to remove TsOH.[15]
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]
Ventilation: Work in a well-ventilated fume hood.[16][17]
p-Toluenesulfonyl Chloride (TsCl): TsCl is corrosive and a lachrymator.[16][17] It is also moisture-sensitive. Handle with care and avoid inhalation of dust or vapors.[16][17][18]
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The tosylation of 2,5-dimethoxyphenethyl alcohol is a robust and reliable transformation that provides a key intermediate for a wide range of synthetic applications. By understanding the underlying mechanism, carefully controlling the reaction conditions, and adhering to proper safety protocols, researchers can consistently achieve high yields of the desired tosylate. This detailed guide serves as a practical resource for scientists in both academic and industrial settings, enabling the efficient and safe execution of this important chemical reaction.
References
Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. (2015, January 30). Retrieved from [Link]
TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). (n.d.). Retrieved from [Link]
The Role of TsCl Pyridine in Organic Synthesis - Oreate AI Blog. (2025, December 30). Retrieved from [Link]
Alcohol Tosylation with TsCl and Pyridine - ReactionWeb.io. (2025, July 12). Retrieved from [Link]
Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]
Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (n.d.). Retrieved from [Link]
EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Ch8 : Tosylates - Chemistry. (n.d.). Retrieved from [Link]
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - MDPI. (2011, July 1). Retrieved from [Link]
What is the role and mechanism of action of tosyl chloride in organic synthesis? (2012, February 2). Retrieved from [Link]
Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016, December 20). Retrieved from [Link]
17.7: Reactions of Alcohols - Chemistry LibreTexts. (2024, July 30). Retrieved from [Link]
Tosylation Reaction Procedure and Analysis | PDF - Scribd. (2021, July 14). Retrieved from [Link]
Tosylation of alcohols - US5194651A - Google Patents. (n.d.).
KR840002200B1 - Purification of p-tosyl chloride - Google Patents. (n.d.).
Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2014, October 23). Retrieved from [Link]
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. (n.d.). Retrieved from [Link]
Problems with synthesis of Benzyl tosylate ( decomposition) : r/Chempros - Reddit. (2023, June 7). Retrieved from [Link]
17.6: Reactions of Alcohols - Chemistry LibreTexts. (2024, September 22). Retrieved from [Link]
Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N) – A new member of 2C-series of designer drug | Scilit. (n.d.). Retrieved from [Link]
Identification and Characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a New Designer Drug - PubMed. (2013, July 15). Retrieved from [Link]
Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a new member of 2C-series of designer drug - PubMed. (2012, October 10). Retrieved from [Link]
Identification and characterization of 2,5-dimethoxy-3,4-dimethyl--phenethylamine (2C-G) - A new designer drug | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026, January 6). Retrieved from [Link]
Application Note: Mitsunobu Transformations of 2,5-Dimethoxyphenethyl Alcohol in Medicinal Chemistry
Executive Summary 2,5-Dimethoxyphenethyl alcohol (CAS: 7417-19-8) is a highly versatile primary alcohol utilized extensively as a building block in the synthesis of neuroactive compounds, particularly 5-HT2A receptor ago...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,5-Dimethoxyphenethyl alcohol (CAS: 7417-19-8) is a highly versatile primary alcohol utilized extensively as a building block in the synthesis of neuroactive compounds, particularly 5-HT2A receptor agonists and antagonists [1]. The Mitsunobu reaction provides a mild, stereospecific, and highly efficient one-pot methodology to convert this hydroxyl group into a variety of functional groups, including esters, ethers, and protected amines.
Because 2,5-dimethoxyphenethyl alcohol is an unhindered primary alcohol, it exhibits exceptional reactivity under Mitsunobu conditions, bypassing the steric limitations and elimination side-reactions often observed with secondary alcohols. This application note details the mechanistic causality, optimized protocols, and self-validating quality control steps for utilizing this critical intermediate in drug development workflows.
Mechanistic Causality & Reaction Dynamics
The Mitsunobu reaction is driven by the highly thermodynamically favorable formation of triphenylphosphine oxide (TPPO) [2]. Understanding the sequence of intermediate formation is critical for protocol optimization:
Betaine Formation: Triphenylphosphine (PPh3) nucleophilically attacks the nitrogen of a dialkyl azodicarboxylate (e.g., DIAD or DEAD) to form the Morrison-Brunn-Huisgen betaine intermediate. Causality Note: This step is highly exothermic and must be performed at 0 °C to prevent the thermal decomposition of the betaine.
Protonation: The betaine is a strong base that deprotonates the pronucleophile (Nu-H). For the reaction to proceed, the pronucleophile must possess a pKa ≤ 13 [3].
Alcohol Activation: The deprotonated betaine reacts with 2,5-dimethoxyphenethyl alcohol, forming a crucial alkoxyphosphonium ion. This transforms the naturally poor hydroxyl leaving group into an excellent one.
SN2 Displacement: The nucleophile (Nu⁻) attacks the activated primary carbon, displacing TPPO and yielding the final functionalized product.
Mechanistic Pathway Visualization
Caption: Mechanistic cycle of the Mitsunobu reaction activating 2,5-dimethoxyphenethyl alcohol.
The efficiency of the Mitsunobu reaction with 2,5-dimethoxyphenethyl alcohol depends heavily on the acidity of the pronucleophile. The table below summarizes validated stoichiometric ratios and expected yields for common transformations [4].
Target Functional Group
Pronucleophile (Nu-H)
pKa
Eq. Ratio (Alc : Nu : PPh3 : DIAD)
Reaction Time
Expected Yield
Aryl Ether
Phenol
~10.0
1.0 : 1.2 : 1.5 : 1.5
6 - 8 h
75 - 85%
Protected Amine
Phthalimide
~8.3
1.0 : 1.2 : 1.5 : 1.5
4 - 6 h
80 - 92%
Ester
Benzoic Acid
~4.2
1.0 : 1.2 : 1.5 : 1.5
2 - 4 h
85 - 95%
Azide
DPPA (Special Case)
N/A
1.0 : 1.2 : 1.5 : 1.5
6 - 12 h
80 - 90%
Note: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its enhanced thermal stability and lower toxicity profile.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checks to ensure reaction integrity. The order of addition is the most critical parameter: DIAD must always be added last to a chilled solution of the other reagents.
Protocol A: Synthesis of N-[2-(2,5-dimethoxyphenyl)ethyl]phthalimide
This protocol generates a protected amine precursor, which can be subsequently unmasked via Gabriel synthesis (hydrazine hydrate) to yield 2,5-dimethoxyphenethylamine.
System Purge: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert Argon or N2 gas.
Reagent Solubilization: Add 2,5-dimethoxyphenethyl alcohol, phthalimide, and PPh3 to the flask. Inject 10 mL of anhydrous THF. Stir until a homogenous, clear solution is achieved.
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Activation (Critical Step): Draw the DIAD into a gas-tight syringe. Add the DIAD dropwise over 10 minutes.
Self-Validation Check 1: The solution will transition to a pale yellow color upon DIAD addition, indicating the active formation of the betaine intermediate.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 6 hours.
Self-Validation Check 2: Perform TLC (Hexane:EtOAc 3:1). The starting alcohol (Rf ~0.3, UV active) should disappear, replaced by a less polar product spot (Rf ~0.6).
Quenching & Precipitation: Concentrate the THF under reduced pressure to ~2 mL. Add 15 mL of ice-cold diethyl ether and stir vigorously.
Self-Validation Check 3: A dense white precipitate will form immediately. This is the TPPO byproduct crashing out of solution, confirming successful phosphonium oxidation.
Filtration: Filter the suspension through a pad of Celite to remove the TPPO and hydrazine dicarboxylate byproducts. Wash the pad with cold ether.
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate the pure phthalimide derivative.
Scalable preparation of 2,5-Dimethoxyphenethyl alcohol for pharmaceutical research
Application Note & Protocol Abstract 2,5-Dimethoxyphenethyl alcohol is a pivotal building block in medicinal chemistry, primarily serving as a precursor for a wide array of psychoactive compounds and other pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Abstract
2,5-Dimethoxyphenethyl alcohol is a pivotal building block in medicinal chemistry, primarily serving as a precursor for a wide array of psychoactive compounds and other pharmaceutical agents.[1][2] Its structure is foundational for the synthesis of substituted phenethylamines, a class of compounds extensively studied for their interactions with the central nervous system, particularly serotonergic and dopaminergic receptors.[3][4][5] This document provides a detailed, scalable, and robust protocol for the synthesis of 2,5-Dimethoxyphenethyl alcohol, starting from commercially available 1,4-dimethoxybenzene. The chosen synthetic route proceeds via a four-step sequence involving Friedel-Crafts acylation, a Willgerodt-Kindler reaction, Fischer esterification, and a final reduction. This methodology is selected for its reliability, scalability, and the high purity of the final product, making it suitable for rigorous pharmaceutical research and development.
Introduction: The Strategic Importance of 2,5-Dimethoxyphenethyl Alcohol
The phenethylamine scaffold is a privileged structure in neuroscience research and drug development.[6] By modifying the substitution pattern on the phenyl ring, chemists can finely tune the pharmacological properties of these molecules, leading to agents with diverse activities, from stimulants and antidepressants to psychedelics.[3][7] 2,5-Dimethoxyphenethyl alcohol is the immediate precursor to 2,5-dimethoxyphenethylamine (2C-H), the parent compound for the entire "2C-X" family of psychoactive substances.[8][9][10] Access to a scalable and well-documented synthesis of this alcohol is therefore critical for researchers exploring the structure-activity relationships (SAR) of these compounds and developing novel therapeutics.[11]
The protocol detailed herein is designed to be both reproducible in a laboratory setting and conceptually scalable for pilot plant production. The chosen pathway, while involving multiple steps, relies on well-understood and high-yielding reactions, prioritizing purity and control over a more direct but potentially lower-yielding approach.
Overview of the Synthetic Strategy
The synthesis begins with 1,4-dimethoxybenzene and proceeds through the key intermediate, 2,5-dimethoxyphenylacetic acid. The carboxylic acid functional group provides a stable and easily purifiable handle before the final, high-yielding reduction to the target alcohol. This multi-step approach ensures that impurities can be effectively removed at intermediate stages, which is a critical consideration for pharmaceutical applications.
Diagram 1: Overall synthetic pathway from 1,4-dimethoxybenzene.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Lithium aluminum hydride (LAH) is highly reactive with water and should be handled with extreme care under an inert atmosphere.
Step 1: Friedel-Crafts Acylation to Synthesize 2,5-Dimethoxyacetophenone
Rationale: This reaction attaches an acetyl group to the electron-rich aromatic ring. Anhydrous aluminum chloride is used as a Lewis acid catalyst to activate the acetyl chloride electrophile. The reaction is a cornerstone of aromatic chemistry and is highly efficient for this substrate.[12]
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles
1,4-Dimethoxybenzene
138.16
50.0 g
0.362
Acetyl Chloride
78.50
31.4 g (28.4 mL)
0.400
Anhydrous AlCl₃
133.34
58.0 g
0.435
Dichloromethane (DCM)
-
400 mL
-
Hydrochloric Acid (6M)
-
250 mL
-
Procedure:
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Charge the flask with 1,4-dimethoxybenzene and 300 mL of DCM. Stir until fully dissolved.
Carefully add anhydrous aluminum chloride to the solution in portions. The mixture may warm slightly.
Cool the flask to 0°C using an ice bath.
Add acetyl chloride to the dropping funnel with 100 mL of DCM. Add this solution dropwise to the stirred reaction mixture over 60 minutes, maintaining the temperature below 5°C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.
Add 250 mL of 6M HCl to the beaker and stir until all solids have dissolved.
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 100 mL portions of DCM.
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield the crude product. Recrystallization from ethanol will afford pure 2,5-dimethoxyacetophenone as a solid.
Expected Yield: ~55-60 g (85-92%)
Melting Point: 48-50°C
Step 2: Willgerodt-Kindler Reaction to Synthesize 2,5-Dimethoxyphenylacetic Acid
Rationale: This reaction uniquely converts an aryl ketone into a carboxylic acid with the same number of carbons by rearranging the carbon skeleton. A mixture of sulfur and a secondary amine (morpholine) is used to form a thioamide intermediate, which is then hydrolyzed in situ to the desired acid.[12]
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles
2,5-Dimethoxyacetophenone
180.22
45.0 g
0.250
Sulfur
32.06
12.0 g
0.374
Morpholine
87.12
27.0 g (27 mL)
0.310
10% Ethanolic NaOH
-
500 mL
-
Procedure:
In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyacetophenone, sulfur, and morpholine.
Heat the mixture to reflux and maintain for 6 hours. The reaction is exothermic initially.
Cool the mixture and pour it into 500 mL of ice-cold water. A crude, reddish mass (the thiomorpholide) will precipitate.
Isolate the crude solid by filtration and wash thoroughly with water.
Transfer the crude thiomorpholide to a large flask, add 500 mL of 10% ethanolic sodium hydroxide, and reflux for 10 hours to hydrolyze the intermediate.
After hydrolysis, distill off most of the ethanol. Add 250 mL of water to the residue.
Cool the alkaline solution in an ice bath and acidify to pH < 2 with concentrated HCl. A precipitate will form.
Extract the mixture three times with 150 mL portions of diethyl ether.
Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude acid. Recrystallize from water to obtain pure 2,5-dimethoxyphenylacetic acid.[13]
Step 3: Fischer Esterification to Synthesize Ethyl 2,5-Dimethoxyphenylacetate
Rationale: The carboxylic acid is converted to its ethyl ester to facilitate the subsequent reduction. The ester is generally more reactive and soluble in ethereal solvents used for LAH reductions. This is a classic acid-catalyzed equilibrium reaction, driven to completion by removing water.[12]
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles
2,5-Dimethoxyphenylacetic Acid
196.20
20.0 g
0.102
Absolute Ethanol
46.07
100 mL
-
Concentrated H₂SO₄
98.08
2 mL
-
Benzene or Toluene
-
50 mL
-
Procedure:
Set up a flask with a Dean-Stark apparatus and reflux condenser.
Combine the acid, ethanol, benzene (or toluene), and sulfuric acid in the flask.
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 4-5 hours).
Cool the reaction mixture and transfer it to a separatory funnel.
Wash with water, then with 5% sodium bicarbonate solution until effervescence ceases, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
The resulting residue can be purified by vacuum distillation to yield the pure ethyl ester as a colorless oil.
Step 4: Reduction to 2,5-Dimethoxyphenethyl Alcohol
Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of cleanly reducing esters to primary alcohols. The reaction proceeds via nucleophilic attack of the hydride on the ester carbonyl. The use of an anhydrous ether solvent is critical to prevent violent quenching of the LAH.[12][15]
Diagram 2: Experimental workflow for the LAH reduction step.
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles
Ethyl 2,5-Dimethoxyphenylacetate
224.25
17.0 g
0.076
Lithium Aluminum Hydride (LAH)
37.95
2.5 g
0.066
Anhydrous Diethyl Ether
-
400 mL
-
Water
18.02
2.5 mL
-
15% NaOH (aq)
-
2.5 mL
-
Procedure:
Under a nitrogen atmosphere, place the LAH in a dry three-neck flask equipped with a stirrer, condenser, and dropping funnel.
Add 300 mL of anhydrous diethyl ether to the flask and stir to create a suspension. Cool the flask to 0°C.
Dissolve the ester in 100 mL of anhydrous ether and add it to the dropping funnel.
Add the ester solution dropwise to the LAH suspension over 1 hour.
After addition, remove the ice bath and stir the mixture at room temperature for 10 hours.
Workup (Caution: Exothermic): Cool the flask back to 0°C. Very slowly and carefully, add the following reagents dropwise in sequence:
2.5 mL of water
2.5 mL of 15% aqueous NaOH
7.5 mL of water
Stir the mixture vigorously for 1 hour. A granular white precipitate of aluminum salts should form, which is easily filtered.
Filter the mixture through a pad of Celite, washing the filter cake with additional ether.
Dry the combined ethereal filtrates over anhydrous sodium sulfate.
Remove the solvent under reduced pressure. The residue can be purified by vacuum distillation to yield the final product as a colorless oil.
This application note provides a comprehensive and scalable protocol for the synthesis of 2,5-Dimethoxyphenethyl alcohol. By following a well-defined, multi-step pathway, researchers can reliably produce high-purity material essential for the development of novel pharmaceutical agents. The detailed explanations for each step, coupled with robust characterization methods, ensure that the protocol meets the high standards of scientific integrity required in drug discovery and development.
References
Mannich reaction route to 2,5-dimethoxyphenethylamine (2C-H). (n.d.). designer-drug.com. Retrieved from [Link]
2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. (n.d.). Rhodium.ws. Retrieved from [Link]
How Does 2,5-Dimethoxybenzyl Alcohol Function In Organic Synthesis? (2025, March 21). Bloom Tech. Retrieved from [Link]
Gimeno, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
Efficient Synthesis of 2-CH and Mescaline. (n.d.). Scribd. Retrieved from [Link]
Successful 2C-B Syntheses. (n.d.). Erowid. Retrieved from [Link]
2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. (2024, August 2). Beilstein Journals. Retrieved from [Link]
Kim, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Forensic Science International. Retrieved from [Link]
2-Phenethylamines in Medicinal Chemistry: A Review. (2023, January 14). PubMed. Retrieved from [Link]
CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine. (n.d.). Google Patents.
Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2024, February 7). MDPI. Retrieved from [Link]
2C-B Synthesis Guide. (n.d.). Scribd. Retrieved from [Link]
2C-B synthesis without LAH. (2008, December 23). The Vespiary. Retrieved from [Link]
(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. (2023, January 10). ResearchGate. Retrieved from [Link]
Phenethylamine. (n.d.). Wikipedia. Retrieved from [Link]
How Does 2,5-Dimethoxybenzyl Alcohol Interact With Other Chemicals? (2025, March 22). Bloom Tech. Retrieved from [Link]
Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. (n.d.). Erowid. Retrieved from [Link]
The Preparation of Homogentisic Acid and of 2:5-Dihydroxyphenylethylamine. (n.d.). The Vespiary. Retrieved from [Link]
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). PMC. Retrieved from [Link]
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Phenethyl alcohol, 2,5-dimethoxy-alpha-methyl-. (2011, April 5). Cheméo. Retrieved from [Link]
2,5-dimethoxyphenethyl alcohol. (n.d.). ChemBK. Retrieved from [Link]
Application Notes and Protocols for the Selective Reduction of 2,5-Dimethoxyphenylacetic Acid to 2,5-Dimethoxyphenethyl Alcohol
Introduction 2,5-Dimethoxyphenethyl alcohol is a valuable building block in the synthesis of a variety of pharmacologically active compounds and research chemicals. Its synthesis requires the selective reduction of the c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2,5-Dimethoxyphenethyl alcohol is a valuable building block in the synthesis of a variety of pharmacologically active compounds and research chemicals. Its synthesis requires the selective reduction of the carboxylic acid moiety of 2,5-dimethoxyphenylacetic acid without affecting the aromatic ring or the methoxy ether groups. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection of appropriate reducing agents and detailed protocols for this transformation. We will delve into the mechanistic rationale behind the choice of reagents, offering field-proven insights to ensure successful and safe execution of this synthesis.
Choosing the Right Tool for the Job: A Comparative Analysis of Reducing Agents
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For the specific case of 2,5-dimethoxyphenylacetic acid, two primary reagents come to the forefront: Lithium Aluminum Hydride (LAH) and Borane (BH₃). The choice between these two powerful reducing agents is not arbitrary and depends on the specific requirements of the synthesis, including scale, the presence of other functional groups, and safety considerations.
Lithium Aluminum Hydride (LAH, LiAlH₄): The Powerhouse
LAH is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and, importantly for our purpose, carboxylic acids.[1] Its high reactivity stems from the polar aluminum-hydride bond, which delivers a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon.
Mechanism of Action: The reduction of a carboxylic acid with LAH proceeds in a stepwise manner. The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid proton to form a lithium carboxylate salt and hydrogen gas.[2] Subsequent hydride transfers from the aluminate complex reduce the carboxylate to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[2] The aldehyde is not isolable as it is more reactive than the starting carboxylic acid.[3]
Advantages:
High Reactivity: Ensures complete and often rapid conversion of the carboxylic acid.
Broad Applicability: A well-established and reliable reagent for this type of transformation.
Disadvantages:
Lack of Selectivity: LAH will reduce most other carbonyl-containing functional groups. This is a critical consideration if the substrate contains, for example, an ester or amide group that needs to be preserved.
Hazardous Nature: LAH reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1][4] It is also corrosive and requires careful handling under anhydrous conditions.[4][5]
Borane (BH₃): The Selective Specialist
Borane, typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), offers a milder and more chemoselective alternative to LAH for the reduction of carboxylic acids.[6][7]
Mechanism of Action: The reaction of borane with a carboxylic acid begins with the formation of an acyloxyborane intermediate, with the evolution of hydrogen gas.[7][8] This intermediate is then further reduced by additional borane molecules to the corresponding primary alcohol. A key difference from the LAH reduction is that borane is significantly less reactive towards other carbonyl functional groups like ketones and esters under typical reaction conditions, making it the reagent of choice for selective reductions.[7][9][10]
Advantages:
High Chemoselectivity: Borane will selectively reduce carboxylic acids in the presence of ketones, esters, nitro groups, and alkyl halides.[7][10] This is particularly advantageous in the synthesis of complex molecules.
Milder Reaction Conditions: While still requiring anhydrous conditions, the reaction is generally less vigorous than with LAH.[7]
Disadvantages:
Slower Reaction Times: The reduction with borane can sometimes be slower than with LAH.
Reagent Handling: Borane and its complexes are flammable and moisture-sensitive.[11][12]
Decision-Making Framework
The choice between LAH and borane can be summarized in the following logical flow:
Caption: Decision workflow for selecting a reducing agent.
Experimental Protocols
Safety First: Handling Pyrophoric Reagents
Both Lithium Aluminum Hydride and Borane complexes are hazardous materials that must be handled with extreme care in a controlled laboratory environment.
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and appropriate chemical-resistant gloves.[4][5]
Inert Atmosphere: All reactions and manipulations involving these reagents must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with atmospheric moisture and oxygen.[4][5]
Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents.
Quenching: The quenching of these reagents is highly exothermic and releases hydrogen gas. It must be performed slowly and with extreme caution, typically at low temperatures (0 °C).
Spill Management: In case of a spill, do NOT use water. Smother the spill with dry sand or a Class D fire extinguisher.[4]
Protocol 1: Reduction of 2,5-Dimethoxyphenylacetic Acid using Lithium Aluminum Hydride (LAH)
This protocol is adapted from general procedures for the LAH reduction of carboxylic acids.
Materials:
2,5-Dimethoxyphenylacetic acid
Lithium Aluminum Hydride (LAH)
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
Deionized Water
15% w/v Sodium Hydroxide (NaOH) solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl Acetate (EtOAc)
Hexanes
Equipment:
Round-bottom flask, oven-dried
Reflux condenser, oven-dried
Magnetic stirrer and stir bar
Dropping funnel, oven-dried
Inert gas (Nitrogen or Argon) supply
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar and reflux condenser under a positive pressure of inert gas.
Reagent Addition: In the reaction flask, suspend Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
Substrate Addition: Dissolve 2,5-dimethoxyphenylacetic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the solution of the carboxylic acid dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently heated to reflux to ensure completion if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) (a suitable eluent would be a mixture of ethyl acetate and hexanes).
Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of the following, in order:
'x' mL of water (where 'x' is the mass of LAH in grams used).
'x' mL of 15% NaOH solution.
'3x' mL of water.
This should result in the formation of a granular white precipitate of aluminum salts.
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed. Filter the white precipitate through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude 2,5-dimethoxyphenethyl alcohol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol 2: Selective Reduction of 2,5-Dimethoxyphenylacetic Acid using Borane-Tetrahydrofuran Complex (BH₃·THF)
This protocol is a generalized procedure for the selective reduction of carboxylic acids.
Materials:
2,5-Dimethoxyphenylacetic acid
Borane-tetrahydrofuran complex solution (BH₃·THF, typically 1 M in THF)
Anhydrous Tetrahydrofuran (THF)
Methanol (MeOH)
Deionized Water
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Ethyl Acetate (EtOAc)
Hexanes
Equipment:
Round-bottom flask, oven-dried
Magnetic stirrer and stir bar
Dropping funnel or syringe pump
Inert gas (Nitrogen or Argon) supply
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar and under a positive pressure of inert gas, add a solution of 2,5-dimethoxyphenylacetic acid (1.0 equivalent) in anhydrous THF.
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the borane-tetrahydrofuran complex solution (1.5 - 2.0 equivalents) dropwise via a dropping funnel or syringe pump. Vigorous evolution of hydrogen gas will be observed.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until the reaction is complete as monitored by TLC. Gentle heating may be required for full conversion.
Work-up: Cool the reaction mixture to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of methanol until the gas evolution ceases.
Isolation: Remove the solvent in vacuo. To the residue, add saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x volume of aqueous layer).
Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,5-dimethoxyphenethyl alcohol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Reagent
Key Characteristics
Typical Reaction Conditions
Work-up Complexity
Lithium Aluminum Hydride (LAH)
Highly reactive, non-selective
Anhydrous Et₂O or THF, 0 °C to reflux
Moderate (Fieser workup recommended to manage aluminum salts)
Borane (BH₃·THF)
Highly chemoselective for carboxylic acids
Anhydrous THF, 0 °C to reflux
Simple (Methanol quench followed by aqueous workup)
Visualization of Reaction Pathways
Caption: Comparative reaction pathways for LAH and Borane reduction.
Conclusion
The selective reduction of 2,5-dimethoxyphenylacetic acid to 2,5-dimethoxyphenethyl alcohol can be effectively achieved using either Lithium Aluminum Hydride or Borane. The choice of reagent should be guided by the specific context of the synthesis. For a straightforward reduction where no other reducible functional groups are present, LAH offers a rapid and powerful solution. However, when chemoselectivity is paramount, borane is the superior choice, allowing for the targeted reduction of the carboxylic acid in the presence of more sensitive functionalities. Adherence to strict safety protocols is essential when working with these potent and hazardous reagents. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to confidently and safely perform this important synthetic transformation.
References
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Organic Chemistry Portal. Borane Reagents. Retrieved from [Link]
Khan Academy. Reduction of carboxylic acids. Retrieved from [Link]
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
University of Oxford. Experiment 5: Reductions with Lithium Aluminium Hydride.
American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
Master Organic Chemistry. Reduction of carboxylic acids to alcohols with borane (BH3). Retrieved from [Link]
Rzepa, H. (2011, October 16). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]
MilliporeSigma. (2026, February 23). SAFETY DATA SHEET: Borane-tetrahydrofuran complex.
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
BenchChem. Application Notes and Protocols: Reductive Alkylation of 2,5-Dimethoxybenzoic Acid.
Sigma-Aldrich. Lithium aluminum hydride - Safety Data Sheet.
Oreate AI Blog. (2026, January 15). A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction.
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Retrieved from [Link]
Royal Society of Chemistry. (2025, April 4). Boron-Based Functionalities Enhance the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. Chemistry Europe.
Tokyo Chemical Industry. (2025, February 26). SAFETY DATA SHEET: Borane - Tetrahydrofuran Complex.
Angewandte Chemie International Edition. (2022).
ESPI Metals. Lithium- Safe Handling.
ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Borane-tetrahydrofuran complex.
Angewandte Chemie International Edition. (2022, September 1).
Organic Syntheses. Procedure 10.
Sigma-Aldrich. SAFETY DATA SHEET.
Proceedings of the Indiana Academy of Science. Lithium Aluminum Hydride Reduction of Difluoroacetic Acid.
CymitQuimica. (2022, September 16). Borane tetrahydrofuran complex, 1M solution in THF.
Facta Universitatis, Series: Physics, Chemistry and Technology. (2021).
Journal of Medicinal Chemistry. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
Cardiff University.
Thermo Fisher Scientific. (2025, October 28). SAFETY DATA SHEET: Borane-tetrahydrofuran complex, 1M solution in THF.
Application Notes: Derivatization of 2,5-Dimethoxyphenethylamine (2C-H) for Fluorescent Labeling
Abstract This document provides a comprehensive technical guide for the fluorescent labeling of 2,5-dimethoxyphenethylamine (2C-H), a primary phenethylamine. The derivatization of 2C-H is a critical step for enabling its...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the fluorescent labeling of 2,5-dimethoxyphenethylamine (2C-H), a primary phenethylamine. The derivatization of 2C-H is a critical step for enabling its sensitive detection and quantification in various analytical workflows, particularly those employing high-performance liquid chromatography (HPLC) with fluorescence detection. This guide details the underlying chemical principles, offers step-by-step protocols for derivatization with common fluorogenic reagents, and outlines methods for the characterization of the resulting fluorescent adducts. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of phenethylamines and related compounds.
Introduction: The Rationale for Fluorescent Labeling
2,5-Dimethoxyphenethylamine (2C-H) is the core structure of a class of psychoactive compounds known as the 2C series.[1] The analysis of 2C-H and its analogues in complex matrices, such as biological fluids, presents an analytical challenge due to their inherent lack of strong chromophores or fluorophores. Fluorescent labeling, or derivatization, is a chemical modification technique that covalently attaches a fluorescent tag (fluorophore) to the target analyte.[] This process significantly enhances the sensitivity and selectivity of detection, allowing for quantification at trace levels.[3]
The primary amine group of 2C-H serves as a reactive handle for derivatization with a variety of amine-reactive fluorescent reagents. This application note will focus on three widely used and commercially available reagents: Dansyl Chloride, Fluorescein Isothiocyanate (FITC), and 4-Chloro-7-nitrobenzofurazan (NBD-Cl).
Principles of Derivatization
The derivatization of the primary amine on 2C-H is typically achieved through a nucleophilic substitution or addition reaction. The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking an electrophilic center on the fluorescent reagent. The choice of reagent and reaction conditions is paramount for achieving high derivatization efficiency and a stable fluorescent product.
Key Considerations for Successful Derivatization:
pH Control: The nucleophilicity of the primary amine is pH-dependent. A basic medium is generally required to deprotonate the amine, thereby increasing its reactivity.[3][4]
Solvent: The choice of solvent must ensure the solubility of both the analyte and the derivatizing reagent. Aprotic solvents like acetonitrile or acetone are often used.[5]
Temperature and Reaction Time: These parameters are optimized to drive the reaction to completion without causing degradation of the analyte or the fluorescent product.[6]
Reagent Stoichiometry: An excess of the derivatizing reagent is typically used to ensure complete reaction with the analyte.[5]
The general workflow for the derivatization and analysis of 2C-H is depicted below.
Caption: General workflow for fluorescent labeling and analysis of 2C-H.
Derivatization Protocols
This section provides detailed, step-by-step protocols for the derivatization of 2,5-dimethoxyphenethylamine with three common fluorescent reagents.
Protocol 1: Derivatization with Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines to form highly fluorescent sulfonamide adducts.[5][7] This method is robust and has been widely applied for the analysis of various amines and phenols.[8]
Materials:
2,5-Dimethoxyphenethylamine (2C-H) standard or sample solution
Dansyl Chloride solution (10 mg/mL in acetone or acetonitrile)
Sodium Bicarbonate Buffer (0.1 M, pH 9.5)
Dichloromethane (CH₂Cl₂)
N,N-diisopropylethylamine (DIPEA)
4-(dimethylamino)pyridine (DMAP)
Reaction vials (e.g., 1.5 mL amber glass vials)
Vortex mixer
Heating block or water bath
Step-by-Step Protocol:
Sample Preparation: Prepare a solution of 2C-H in a suitable solvent (e.g., methanol or acetonitrile). If the sample is in an aqueous solution, it can be used directly.
Aliquot Sample: In a reaction vial, place 100 µL of the 2C-H solution. If the solvent is organic, evaporate it to dryness under a stream of nitrogen.
Reagent Addition:
Add 100 µL of 2% (v/v) N,N-diisopropylethylamine in dichloromethane.[5]
Vortex the mixture for 30 seconds.
Add 100 µL of a stock solution containing both dansyl chloride (10 mg/mL) and DMAP (10 mg/mL) in dichloromethane.[5]
Reaction Incubation: Cap the vial tightly and vortex thoroughly. Incubate the reaction mixture at 65°C for 1 hour in a heating block or water bath.[5]
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of a primary or secondary amine solution (e.g., proline or diethylamine) to consume the excess dansyl chloride.
Sample Preparation for Analysis: After cooling to room temperature, the reaction mixture can be diluted with the mobile phase and is ready for injection into an HPLC system with a fluorescence detector.
Protocol 2: Derivatization with Fluorescein Isothiocyanate (FITC)
FITC is a widely used fluorescent label that reacts with primary amines to form stable thiourea linkages.[9][10] The resulting fluorescein-labeled 2C-H exhibits intense green fluorescence.
Materials:
2,5-Dimethoxyphenethylamine (2C-H) standard or sample solution
FITC solution (1 mg/mL in anhydrous DMSO, prepared fresh)[10]
Sodium Carbonate-Bicarbonate Buffer (0.1 M, pH 9.0)
Reaction vials (amber)
Vortex mixer
Step-by-Step Protocol:
Sample Preparation: Prepare a solution of 2C-H in the carbonate-bicarbonate buffer.
Aliquot Sample: In an amber reaction vial, place 500 µL of the 2C-H solution.
Reagent Addition: Add 500 µL of the freshly prepared FITC solution to the vial.
Reaction Incubation: Cap the vial, vortex to mix, and incubate for 8-12 hours at 4°C in the dark.
Sample Preparation for Analysis: The reaction mixture may be filtered to remove any precipitate before direct injection into the HPLC system.
Protocol 3: Derivatization with 4-Chloro-7-nitrobenzofurazan (NBD-Cl)
NBD-Cl is a fluorogenic reagent that reacts with primary amines to yield highly fluorescent and intensely colored adducts.[3][11] The reaction proceeds via a nucleophilic aromatic substitution.[3]
Materials:
2,5-Dimethoxyphenethylamine (2C-H) standard or sample solution
NBD-Cl solution (5 mM in methanol or acetonitrile)
Sample Preparation: Prepare a solution of 2C-H in a suitable solvent.
Aliquot and Buffer: In a reaction vial, add 100 µL of the 2C-H solution and 200 µL of the 0.1 M borate buffer (pH 9.0). Vortex briefly.[3]
Reagent Addition: Add 200 µL of the 5 mM NBD-Cl solution to the vial and vortex thoroughly.[3]
Reaction Incubation: Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.
Reaction Termination: After incubation, cool the tube to room temperature. The reaction can be stopped by adding a small amount of hydrochloric acid to acidify the mixture.
Sample Preparation for Analysis: The derivatized sample is now ready for injection into an HPLC system.
Comparative Overview of Derivatization Reagents
The choice of fluorescent label depends on several factors including the desired photophysical properties, the analytical instrumentation available, and the nature of the sample matrix.
Following the derivatization reaction, it is crucial to confirm the identity and purity of the fluorescently labeled product. A combination of chromatographic and spectroscopic techniques is typically employed.
Caption: Workflow for the characterization of fluorescently labeled 2C-H.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is the primary technique for the analysis of the derivatized 2C-H. A reversed-phase C18 column is typically used with a gradient elution of acetonitrile and water/buffer.[6] The fluorescence detector is set to the appropriate excitation and emission wavelengths for the specific fluorophore used. This method provides quantitative information about the concentration of the labeled analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the unequivocal identification of the derivatized product.[12] By coupling the HPLC separation with a mass spectrometer, the molecular weight of the fluorescent adduct can be determined, confirming the successful conjugation of the fluorescent label to the 2C-H molecule. Analysis of the fragmentation pattern in MS/MS mode can provide further structural confirmation.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a complete structural elucidation, particularly for novel derivatives, ¹H and ¹³C NMR spectroscopy are invaluable.[12][13] NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the covalent bond formation between the fluorophore and 2C-H.
Troubleshooting
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Fluorescent Signal
Incomplete derivatization reaction.
- Verify the pH of the reaction buffer. - Use fresh derivatization reagent. - Optimize reaction time and temperature.
Degradation of the fluorophore.
- Protect the reaction from light. - Avoid harsh reaction conditions.
Multiple Peaks in Chromatogram
Excess derivatizing reagent.
- Optimize the stoichiometry of the reagents. - Quench the reaction to consume excess reagent.
Side reactions or sample impurities.
- Purify the sample before derivatization. - Optimize reaction conditions to minimize side products.
High Background Fluorescence
Hydrolysis of the derivatizing reagent.
- Prepare reagent solutions fresh. - For NBD-Cl, terminate the reaction by acidification.[3]
Conclusion
The derivatization of 2,5-dimethoxyphenethylamine with fluorescent labels is an effective strategy to enhance its detectability for analytical purposes. This application note provides a detailed guide, including the rationale, protocols, and characterization methods for the successful fluorescent labeling of 2C-H. By carefully selecting the appropriate derivatizing reagent and optimizing the reaction conditions, researchers can achieve sensitive and reliable quantification of this and other primary phenethylamines in various sample matrices.
References
Song, P., et al. (2012). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 84(8), pp.3644-3651. Available at: [Link]
Stewart, J.T. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. Available at: [Link]
BenchChem (2025). Application Notes and Protocols for the Derivatization of 1-Aminoethanol for Enhanced Detection and Analysis. BenchChem.
ResearchGate (2025). Dansylation of Unactivated Alcohols for Improved Mass Spectral Sensitivity and Application to Analysis of Cytochrome P450 Oxidation Products in Tissue Extracts.
Lumiprobe.
Madea, B., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. Available at: [Link]
Wang, H., et al. (2014). Simultaneous determination of primary and secondary phenethylamines in biological samples by high-performance liquid chromatographic method with fluorescence detection. Journal of Chromatography B, 967, pp.159-165. Available at: [Link]
Kido Soule, M.C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry.
Falck, B., et al. (1962). Fluorescence of catechol amines and related compounds condensed with formaldehyde. Journal of Histochemistry & Cytochemistry, 10(3), pp.348-354.
AAT Bioquest. FITC (Fluorescein Isothiocyanate).
Universitas Indonesia (2023). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. Universitas Indonesia.
BenchChem (2025).
Amaya-García, F., et al. (2020). Green Hydrothermal Synthesis of Fluorescent 2,3‐Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Alternatives. Chemistry – A European Journal, 26(68), pp.15963-15973.
Ren, S., et al. (2013). Synthesis of fluorescent nucleoside analogs as probes for 2'-deoxyribonucleoside kinases. Bioorganic & Medicinal Chemistry Letters, 23(17), pp.4979-4982.
ResearchGate. Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography and fluorescent detection.
ResearchGate. Studies on the interaction of fluorescein isothiocyanate and its sugar analogues with cetyltrimethylammonium bromide.
Artola, M., et al. (2019). The structural assembly switch of cell division protein FtsZ probed with fluorescent allosteric inhibitors.
Cychowska, A., et al. (2013). Identification and Characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a New Designer Drug. Journal of Forensic Sciences, 58(4), pp.1047-1053. Available at: [Link]
BOC Sciences. Fluorescent Labeling of Small Molecules. BOC Sciences.
de Oliveira, G.A.R., et al. (2025).
ResearchGate. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases.
Sandin, P., et al. (2006). Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment. Nucleic Acids Research, 34(18), pp.5376-5384.
Technical Support Center: Purification of 2,5-Dimethoxyphenethyl alcohol
Introduction: The Challenge of Aldehyde Impurities Welcome to the technical support guide for researchers working with 2,5-Dimethoxyphenethyl alcohol. A common and critical challenge encountered during the synthesis of t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Aldehyde Impurities
Welcome to the technical support guide for researchers working with 2,5-Dimethoxyphenethyl alcohol. A common and critical challenge encountered during the synthesis of this and related phenethyl alcohols is the presence of residual aldehyde impurities. These impurities often arise from the incomplete reduction of precursor esters or acids, or from the oxidation of the target alcohol itself. For drug development professionals and researchers, the presence of these reactive carbonyl species can compromise the yield, purity, and safety profile of subsequent synthetic steps and final active pharmaceutical ingredients.
This guide provides a comprehensive, field-proven methodology for the selective removal of aldehyde impurities using a bisulfite extraction protocol. We will delve into the chemical principles, provide a detailed step-by-step workflow, and address common troubleshooting scenarios to ensure you can achieve high purity of your target alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely aldehyde impurities in my crude 2,5-Dimethoxyphenethyl alcohol?
The primary aldehyde impurity is often the corresponding 2,5-Dimethoxyphenylacetaldehyde. This can result from the oxidation of the product or be a byproduct of certain synthetic routes. If the synthesis started from 2,5-Dimethoxybenzaldehyde, it is also possible for this to be carried over as an impurity.[1][2] In the broader class of phenethyl alcohols, phenylacetaldehyde is a commonly cited impurity.[3]
Q2: How can I detect and quantify aldehyde impurities before and after purification?
The most direct method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . Aldehyde protons have a characteristic chemical shift in the downfield region of the spectrum, typically between 9-10 ppm .[4] The disappearance of this signal after purification is a strong indicator of successful aldehyde removal. For quantitative analysis, Gas Chromatography (GC) can also be employed to determine the percentage purity of the final product.
Q3: Is a simple distillation not sufficient to remove these impurities?
While distillation is a fundamental purification technique, it relies on a significant difference in boiling points between the components. The boiling point of 2,5-Dimethoxyphenethyl alcohol (est. ~275°C at atmospheric pressure) and its corresponding aldehyde may be too close for efficient separation by standard laboratory distillation.[5] This necessitates a chemical-based purification method like the one described here.
Q4: Are there alternative methods to the bisulfite wash?
Yes, other methods exist, though the bisulfite wash is often the most efficient for selective aldehyde removal. Alternatives include:
Column Chromatography: Effective but can be time-consuming and require large volumes of solvent, making it less ideal for large-scale purifications.
Recrystallization: This is highly effective if the target alcohol is a solid at room temperature and a suitable solvent system can be found.[6]
Derivatization: Other reagents can form adducts with aldehydes, but sodium bisulfite is widely used due to its low cost and the ease of the procedure.
Core Methodology: Aldehyde Removal via Bisulfite Adduct Formation
The cornerstone of this purification technique is the reversible nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of the aldehyde.[7] This reaction forms a stable, ionic α-hydroxy sulfonic acid salt, commonly known as a bisulfite adduct. This adduct is highly soluble in water, while the desired 2,5-Dimethoxyphenethyl alcohol remains preferentially in an organic solvent. This difference in solubility is exploited in a liquid-liquid extraction to achieve a clean separation.[4][7][8]
Chemical Mechanism: The Reversible Reaction
The diagram below illustrates the chemical transformation at the heart of the purification process.
Caption: Reversible formation of the water-soluble bisulfite adduct.
Experimental Protocol: Step-by-Step Purification
This protocol is designed for the purification of a crude sample of 2,5-Dimethoxyphenethyl alcohol. Caution: Sodium bisulfite can generate sulfur dioxide gas. This entire procedure must be performed in a well-ventilated fume hood.[4]
Materials:
Crude 2,5-Dimethoxyphenethyl alcohol
Ethyl acetate (or other suitable water-immiscible solvent like dichloromethane)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Separatory funnel, Erlenmeyer flasks, beakers
Rotary evaporator
Workflow Diagram
Caption: Workflow for the removal of aldehyde impurities.
Procedure:
Dissolution: Dissolve the crude 2,5-Dimethoxyphenethyl alcohol in a suitable volume of ethyl acetate (e.g., 10 mL of solvent per 1 gram of crude product). If solubility is an issue, a small amount of a miscible co-solvent like methanol can be added first before adding the ethyl acetate.[4] Transfer the solution to a separatory funnel.
First Extraction: Add an equal volume of saturated aqueous sodium bisulfite solution to the separatory funnel.
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, invert the funnel and vent frequently to release any pressure buildup from potential SO₂ gas evolution.
Separation: Allow the layers to separate fully. The bottom aqueous layer contains the aldehyde-bisulfite adduct, while the top organic layer contains your desired alcohol.[7] Drain and collect the bottom aqueous layer for proper disposal.
Repeat Extraction: For heavily contaminated samples, repeat steps 2-4 with a fresh portion of saturated sodium bisulfite solution.
Washing: Wash the organic layer sequentially with deionized water and then with brine. These washes remove residual bisulfite and water-soluble impurities.
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified 2,5-Dimethoxyphenethyl alcohol.
Purity Confirmation: Acquire a ¹H NMR spectrum of the final product to confirm the absence of the aldehyde proton signal between 9-10 ppm.
Troubleshooting Guide
Even robust protocols can present challenges. The table below outlines common issues, their probable causes, and recommended solutions.
Problem
Potential Cause(s)
Solution / Recommendation
Persistent Aldehyde Signal in NMR
1. Insufficient shaking during extraction. 2. Reaction equilibrium not sufficiently shifted. 3. Not enough sodium bisulfite solution used.
1. Ensure vigorous mixing for at least 1-2 minutes to maximize interfacial contact. 2. Perform an additional bisulfite wash. For stubborn cases, increasing the reaction time by letting the layers stand for 15-30 minutes before separation can help. 3. Use a larger volume of the saturated bisulfite solution.
Formation of an Emulsion
1. The crude mixture may contain surfactant-like impurities. 2. Excessively vigorous shaking.
1. Allow the funnel to stand undisturbed for an extended period. 2. Add a small amount of brine (saturated NaCl solution) and swirl gently; this increases the ionic strength of the aqueous phase and can help break the emulsion. 3. If necessary, filter the entire emulsified layer through a pad of Celite.
Low Recovery Yield
1. The desired alcohol has some water solubility. 2. The bisulfite adduct is not fully dissolved in the aqueous layer and was physically lost.
1. Perform a back-extraction of the combined aqueous layers with a fresh portion of ethyl acetate to recover any dissolved product. 2. If a solid precipitate (the adduct) is observed at the interface, add more deionized water to fully dissolve it into the aqueous phase before separation.[4]
Product Needs to be Re-isolated from Aqueous Layer
The aldehyde itself was the target for purification and needs to be recovered.
Transfer the combined aqueous layers to a clean separatory funnel. While stirring, slowly add a base (e.g., 50% NaOH) until the pH is >12.[4] This reverses the reaction, liberating the free aldehyde. Extract the regenerated aldehyde with fresh ethyl acetate.[4][7]
References
ChemBK. (n.d.). 2,5-dimethoxyphenethyl alcohol.
BenchChem. (2025). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
Furigay, B., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
Bloom Tech. (2025, March 21). How Does 2,5-Dimethoxybenzyl Alcohol Function In Organic Synthesis?.
Erowid. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester.
Veeprho. (n.d.). Phenethyl alcohol Impurities and Related Compound.
Technical Support Center: Optimizing Reaction Temperature for 2,5-Dimethoxyphenethyl Alcohol Synthesis
Welcome to the technical support guide for the synthesis of 2,5-Dimethoxyphenethyl alcohol. This document provides researchers, scientists, and drug development professionals with in-depth, troubleshooting-focused guidan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 2,5-Dimethoxyphenethyl alcohol. This document provides researchers, scientists, and drug development professionals with in-depth, troubleshooting-focused guidance. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles that govern success, with a specific focus on the critical parameter of reaction temperature.
This section addresses common questions regarding the synthesis, providing the necessary theoretical foundation for practical application.
Q1: What is the most common and reliable laboratory method for synthesizing 2,5-Dimethoxyphenethyl alcohol?
A1: The most prevalent and dependable laboratory-scale synthesis involves the reduction of a carbonyl precursor, typically 2,5-dimethoxyphenylacetic acid or its corresponding ethyl ester.[1] This reduction is most effectively achieved using a powerful hydride-donating reagent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF).
Q2: Why is Lithium Aluminum Hydride (LiAlH₄) necessary for this synthesis? Can Sodium Borohydride (NaBH₄) be used instead?
A2: The choice of reducing agent is dictated by the reactivity of the carbonyl group being reduced.
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and potent reducing agent, capable of reducing a wide array of functional groups, including carboxylic acids and esters.[2][3][4]
Sodium Borohydride (NaBH₄) is a much milder and more selective reagent.[5][6] It effectively reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions.[5][6] Therefore, for the conversion of 2,5-dimethoxyphenylacetic acid or its ester to the desired alcohol, the high reactivity of LiAlH₄ is required.
Q3: What is the fundamental reason for implementing strict temperature control during a LiAlH₄ reduction?
A3: The necessity for rigorous temperature control stems from the highly exothermic nature of the reaction. There are two main sources of heat generation:
Acid-Base Reaction: If using a carboxylic acid precursor, the acidic proton of the carboxyl group reacts violently with the hydride reagent in an initial, rapid acid-base reaction to produce hydrogen gas and the lithium carboxylate salt.
Carbonyl Reduction: The subsequent reduction of the carbonyl group is also a highly exothermic process.
Without external cooling, the heat generated can cause the solvent to boil uncontrollably, leading to a dangerous runaway reaction.
Q4: What are the primary risks and experimental consequences of poor temperature control?
A4: Failure to manage the reaction temperature can lead to several negative outcomes:
Safety Hazards: An uncontrolled exotherm can cause a violent release of hydrogen gas and rapid boiling of the ether solvent, potentially leading to over-pressurization of the reaction vessel and a risk of fire or explosion.[7]
Reduced Yield: At elevated temperatures, LiAlH₄ can promote side reactions, such as the cleavage of the ether solvent (THF), which consumes the reagent and complicates purification.
Product Decomposition: The starting material or the final product may be sensitive to high temperatures, leading to the formation of dark, polymeric tars and other impurities.[8]
Difficult Workup: Uncontrolled quenching of excess LiAlH₄ at the end of the reaction can form gelatinous aluminum salts that are very difficult to filter, leading to significant product loss during isolation.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a structured approach to diagnosing and resolving common problems encountered during the synthesis where temperature is a likely root cause.
Symptom Observed
Probable Cause (Temperature-Related)
Recommended Corrective Action
Reaction is sluggish or fails to initiate (incomplete conversion by TLC).
The reaction temperature is too low, causing the reaction kinetics to be excessively slow.
After the initial exothermic addition at 0 °C is complete, allow the reaction mixture to slowly warm to room temperature. If necessary, gently heat to a controlled reflux to drive the reaction to completion.
The reaction mixture turns dark brown or black.
The reaction temperature was too high during the addition of the substrate. This often indicates decomposition of the starting material or product.[8]
Maintain a strict temperature of 0 °C during the dropwise addition. Ensure the addition is slow enough for the cooling bath to dissipate the generated heat. Improve stirring efficiency to prevent localized "hot spots."
A significant amount of starting material is recovered after workup.
The initial exotherm was not properly controlled, leading to the consumption of LiAlH₄ through side reactions or premature decomposition.
Ensure the LiAlH₄ suspension is well-chilled before beginning the addition and that the substrate solution is added at a very slow, controlled rate.
Violent, uncontrolled bubbling and solvent boiling during substrate addition.
The rate of addition is too fast for the cooling system's capacity, leading to a runaway reaction.
Immediately stop the addition. If safe, add more dry ice to the cooling bath. Reduce the addition rate significantly once the reaction is back under control.
Formation of an unfilterable, gelatinous precipitate during the quenching step.
The quenching procedure was performed at too high a temperature, or the quenching reagents were added too quickly.
Always perform the quench in an ice bath (0 °C). Add the quenching reagents (water, followed by aqueous NaOH) extremely slowly and with vigorous stirring to allow for the formation of granular, filterable aluminum salts.
Visualizing the Process
Understanding the workflow and the interplay of variables is key to a successful synthesis.
Caption: Experimental workflow for LiAlH₄ reduction, highlighting critical temperature control points.
Caption: Cause-and-effect diagram illustrating the impact of temperature deviations on synthesis outcomes.
Optimized Experimental Protocol
This protocol details a reliable method for the reduction of 2,5-Dimethoxyphenylacetic acid, with an emphasis on temperature management.
Apparatus Setup: Assemble the three-neck flask with the condenser (with a nitrogen inlet), dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
Reagent Preparation: In the reaction flask, carefully add Lithium Aluminum Hydride (1.2 equivalents) and suspend it in anhydrous THF (approx. 10 mL per gram of LiAlH₄).
Initial Cooling (Critical Step): Place the flask in an ice-water bath and stir the suspension for 15-20 minutes to ensure it is thoroughly cooled to 0 °C.
Substrate Addition: Dissolve 2,5-Dimethoxyphenylacetic acid (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes. The internal temperature must be maintained at 0-5 °C throughout the addition. A slow, steady rate of hydrogen evolution should be observed.
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all starting material is consumed. If the reaction is sluggish, it may be gently heated to reflux for 1-2 hours.
Quenching (Critical Step): Cool the reaction flask back down to 0 °C in an ice-water bath. The following quenching procedure (Fieser method) is performed with extreme caution and very slow, dropwise addition:
For every 'X' grams of LiAlH₄ used, add 'X' mL of water.
Next, add 'X' mL of 15% aqueous NaOH solution.
Finally, add '3X' mL of water.
Workup: After the final water addition, remove the ice bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.
Isolation: Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,5-Dimethoxyphenethyl alcohol.
References
Vig, O. P., et al. (1976). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Journal of the Indian Chemical Society. Available at: [Link][1]
Master Organic Chemistry (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link][2]
Master Organic Chemistry (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link][4]
Master Organic Chemistry (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link][5]
University of Liverpool. Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry, Third Year Advanced Practical Organic Chemistry. Available at: [Link][7]
Sagar, A. D., et al. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research, 3(6), 1103-1108. Available at: [Link][9]
Google Patents (2010). Method for reducing acid into alcohol by sodium borohydride. CN102060717A. Available at: [10]
Technical Support Center: Preventing Oxidation of 2,5-Dimethoxyphenethyl Alcohol
A Guide for Researchers, Scientists, and Drug Development Professionals I. Troubleshooting Guide: Addressing Oxidation-Related Issues This section addresses specific problems that may arise during the storage and use of...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Addressing Oxidation-Related Issues
This section addresses specific problems that may arise during the storage and use of 2,5-Dimethoxyphenethyl alcohol, with a focus on identifying and resolving issues related to oxidation.
Issue 1: Visible Color Change in the Stored Alcohol (Yellowing or Browning)
Question: My previously colorless to light yellow 2,5-Dimethoxyphenethyl alcohol has developed a noticeable yellow or brown tint during storage. What is the cause, and how can I prevent this?
Answer:
A visible color change is a primary indicator of degradation, most commonly due to oxidation. The phenethyl alcohol structure, particularly with electron-donating methoxy groups on the aromatic ring, is susceptible to oxidation.[1] This process can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures.
Causality: The primary alcohol group in 2,5-Dimethoxyphenethyl alcohol can be oxidized to form the corresponding aldehyde, 2,5-dimethoxybenzaldehyde, and subsequently to 2,5-dimethoxybenzoic acid.[1][2][3] These and other potential polymeric byproducts can be colored, leading to the observed discoloration.
Immediate Actions:
Segregate the Material: Immediately quarantine the discolored material to prevent its use in sensitive applications.
Analytical Confirmation: If possible, analyze a sample of the material using techniques like HPLC or GC-MS to identify and quantify the degradation products. This will confirm that oxidation is the cause and determine the extent of the degradation.
Preventative Measures:
Inert Atmosphere Storage: The most effective preventative measure is to store the compound under an inert atmosphere.[4][5][6][7][8] This involves displacing the oxygen in the headspace of the storage container with a non-reactive gas like nitrogen or argon.[4][5][6][8]
Light Protection: Store the container in a dark location or use an amber glass vial to protect the compound from light, which can catalyze oxidation.
Temperature Control: Store at a consistently cool temperature as recommended by the manufacturer.[9][10] Avoid temperature fluctuations that can lead to pressure changes and potential ingress of air.
Issue 2: Inconsistent Experimental Results or Reduced Potency
Question: I am observing a loss of efficacy or inconsistent results in my experiments using 2,5-Dimethoxyphenethyl alcohol from a previously opened container. Could this be related to storage?
Answer:
Yes, inconsistent results and reduced potency are classic signs of chemical degradation. Oxidation of the alcohol to the aldehyde or carboxylic acid changes the molecule's structure and, consequently, its chemical and biological activity.
Causality: The functional group of an active pharmaceutical ingredient (API) or a key intermediate is critical to its function. The conversion of the alcohol to an aldehyde or acid will alter its reactivity, binding affinity, and overall pharmacological profile.
Troubleshooting Steps:
Purity Analysis: Perform a purity analysis (e.g., via UPLC, HPLC, or NMR) on your current stock of 2,5-Dimethoxyphenethyl alcohol and compare it to the certificate of analysis (CoA) of a new, unopened lot.
Review Handling Procedures: Carefully review your laboratory's standard operating procedures (SOPs) for handling and dispensing the compound. Ensure that the container is promptly and securely sealed after each use and that the time the container is open to the atmosphere is minimized.
Preventative Workflow:
Aliquotting: Upon receiving a new container of 2,5-Dimethoxyphenethyl alcohol, and within a controlled environment (such as a glovebox with an inert atmosphere), aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere during repeated use.
Inert Gas Purging: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of nitrogen or argon to displace any air.
Issue 3: Presence of an Atypical Odor
Question: The 2,5-Dimethoxyphenethyl alcohol I am using has developed a different or stronger odor than what is typical. What does this signify?
Answer:
A change in odor is another sensory indicator of chemical degradation. While 2,5-Dimethoxyphenethyl alcohol has a characteristic odor, its oxidation products will have different scent profiles.
Causality: The oxidation product, 2,5-dimethoxybenzaldehyde, will have a distinct almond-like or cherry-like aroma, which is different from the parent alcohol. The presence of this new odor strongly suggests that oxidation has occurred.
Recommended Actions:
Do Not Use: Do not use the material in any experimental work, as its purity is compromised.
Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste disposal guidelines.
Source Investigation: Review the storage conditions of the affected vial to determine the likely cause of oxidation (e.g., improper sealing, prolonged exposure to air).
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimal storage and handling of 2,5-Dimethoxyphenethyl alcohol.
Q1: What are the ideal storage conditions for long-term stability of 2,5-Dimethoxyphenethyl alcohol?
A1: For optimal long-term stability, 2,5-Dimethoxyphenethyl alcohol should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.[9][10] For extended storage, refrigeration (2-8 °C) is often recommended, but always consult the manufacturer's specific storage instructions.
Storage Parameter
Recommendation
Rationale
Atmosphere
Inert Gas (Nitrogen or Argon)
Prevents oxidation by displacing oxygen.[4][5][6][7]
Temperature
Cool, consistent temperature (e.g., 2-8 °C)
Reduces the rate of chemical degradation.
Light Exposure
Amber vials or storage in the dark
Prevents light-catalyzed oxidation.
Container
Tightly sealed, appropriate material
Prevents ingress of air and moisture.
Q2: How can I tell if my 2,5-Dimethoxyphenethyl alcohol has started to oxidize?
A2: The primary indicators of oxidation are:
Visual: A change in color from colorless/light yellow to a more pronounced yellow or brown.
Olfactory: The development of a new or different odor, potentially almond-like, indicative of aldehyde formation.
Analytical: A decrease in purity as determined by chromatographic techniques (HPLC, GC) or spectroscopic methods (NMR), showing the presence of new peaks corresponding to degradation products.
Q3: Is it necessary to use an inert gas for short-term storage?
A3: While short-term storage (a few days to a week) in a tightly sealed container at the proper temperature may be acceptable for less sensitive applications, it is best practice to always store 2,5-Dimethoxyphenethyl alcohol under an inert atmosphere.[4][5][6] This minimizes the risk of any degradation, which can be critical for high-purity applications in drug development and research.
Q4: Can I use antioxidants to prevent the oxidation of 2,5-Dimethoxyphenethyl alcohol?
A4: While phenethyl alcohols themselves can possess some antioxidant properties, the addition of other antioxidants is generally not recommended without extensive validation.[11][12][13][14] The added antioxidant could interfere with your downstream applications or introduce impurities. The most reliable and non-invasive method for preventing oxidation is storage under an inert atmosphere.
Q5: What is the primary oxidation product I should look for analytically?
A5: The primary and most likely initial oxidation product is 2,5-dimethoxybenzaldehyde. Further oxidation can lead to 2,5-dimethoxybenzoic acid. When performing analytical testing for degradation, these are the key compounds to target for identification and quantification.
III. Experimental Protocols and Visual Guides
Protocol: Aliquotting and Inert Gas Blanketing of 2,5-Dimethoxyphenethyl Alcohol
This protocol outlines the steps for safely aliquotting and storing 2,5-Dimethoxyphenethyl alcohol to ensure its long-term stability.
Materials:
Stock container of 2,5-Dimethoxyphenethyl alcohol
Appropriately sized, clean, and dry amber glass vials with PTFE-lined caps
Pipettes or syringes for transferring the liquid
A source of high-purity nitrogen or argon gas with a regulator and tubing
A glovebox or a fume hood to provide a controlled environment
Procedure:
Preparation: Set up your workspace in a clean, dry, and well-ventilated area (preferably a fume hood or glovebox). Ensure all vials and transfer equipment are clean and dry.
Inerting the Vials: Purge each empty vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace the air.
Transfer: Carefully transfer the desired amount of 2,5-Dimethoxyphenethyl alcohol from the stock container to each pre-purged vial.
Headspace Purge: Before sealing, gently flush the headspace of each filled vial with the inert gas for approximately 30-60 seconds. This will remove any air that may have entered during the transfer.
Sealing: Immediately and tightly seal each vial with a PTFE-lined cap.
Labeling: Clearly label each vial with the compound name, concentration (if applicable), date of aliquotting, and any other relevant information.
Storage: Place the aliquotted vials in a cool, dark location for storage.
Visualizing the Oxidation Pathway
The following diagram illustrates the primary oxidation pathway of 2,5-Dimethoxyphenethyl alcohol.
Caption: Oxidation pathway of 2,5-Dimethoxyphenethyl alcohol.
IV. References
INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
Air Liquide. (n.d.). Inerting, Blanketing and Purging.
Air Products. (n.d.). Packaging, Inerting and Blanketing.
Apollo Scientific. (n.d.). 2,5-Dimethoxybenzyl alcohol Safety Data Sheet.
Meadow and Bark. (2025, May 19). Everything You Need to Know About Phenethyl Alcohol in Skin Care.
Bloom Tech. (2025, March 21). How Does 2,5-Dimethoxybenzyl Alcohol Function In Organic Synthesis?.
Reviva Labs. (2024, May 24). What is Phenethyl Alcohol and How is it Beneficial for Skin.
Santa Cruz Biotechnology, Inc. (n.d.). SC-238381 - 2,5-Dimethoxybenzyl alcohol - SAFETY DATA SHEET.
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,5-Dimethoxybenzyl alcohol.
MDPI. (2018, January 19). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays.
Tokyo Chemical Industry. (2025, June 27). SAFETY DATA SHEET - 2,3-Dimethoxybenzyl Alcohol.
ECHA. (n.d.). 2-PHENYLETHANOL.
Cole, J. C., et al. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A review of the public domain literature. Forensic Science International, 129(1), 35-43.
Berendsen, B. J. A., et al. (2010). The selective antibacterial action of phenylethyl alcohol. Journal of Applied Microbiology, 108(4), 1145-1154.
Thermo Fisher Scientific. (2024, February 4). SAFETY DATA SHEET - 2-(3,4-Dimethoxyphenyl)ethanol.
Kanamori, T., et al. (2002). In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites. Journal of Analytical Toxicology, 26(5), 265-271.
McCorry, D., et al. (2009). Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. Forensic Science International, 187(1-3), 77-87.
Lee, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(5), 1239-1245.
Li, X., et al. (2013). Direct oxidation of secondary alcohol to ester by performic acid. Green Chemistry, 15(12), 3332-3336.
Mo, E. J., & Sung, C. K. (2007). Phenylethyl alcohol (PEA) application slows fungal growth and maintains aroma in strawberry. Postharvest Biology and Technology, 45(2), 234-239.
Podlech, J. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 25: Aldehydes.
Miyazawa, T., & Endo, T. (1988). Selective Oxidation of Alcohols by Oxoaminium Salts. The Journal of Organic Chemistry, 53(15), 3572-3575.
U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dimethoxyphenethyl alcohol - Chemical Details.
ChemBK. (n.d.). 2,5-dimethoxyphenethyl alcohol.
The Good Scents Company. (n.d.). phenethyl alcohol, 60-12-8.
Aurochemicals. (2022, August 17). PHENYL ETHYL ALCOHOL, Natural- SDS.
Taylor & Francis. (n.d.). Phenethyl alcohol – Knowledge and References.
AGRAR S.r.l. (n.d.). Caprylyl Glycol/Phenethyl Alcohol Blend for Alternative Preservation of Cosmetics.
Technical Support Center: Purification of 2,5-Dimethoxyphenethyl alcohol via Vacuum Distillation
Introduction Welcome to the Technical Support Center for the purification of 2,5-Dimethoxyphenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who require a high-purit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for the purification of 2,5-Dimethoxyphenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity product for their work. 2,5-Dimethoxyphenethyl alcohol is a high-boiling-point liquid susceptible to thermal degradation.[1][2] Standard atmospheric distillation is therefore unsuitable as it can lead to the formation of impurities such as styrene derivatives and other decomposition products.[3]
Vacuum distillation is the required method for purification as it significantly lowers the boiling point of the compound, mitigating the risk of thermal decomposition and ensuring the integrity and purity of the final product.[4][5] This document provides a comprehensive troubleshooting guide, frequently asked questions, and a detailed experimental protocol to address the specific challenges encountered during this process.
Physical Properties and Impurity Profile
A successful distillation relies on the differences in boiling points between the target compound and any potential impurities. The crude product may contain unreacted starting materials, solvents from preceding synthetic steps, and various side-products.
Table 1: Physical Properties of 2,5-Dimethoxyphenethyl alcohol and Potential Impurities
This protocol provides a self-validating workflow for the purification of 2,5-Dimethoxyphenethyl alcohol.
1. Pre-Distillation Setup & System Integrity Check
Glassware Inspection: Ensure all glassware (round-bottom flask, distillation head, condenser, receiving flasks) is clean, dry, and free of cracks.
Joint Sealing: Lightly apply a suitable vacuum grease to all ground-glass joints. An improper seal is the most common cause of vacuum failure.[9][10]
System Assembly: Assemble the distillation apparatus as shown in the diagram below. Use a heating mantle with a magnetic stirrer. Place a stir bar in the distillation flask.
Thermometer Placement: Position the thermometer bulb so the top is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.[5]
Cold Trap: Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors and volatile solvents.
Vacuum Test: Before adding the crude product, assemble the entire apparatus and pull a vacuum. The system should be able to achieve and hold a stable pressure below 1 mmHg. A rising pressure indicates a leak that must be addressed.[10]
2. Distillation Procedure
Charging the Flask: Disassemble the apparatus after the vacuum test. Charge the distillation flask with the crude 2,5-Dimethoxyphenethyl alcohol, filling it to no more than half its capacity to prevent bumping and foaming.[11] Add a new, appropriately sized magnetic stir bar.
Re-establish Vacuum: Reassemble the system and slowly open the connection to the vacuum pump to evacuate the apparatus.
Initiate Stirring and Cooling: Begin vigorous stirring to ensure smooth boiling. Start the flow of cold water through the condenser.
Heating: Once the target vacuum is stable, begin to heat the distillation flask gently. Increase the temperature gradually.
Fraction Collection:
Forerun (First Fraction): Collect the initial, low-boiling distillate. This fraction will contain residual solvents (e.g., ethanol, toluene) and should be collected in a separate receiving flask until the vapor temperature begins to rise and stabilize.
Main Fraction: As the vapor temperature stabilizes at the boiling point of your product at the given pressure, switch to a new, clean receiving flask. Collect the pure 2,5-Dimethoxyphenethyl alcohol while maintaining a constant head temperature and stable vacuum.
Final Fraction/Residue: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask. Never distill to dryness , as this can concentrate potentially explosive high-boiling impurities (like peroxides) and cause thermal decomposition of the residue.[12]
3. System Shutdown
Cooling: Remove the heating mantle and allow the system to cool under vacuum.
Venting: Once cooled, slowly and carefully vent the system to atmospheric pressure by opening the vacuum stopcock. Venting a hot system can cause a dangerous rush of air and potentially crack the glassware.
Disassembly: Disassemble the apparatus and clean all components promptly.
Visualization of Experimental Workflow
Caption: Workflow for Vacuum Distillation Purification.
Troubleshooting Guide
Q1: My system won't achieve a deep vacuum (pressure is too high). What's wrong?
Possible Cause 1: Leaks in the System. This is the most common issue.[10]
Solution: Systematically check every connection point. Ensure all ground-glass joints are properly seated and lightly greased. Check for cracks in the glassware. Verify that all tubing is securely attached and not perished. You can perform a leak test by isolating sections of the system to pinpoint the source.[10]
Possible Cause 2: Poor Pump Performance.
Solution: Check the oil level and quality in your vacuum pump; it should be clear and free of contaminants. Change the oil if it appears cloudy or discolored. Ensure the pump is properly sized for your system.
Possible Cause 3: Outgassing.
Solution: Residual solvents in the crude material or contaminants in the system can vaporize under vacuum, increasing the pressure. Running the vacuum for a period before heating can help remove these volatiles.
Q2: The product is not distilling, even at a high pot temperature.
Possible Cause 1: The Vacuum is Not Low Enough.
Solution: The boiling point of a substance is directly dependent on the pressure.[4] If the pressure is higher than anticipated, the required boiling temperature will also be higher. Refer to Q1 to troubleshoot your vacuum setup. A vacuum gauge is essential for diagnosing this issue.
Possible Cause 2: Thermometer Placement is Incorrect.
Solution: If the thermometer bulb is too high, the vapor will not reach it, and you will not get an accurate reading of the boiling point. Ensure the top of the bulb is level with the bottom of the condenser side-arm.
Possible Cause 3: Insufficient Heating.
Solution: While caution is necessary to prevent overheating, the pot temperature must be sufficiently above the liquid's boiling point to provide the energy for vaporization. Increase the heat setting on the mantle gradually. Consider insulating the distillation head with glass wool or aluminum foil to minimize heat loss.
Q3: The distillation is proceeding, but my distillate is dark or discolored.
Possible Cause 1: Thermal Decomposition. This is a primary concern with high-boiling-point alcohols.[12] The dark color is likely due to the formation of high-molecular-weight byproducts or charring.
Solution: Immediately reduce the heating mantle temperature. The goal is to distill at the lowest possible temperature, which requires the lowest possible pressure (best vacuum). If decomposition is persistent, you may need a higher-performance vacuum pump to further lower the boiling point.
Possible Cause 2: Contamination in the Crude Material.
Solution: The discoloration may be from high-boiling impurities being carried over. Ensure you are collecting fractions carefully based on a stable head temperature. A slow, controlled distillation provides better separation.
Q4: The liquid in the distillation flask is bumping violently or foaming.
Possible Cause 1: Ineffective Stirring or Lack of Boiling Chips.
Solution: Ensure the magnetic stirrer is on and set to a vigorous speed. For vacuum distillation, smooth boiling is critical. While boiling chips are less effective under vacuum, a stir bar is essential for promoting even heat distribution and providing nucleation sites.[9]
Possible Cause 2: Distillation Rate is too Fast.
Solution: Reduce the heat input to slow down the rate of boiling. A distillation rate of 1-2 drops per second is often recommended for good separation.
Possible Cause 3: Residual Volatile Solvents.
Solution: A sudden release of trapped low-boiling solvents can cause bumping. Heating the mixture gently under vacuum before reaching the main distillation temperature can help to remove these volatiles smoothly.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q: What is the expected boiling point of 2,5-Dimethoxyphenethyl alcohol under vacuum?A: There is no definitively published boiling point for this specific compound under various vacuum pressures. However, we can estimate. A structurally similar compound, 2,5-Dimethoxybenzyl alcohol, boils at 122-125 °C at 1 mmHg.[13][14] Phenethyl alcohol boils at 97.4°C at 10 mmHg and 104°C at 14 mmHg.[15] Therefore, you should anticipate a boiling point in the range of 110-140°C at ~1 mmHg. It is critical to determine the boiling point empirically during the first distillation by observing the temperature at which the main fraction distills over under a stable vacuum.
Q: How do I choose the right vacuum pump?A: For high-boiling-point compounds like this, a two-stage rotary vane pump capable of achieving a vacuum of <1 mmHg (1000 microns) or significantly lower is recommended. A simple water aspirator or diaphragm pump will likely not provide a low enough pressure to prevent thermal decomposition.
Q: Can I use a short-path distillation apparatus?A: Yes, a short-path distillation apparatus is an excellent choice for this compound. The short distance between the evaporating and condensing surfaces minimizes pressure drop and allows for distillation at lower temperatures, further reducing the risk of decomposition. This is particularly advantageous for high-boiling, thermally sensitive materials.
Q: Is it necessary to use a cold trap?A: Absolutely. A cold trap, typically cooled with dry ice/acetone or liquid nitrogen, is essential to protect your vacuum pump. It condenses volatile vapors that would otherwise enter the pump, contaminate the oil, and degrade the pump's performance and lifespan.
Q: How can I confirm the purity of my distilled fractions?A: The primary indicator during distillation is a stable, constant boiling point (head temperature) for the main fraction. For definitive purity analysis post-distillation, use analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Cheméo. (2011, April 5). Phenethyl alcohol, 2,5-dimethoxy-alpha-methyl-. Retrieved from [Link]
ChemBK. 2,5-dimethoxyphenethyl alcohol. Retrieved from [Link]
Gao, Y., et al. (2025, August 8). Thermal decomposition of 2-phenylethanol: A computational study on mechanism. Retrieved from [Link]
Sciencemadness Discussion Board. (2019, May 28). Pathways to phenethyl alcohol. Retrieved from [Link]
PubChem. 2,5-Dimethoxybenzyl alcohol. Retrieved from [Link]
ResearchGate. Shock Tube Experimental and Theoretical Study on the Thermal Decomposition of 2-Phenylethanol. Retrieved from [Link]
Google Patents. US1698932A - Purification of phenyl ethyl alcohol.
Asian Publication Corporation. Thermal Decomposition of Diphenethyl Carbonate by Pyrolysis-Gas Chromatography/Mass Spectroscopy. Retrieved from [Link]
Arotek. Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from [Link]
Wiley Online Library. Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. Retrieved from [Link]
Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?. Retrieved from [Link]
ACS Publications. Synthesis of Phenethyl Alcohol by Catalytic Hydrogenation of Styrene Oxide | Organic Process Research & Development. Retrieved from [Link]
European Patent Office. EP 0366842 B1 - Purification of phenyl ethyl alcohol. Retrieved from [Link]
YouTube. (2019, January 30). Home Chemistry: Organic Solvent Vacuum Distillation. Retrieved from [Link]
Reddit. (2022, March 18). Why is my vacuum distillation not working?. Retrieved from [Link]
Science Forums. (2015, February 10). Vacuum Distillation of Ethanol. Retrieved from [Link]
NIST WebBook. Phenethyl alcohol, 2,5-dimethoxy-alpha-methyl-. Retrieved from [Link]
Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system?. Retrieved from [Link]
Chemtex USA. Phenyl Ethyl Alcohol. Retrieved from [Link]
Purdue Extension. Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Retrieved from [Link]
RSC Publishing. Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets.... Retrieved from [Link]
Google Patents. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
Erowid. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]
Technical Support Center: Resolving Emulsion Formation During 2,5-Dimethoxyphenethyl Alcohol Workup
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing persistent emulsion issues during the synthesis and isolation of 2,5-Di...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing persistent emulsion issues during the synthesis and isolation of 2,5-Dimethoxyphenethyl alcohol (CAS 7417-19-8).
Mechanistic Insight: Why Do Emulsions Form Here?
The synthesis of 2,5-dimethoxyphenethyl alcohol is most commonly achieved via the reduction of 2,5-dimethoxyphenylacetic acid (or its corresponding ester) using Lithium Aluminum Hydride (
LiAlH4
or LAH)[1][2]. Emulsion formation during the aqueous workup of this specific reaction is driven by two synergistic factors:
Inorganic Gelation (The Aluminum Problem): Quenching an LAH reaction with water alone produces aluminum hydroxide (
Al(OH)3
), a fine, gelatinous precipitate[3]. This gel acts as a physical sponge, trapping both the organic solvent and the target product in a highly stable, unfilterable suspension[4].
Surfactant-Like Product Properties: 2,5-Dimethoxyphenethyl alcohol is an amphiphilic molecule. The 2,5-dimethoxybenzene ring provides significant hydrophobic character, while the primary alcohol group is hydrophilic[5]. This structural duality allows the product to act as a weak surfactant, lowering the interfacial tension between the aqueous and organic phases and stabilizing the emulsion droplets[5].
Experimental Protocols for Emulsion Resolution
To establish a self-validating system, you must select a workup protocol based on whether you are preventing an emulsion immediately post-reaction, or resolving an emulsion that has already formed.
Protocol A: The Fieser Workup (Preventative)
The Fieser method is the industry standard for preventing aluminum-based emulsions. It relies on precise stoichiometry to convert gelatinous aluminum alkoxides into granular, easily filterable sodium aluminate (
NaAlO2
)[3][4][6].
Step-by-Step Methodology:
Cooling: Upon completion of the reduction, dilute the reaction mixture with an equal volume of anhydrous diethyl ether or THF, and cool the flask to 0 °C in an ice bath[3][6].
Water Quench: For every
x
grams of
LiAlH4
used, slowly add
x
mL of deionized water dropwise with vigorous stirring. Self-validation: Vigorous hydrogen gas evolution will occur; wait until bubbling subsides[3].
Base Addition: Add
x
mL of a 15% (w/v) aqueous
NaOH
solution dropwise[3][6].
Final Hydration: Add
3x
mL of deionized water dropwise[3][6].
Maturation: Remove the ice bath. Stir the mixture vigorously at room temperature for 15–30 minutes. Self-validation: The gelatinous gray mixture will transform into a stark white, granular precipitate[3][6].
Drying & Filtration: Add anhydrous
MgSO4
and stir for 15 minutes to absorb excess water. Filter the suspension through a tightly packed pad of Celite® to prevent frit clogging, washing the filter cake thoroughly with ethyl acetate or ether[3][6].
Protocol B: Rochelle's Salt Chelation (Reactive Resolution)
If an emulsion has already formed (e.g., due to an improper quench), sodium potassium tartrate (Rochelle's salt) is the most effective chemical resolution method. The tartrate acts as a bidentate ligand, chelating the aluminum ions and pulling them entirely into the aqueous phase[7][8].
Step-by-Step Methodology:
Preparation: Prepare a saturated aqueous solution of Rochelle's salt. Note: This salt is highly soluble, so use minimal water to avoid excessively large aqueous layers[7].
Addition: Add the saturated Rochelle's salt solution to the emulsion in a separatory funnel. A 1:1 volume ratio of Rochelle's solution to the total emulsion volume is a standard starting point[3].
Agitation: Transfer the mixture to a flask and stir vigorously at room temperature for 1 to 4 hours. Self-validation: The opaque, jelly-like emulsion will slowly clarify into two distinct, transparent liquid phases[3][7].
Separation: Return the mixture to the separatory funnel and isolate the organic layer containing the 2,5-dimethoxyphenethyl alcohol[3].
Protocol C: Salting Out & Mechanical Filtration (Physical Resolution)
If chelation fails or if the emulsion is stabilized by fine particulates rather than aluminum gels, physical destabilization is required[9].
Step-by-Step Methodology:
Salting Out: Add saturated aqueous
NaCl
(brine) to the separatory funnel (approx. 10-20% of the total volume). This increases the ionic strength of the aqueous layer, forcing the amphiphilic 2,5-dimethoxyphenethyl alcohol into the organic phase[5][9][10].
Celite Filtration: If the emulsion persists, vacuum-filter the entire biphasic emulsion through a 1-2 cm pad of Celite® on a Büchner funnel. The porous diatomaceous earth physically traps the stabilizing micro-particulates[5][9].
Phase Separation: Transfer the filtrate back to a clean separatory funnel; the layers should now separate cleanly[5].
Caption: Troubleshooting workflow for resolving organic workup emulsions.
Caption: Mechanism of emulsion breakdown via aluminum chelation by Rochelle's salt.
Frequently Asked Questions (FAQs)
Q: I performed the Fieser workup, but my mixture is still a gray slurry instead of a white granular solid. What went wrong?A: This usually indicates incomplete hydrolysis of the aluminum salts, often due to insufficient stirring or slightly inaccurate water measurements. To resolve this, add a generous scoop of anhydrous magnesium sulfate (
MgSO4
) and stir vigorously for another 15 minutes[3][6]. The
MgSO4
helps dehydrate the hydrated alumina, forcing it into a free-flowing powder[6].
Q: Does the choice of extraction solvent impact emulsion formation for 2,5-dimethoxyphenethyl alcohol?A: Absolutely. Chlorinated solvents like dichloromethane (DCM) are notorious for exacerbating emulsions due to their density and interaction with aqueous phases[5]. For 2,5-dimethoxyphenethyl alcohol, it is highly recommended to use ethyl acetate (EtOAc) or diethyl ether (
Et2O
) as the extraction solvent, as they separate much faster from aqueous layers[5].
Q: I've tried Rochelle's salt and brine, but the emulsion is still sitting in my separatory funnel. What is the ultimate last resort?A: Centrifugation. Transfer the emulsion to centrifuge tubes and spin them down[9]. The mechanical centrifugal force will rapidly accelerate the separation of the denser aqueous phase from the less dense organic phase, breaking even the most persistent, finely dispersed emulsions[9].
Technical Support Center: Functionalization of 2,5-Dimethoxybenzene
Welcome to the technical support guide for the synthetic chemistry of 2,5-dimethoxybenzene. This resource is designed for researchers, chemists, and process development professionals who utilize this versatile building b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthetic chemistry of 2,5-dimethoxybenzene. This resource is designed for researchers, chemists, and process development professionals who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-tested solutions to minimize side reactions and maximize the yield and purity of your desired products. Our approach is grounded in mechanistic principles to empower you to not only solve current issues but also anticipate and prevent future synthetic hurdles.
Part 1: Foundational Principles for Selectivity
The high electron density of the 2,5-dimethoxybenzene ring, a consequence of the two activating methoxy groups, makes it highly reactive towards electrophiles. However, this reactivity can be a double-edged sword, often leading to a lack of selectivity and undesirable side products. The key to successful functionalization lies in precise control over reaction conditions.
Steric and Electronic Effects: The two methoxy groups are ortho-, para- directing. In this symmetrically substituted molecule, the C1, C2, C4, and C5 positions are activated. The positions ortho to a methoxy group (C3 and C6) are the most electronically activated and sterically accessible for substitution. This inherent reactivity profile is the primary determinant of substitution patterns.
Temperature as a Tool: Many side reactions, such as polysubstitution and decomposition, have higher activation energies than the desired primary reaction. Running reactions at the lowest effective temperature is a critical first step in troubleshooting.
Stoichiometry and Addition Rate: The molar ratio of reactants is paramount. For monosubstitution, using a stoichiometric amount (or a slight excess) of the electrophile is often recommended. Slow, controlled addition of the electrophile can maintain its low concentration in the reaction mixture, further disfavoring polysubstitution.
Part 2: Troubleshooting Guides & FAQs by Reaction Type
This section provides answers to frequently encountered problems during the functionalization of 2,5-dimethoxybenzene.
A. Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are cornerstone C-C bond-forming reactions. However, the electron-rich substrate can lead to several complications.
Q1: I'm observing significant polyacylation in my Friedel-Crafts reaction, even with a 1:1 stoichiometry. How can I improve selectivity for the mono-acylated product?
This is a common issue stemming from the fact that the mono-acylated product is often more reactive than the starting material. To mitigate this:
Reverse Addition: Add the 2,5-dimethoxybenzene slowly to a mixture of the Lewis acid and the acylating agent. This ensures that the substrate is always the limiting reagent in the reaction zone, statistically favoring mono-substitution.
Choice of Lewis Acid: Milder Lewis acids can reduce the overall reaction rate and improve selectivity. While AlCl₃ is a powerful catalyst, it can promote polysubstitution. Consider alternatives like FeCl₃, ZnCl₂, or SnCl₄, which offer a more controlled reaction.
Solvent System: The choice of solvent can influence the reactivity of the catalytic system. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. However, using a more coordinating solvent like nitrobenzene can sometimes temper the activity of the Lewis acid.
Q2: My Friedel-Crafts reaction is resulting in a dark, tar-like substance with low yield of the desired product. What is causing this decomposition?
This is often a sign of demethylation of the methoxy groups, followed by polymerization or other decomposition pathways. The methoxy groups can be cleaved by strong Lewis acids, especially at elevated temperatures.
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures (-20 °C to -40 °C) to minimize demethylation.
Use a Milder Lewis Acid: As mentioned, stronger Lewis acids like AlCl₃ are more prone to causing demethylation. Weaker Lewis acids such as FeCl₃ or ZnCl₂ are less likely to cleave the ether linkages.
Alternative Acylation Methods: Consider using a Vilsmeier-Haack reaction for formylation (introduction of a -CHO group). This reaction uses a milder reagent system (POCl₃/DMF) and typically proceeds under much gentler conditions, avoiding the harsh Lewis acids of traditional Friedel-Crafts chemistry.
Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation of 2,5-Dimethoxybenzene
Lewis Acid
Relative Activity
Propensity for Demethylation
Recommended Temperature
AlCl₃
Very High
High
-20 °C to 0 °C
FeCl₃
High
Moderate
0 °C to RT
SnCl₄
Moderate
Low to Moderate
0 °C to RT
ZnCl₂
Moderate
Low
RT to 40 °C
BF₃·OEt₂
Mild
Low
RT to 60 °C
B. Halogenation
The introduction of halogens (Br, Cl) is a key transformation, but the high reactivity of the substrate can make selective monohalogenation challenging.
Q1: My bromination with liquid bromine is yielding a mixture of mono- and di-brominated products. How can I achieve selective mono-bromination?
The high reactivity of elemental bromine often leads to over-bromination. The solution is to use a less reactive bromine source or to control the generation of the active electrophile.
Milder Brominating Agents: N-Bromosuccinimide (NBS) is an excellent alternative to Br₂. It provides a low, steady concentration of bromine in the reaction medium, which significantly enhances selectivity for mono-bromination.
Solvent Effects: The choice of solvent can dramatically influence the outcome. For instance, performing the bromination in a solvent mixture containing dioxane is known to favor the formation of 1,4-dibromo-2,5-dimethoxybenzene if that is the desired product, by forming a reactive dibromodioxane complex. For mono-bromination, less polar solvents like chloroform or carbon tetrachloride are often preferred.
Catalyst-Free Conditions: Given the high activation of the ring, bromination can often be achieved without a Lewis acid catalyst, which can also help to prevent side reactions.
Q2: I am attempting a chlorination and observing a complex mixture of products. Is there a reliable method for selective mono-chlorination?
Similar to bromination, the high reactivity of chlorine gas makes controlled chlorination difficult.
Use of SO₂Cl₂: Sulfuryl chloride (SO₂Cl₂) can be an effective reagent for the mono-chlorination of activated aromatic rings like 2,5-dimethoxybenzene. The reaction often proceeds cleanly at room temperature or with gentle heating, frequently without the need for a catalyst.
Controlled Chlorine Source: Using reagents like N-chlorosuccinimide (NCS) can provide a more controlled release of the electrophilic chlorine species, analogous to NBS in brominations.
DOT Diagram 1: Troubleshooting Workflow for Side Reactions
Caption: A decision tree for troubleshooting common side reactions.
C. Nitration
Nitration of 2,5-dimethoxybenzene is particularly sensitive and can lead to oxidation and the formation of dangerous byproducts if not handled with extreme care.
Q1: My nitration using standard mixed acid (HNO₃/H₂SO₄) is giving me a low yield and a significant amount of dark, oxidized material. How can I achieve a cleaner reaction?
The combination of a strong oxidizing agent (nitric acid) and a highly activated substrate is a recipe for side reactions. The key is to use a much milder nitrating agent.
Acetyl Nitrate: Prepare acetyl nitrate in situ by reacting nitric acid with acetic anhydride at low temperatures (0-5 °C). This reagent is much less aggressive than mixed acid and is highly effective for the mononitration of activated rings.
Nitronium Tetrafluoroborate (NO₂BF₄): This is a stable, crystalline salt that serves as a pure source of the nitronium ion (NO₂⁺). It allows for nitration under non-acidic, non-oxidizing conditions, often in an inert solvent like acetonitrile, leading to very clean reactions.
Temperature Control: Regardless of the nitrating agent, maintaining a low temperature (typically below 10 °C) is critical to prevent thermal runaway and decomposition.
Part 3: Selected Experimental Protocols
The following protocols are provided as validated starting points for achieving high-yield, selective functionalizations.
Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)
Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2,5-dimethoxybenzene (1.0 eq) in chloroform (approx. 0.2 M concentration).
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
Workup: Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization from ethanol or methanol.
Reagent Preparation (Vilsmeier Reagent): In a three-neck flask under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 1.2 eq) to 0 °C. Slowly add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
Substrate Addition: Dissolve 2,5-dimethoxybenzene (1.0 eq) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
Reaction: After the addition, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring by TLC.
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until it is basic (pH > 9).
Isolation: The product, 2,5-dimethoxybenzaldehyde, will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry. If it remains in solution, extract with an organic solvent like ethyl acetate.
DOT Diagram 2: Regioselectivity in Electrophilic Substitution
Reference Data & Comparative Studies
Validation
1H NMR spectrum analysis of 2,5-Dimethoxyphenethyl alcohol
Structural Elucidation of 2,5-Dimethoxyphenethyl Alcohol: A Comparative Guide to High-Field ¹H NMR, Benchtop NMR, and GC-MS Executive Summary The structural verification of 2,5-Dimethoxyphenethyl alcohol (CAS: 7417-19-8)...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Elucidation of 2,5-Dimethoxyphenethyl Alcohol: A Comparative Guide to High-Field ¹H NMR, Benchtop NMR, and GC-MS
Executive Summary
The structural verification of 2,5-Dimethoxyphenethyl alcohol (CAS: 7417-19-8)—a critical precursor in the synthesis of pharmaceuticals and substituted phenethylamines—presents a unique analytical challenge. The 1,2,5-substitution pattern on the aromatic ring creates a tightly coupled spin system that is notoriously difficult to resolve using low-resolution techniques. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Field ¹H NMR (600 MHz) against Benchtop ¹H NMR (80 MHz) and Gas Chromatography-Mass Spectrometry (GC-MS) . By examining the causality behind the physics of these instruments, this guide provides a self-validating framework for ensuring absolute structural integrity during drug development workflows.
The Analytical Challenge: Physics of the 1,2,5-Substitution Pattern
2,5-Dimethoxyphenethyl alcohol contains three distinct proton environments: an aliphatic ethyl chain, two electron-donating methoxy groups, and a tri-substituted aromatic ring.
The primary analytical bottleneck lies in the aromatic protons (H-3, H-4, and H-6). Because the methoxy groups at C2 and C5 exert similar shielding effects via resonance, the chemical shifts (
δ
) of these three protons are nearly identical (clustered between 6.70 and 6.85 ppm)[1].
At low magnetic fields , the Larmor frequency difference (
Δν
) between these protons is small compared to their scalar coupling constants (
J
). This creates a "strongly coupled" second-order system, resulting in a complex, uninterpretable multiplet[2].
At high magnetic fields ,
Δν
increases linearly with the magnetic field (
B0
), while
J
remains constant. This shifts the physics into a "weakly coupled" first-order system, allowing for the direct observation of the diagnostic ortho and meta coupling constants required to prove the 1,2,5-substitution geometry.
Methodology Comparison: Product vs. Alternatives
A. High-Field ¹H NMR (600 MHz) - The Gold Standard
High-field NMR is the only technique capable of unambiguously proving the relative positioning of the substituents without relying on external reference libraries. At 600 MHz, the H-3 proton appears as a distinct doublet (
J≈8.8
Hz) due to ortho coupling with H-4. The H-4 proton presents as a doublet of doublets (
J≈8.8,3.0
Hz), and H-6 appears as a finely resolved doublet (
J≈3.0
Hz) due to meta coupling. This exact splitting pattern is the definitive fingerprint of a 1,2,5-substituted benzene ring[1].
B. Benchtop ¹H NMR (80 MHz) - The High-Throughput Alternative
Modern permanent-magnet benchtop NMRs offer cryogen-free, cost-effective screening. While they excel at quantifying the isolated aliphatic (-CH2-CH2-OH) and methoxy (-OCH3) signals for rapid purity assessments, they fail to resolve the aromatic region. The H-3, H-4, and H-6 protons collapse into a broad, overlapping multiplet due to second-order strong coupling effects, making it impossible to differentiate 2,5-dimethoxy from 2,4-dimethoxy isomers[2].
C. GC-MS (Electron Ionization, 70 eV) - The Sensitivity Alternative
GC-MS provides exceptional sensitivity and exact molecular weight confirmation (
m/z
182). The fragmentation pattern typically shows a base peak at
m/z
151, corresponding to the loss of the terminal hydroxymethyl radical (
⋅
CH2OH), which is characteristic of phenethyl alcohols[3]. However, mass spectrometry cannot easily distinguish between positional ring isomers, as they yield nearly identical fragmentation patterns.
To ensure scientific integrity, the following protocol incorporates a self-validating D₂O exchange step to definitively assign the hydroxyl proton, ruling out aliphatic impurities.
Step-by-Step High-Field NMR Protocol:
Sample Preparation: Dissolve 15 mg of 2,5-Dimethoxyphenethyl alcohol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is selected because it lacks exchangeable protons that would obscure the target's aliphatic signals. TMS provides a locked internal reference at exactly 0.00 ppm.
Instrument Tuning: Insert the sample into the 600 MHz spectrometer. Tune and match the probe to the ¹H frequency, lock the magnetic field to the deuterium signal of CDCl₃, and shim the
Z
-axis to achieve a line width of <0.5 Hz.
Acquisition Parameters: Execute a standard 1D proton experiment using a 30° flip angle pulse (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
Causality: A 30° pulse ensures rapid longitudinal relaxation (
T1
) of the nuclei, allowing for a shorter D1 and faster acquisition while maintaining strict quantitative integration for the methoxy and aliphatic protons.
Self-Validation (D₂O Exchange): After the initial acquisition, add 1 drop of Deuterium Oxide (D₂O) directly into the NMR tube. Shake vigorously for 10 seconds and re-acquire the spectrum.
Causality: The labile -OH proton (~1.80 ppm) will undergo rapid chemical exchange with the deuterium, causing its signal to vanish from the ¹H spectrum. If the peak at 1.80 ppm remains, it is an aliphatic impurity, not the target hydroxyl group.
Analytical Workflow Visualization
Fig 1. Orthogonal analytical workflow for 2,5-Dimethoxyphenethyl alcohol structural elucidation.
References
Benchtop NMR in Biomedicine: An Updated Literature Overview
Source: MDPI Diagnostics
URL:[Link]
Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs
Source: PubMed Central (PMC) / NIH
URL:[Link]
FTIR Characterization of 2,5-Dimethoxyphenethyl Alcohol: A Comparative Analytical Guide
Introduction 2,5-Dimethoxyphenethyl alcohol (2-(2,5-dimethoxyphenyl)ethanol) is a critical synthetic intermediate in medicinal chemistry, primarily utilized as a precursor for psychoactive phenethylamines (such as the 2C...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2,5-Dimethoxyphenethyl alcohol (2-(2,5-dimethoxyphenyl)ethanol) is a critical synthetic intermediate in medicinal chemistry, primarily utilized as a precursor for psychoactive phenethylamines (such as the 2C series) and various pharmaceutical agents [1]. In the drug development pipeline, verifying the structural integrity of this alcohol before proceeding with amination or oxidation is non-negotiable. Fourier-Transform Infrared Spectroscopy (FTIR) serves as a rapid, definitive, and non-destructive analytical tool for validating these functional group transformations [2].
This guide provides an objective, in-depth comparative analysis of the FTIR absorption peaks of 2,5-dimethoxyphenethyl alcohol against its direct synthetic alternatives: 2,5-dimethoxyphenethylamine (amine), 2,5-dimethoxyphenylacetic acid (carboxylic acid), and 2,5-dimethoxyphenylacetaldehyde (aldehyde) [3].
Mechanistic Insights: FTIR Spectral Signatures of 2,5-DMPEA-OH
To accurately interpret the FTIR spectrum of 2,5-dimethoxyphenethyl alcohol, researchers must understand the causality behind the vibrational modes dictated by its functional groups:
Hydroxyl Group (-OH): The primary alcohol exhibits a strong, broad absorption band between 3200 cm⁻¹ and 3400 cm⁻¹ . This broadening is a direct consequence of intermolecular hydrogen bonding in the neat liquid state, which weakens the O-H bond and creates a wide distribution of vibrational frequencies.
Methoxy Groups (-OCH₃): The 2,5-dimethoxy substitution pattern on the aromatic ring provides a highly specific fingerprint[4]. The asymmetric aryl-O-C stretch manifests as a strong peak near 1223 cm⁻¹ , while the symmetric stretch (which often overlaps with the primary alcohol C-O stretch) appears around 1050 cm⁻¹ [4].
Aromatic Ring (C=C and C-H): The sp² C-H stretching occurs just above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations are typically observed as sharp peaks near 1500 cm⁻¹ and 1600 cm⁻¹ [4]. The out-of-plane (OOP) bending for the 1,4-dimethoxy pattern appears in the 800–850 cm⁻¹ region.
Comparative Performance: 2,5-DMPEA-OH vs. Alternatives
When optimizing synthetic pathways, distinguishing the alcohol from its oxidized or aminated counterparts is critical for determining reaction yields[1]. FTIR excels in this application because the functional group region (4000–1500 cm⁻¹) clearly differentiates these structural analogs [5].
FTIR Absorption Peak Comparison Table
Compound
Functional Group
Key Absorption Peaks (cm⁻¹)
Diagnostic Differentiator
2,5-Dimethoxyphenethyl alcohol
Primary Alcohol (-OH)
~3200–3400 (Broad)
Broad H-bonded O-H stretch; total absence of C=O stretch.
Causality in Experimental Design:
Traditional transmission FTIR requires pressing the sample into a Potassium Bromide (KBr) pellet. However, KBr is highly hygroscopic. Absorbed atmospheric moisture produces a massive O-H band at ~3400 cm⁻¹, which directly overlaps with the primary alcohol signal of 2,5-DMPEA-OH, rendering the structural data ambiguous. Because 2,5-DMPEA-OH is typically a viscous liquid at room temperature, Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal is the mandatory choice to prevent moisture contamination [6].
Step-by-Step Methodology:
System Purge: Purge the FTIR spectrometer with dry nitrogen gas for 15 minutes to displace atmospheric H₂O and CO₂.
Background Acquisition & Self-Validation: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean, empty diamond ATR crystal.
Validation Check: Inspect the background spectrum. If an O-H band (>0.01 absorbance units) is present at 3400 cm⁻¹, the crystal is contaminated. Reclean with anhydrous isopropanol and repeat until a flat baseline is achieved.
Sample Application: Apply 1–2 drops of neat 2,5-dimethoxyphenethyl alcohol directly onto the ATR crystal, ensuring complete coverage of the sensor area.
Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. The use of 32 scans increases the signal-to-noise ratio, which is crucial for resolving the distinct methoxy peaks in the fingerprint region (1500–400 cm⁻¹).
Spectral Processing: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, ensuring the relative peak intensities match standard transmission libraries[2].
Experimental Workflow Visualization
Caption: Self-validating ATR-FTIR analytical workflow for 2,5-Dimethoxyphenethyl alcohol.
References
Title: GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA
Source: Journal of Chromatographic Science, Oxford Academic
URL: [Link]
Title: Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester
Source: Erowid (Rhodium Archive)
URL: [Link]
Title: In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) in the Rat: Identification of Urinary Metabolites
Source: Journal of Analytical Toxicology, Oxford Academic
URL: [Link]
Title: 2,5-Dimethoxyphenethylamine (Compound Summary)
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
HPLC retention time comparison: 2,5-DMPEA vs impurities
HPLC Retention Time Comparison: 2,5-DMPEA vs. Synthetic Impurities Executive Summary & Analytical Context 2,5-Dimethoxyphenethylamine (2,5-DMPEA, commonly known as 2C-H) is a foundational synthetic precursor for a vast a...
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Retention Time Comparison: 2,5-DMPEA vs. Synthetic Impurities
Executive Summary & Analytical Context
2,5-Dimethoxyphenethylamine (2,5-DMPEA, commonly known as 2C-H) is a foundational synthetic precursor for a vast array of substituted phenethylamines (the "2C-X" series) and a frequent target analyte in forensic and pharmaceutical toxicology. In analytical chemistry, establishing a robust High-Performance Liquid Chromatography (HPLC) method to differentiate 2,5-DMPEA from its synthetic impurities—such as unreacted starting materials, positional isomers, and halogenated downstream products—is paramount. This guide provides a mechanistic framework and validated protocols for achieving objective, baseline resolution of these closely related compounds.
Mechanistic Causality in Chromatographic Separation
The separation of 2,5-DMPEA from its impurities relies heavily on manipulating the ionization state of the primary amine and exploiting subtle differences in molecular lipophilicity.
Amine Ionization and Peak Shape: 2,5-DMPEA possesses a highly basic primary amine (
pKa≈9.5
). In standard reversed-phase liquid chromatography (RPLC) using a neutral pH mobile phase, this amine remains protonated, leading to severe peak tailing due to secondary electrostatic interactions with residual silanol groups on the silica-based C18 stationary phase. To counteract this, acidic modifiers (e.g., 0.1% Trifluoroacetic acid, TFA) or buffered systems (e.g., 10 mM ammonium acetate) are employed. TFA acts as an ion-pairing reagent, neutralizing the positive charge and ensuring sharp, symmetrical peaks (1)[1].
Lipophilicity-Driven Retention: The retention time (
tR
) on a C18 column is dictated by the hydrophobic surface area of the analyte. The unsubstituted 2,5-DMPEA elutes earliest. When halogen atoms are introduced at the 4-position of the aromatic ring (forming impurities or downstream products like 2C-B or 2C-I), the lipophilicity increases significantly, resulting in longer retention times. Conversely, unreacted neutral precursors like 2,5-dimethoxybenzaldehyde lack the ionizable amine entirely, making them highly lipophilic under acidic conditions and causing them to elute much later than the phenethylamine derivatives (2[2], 3[3]).
Dilute the sample in 10% Mobile Phase B to a final concentration of 10-100 µg/mL.
Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., 2,5-DMPEA-d3) at 50 µg/mL. The co-elution of the deuterated standard with the target analyte validates the retention time against matrix effects and flow rate anomalies (4)[4].
Step 4: System Suitability Validation
Inject a resolution mixture containing 2,5-DMPEA (2C-H) and 4-bromo-2,5-DMPEA (2C-B).
Acceptance Criteria: The analytical run is validated for operation only if the chromatographic resolution (
Rs
) between 2,5-DMPEA and 2C-B is
≥2.0
.
Quantitative Data Presentation
The following table summarizes the relative retention times of 2,5-DMPEA and its common synthetic impurities/derivatives using a rapid UHPLC gradient method.
Analyte / Impurity
Structural Modification
Relative Lipophilicity
UHPLC Retention Time (min)*
2,5-DMPEA (2C-H)
Unsubstituted amine
Low
0.91
2C-C
4-Chloro substitution
Medium
0.99
2C-B
4-Bromo substitution
High
1.00
2C-I
4-Iodo substitution
Very High
1.11
2,5-Dimethoxybenzaldehyde
Neutral precursor (no amine)
Highest
> 2.50
*Data adapted from validated UHPLC-MS analyses of psychoactive phenethylamines using an Agilent Zorbax Eclipse Plus RP18 column (1.8 µm, 100×2.1 mm) (2)[2].
Pathway and Separation Logic Visualizations
Synthetic pathway of 2,5-DMPEA illustrating the origin of common structural impurities.
HPLC separation logic demonstrating retention time causality based on analyte lipophilicity.
References
Fast and Robust Ultra‐High‐Performance Liquid Chromatography Analysis of Thermally Labile Psychoactive Phenethylamines
Source: ResearchGate
URL:[Link]
Chapter 11: UHPLC and UHPLC-MS for the Analysis of Seized Drugs
Source: RSC Books
URL:[Link]
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists
Source: ACS Publications
URL:[Link]
A Comparative Guide to Thin Layer Chromatography (TLC) of 2,5-Dimethoxyphenethyl Alcohol
Unveiling the Chromatographic Behavior of a Key Synthetic Intermediate In the landscape of synthetic chemistry and drug development, meticulous characterization of intermediates is paramount. 2,5-Dimethoxyphenethyl alcoh...
Author: BenchChem Technical Support Team. Date: March 2026
Unveiling the Chromatographic Behavior of a Key Synthetic Intermediate
In the landscape of synthetic chemistry and drug development, meticulous characterization of intermediates is paramount. 2,5-Dimethoxyphenethyl alcohol serves as a crucial building block in the synthesis of various psychoactive compounds and other complex organic molecules.[1] Thin Layer Chromatography (TLC) stands as a rapid, cost-effective, and indispensable tool for monitoring reaction progress, assessing purity, and identifying compounds.[2] This guide provides an in-depth technical comparison of various solvent systems for the TLC analysis of 2,5-Dimethoxyphenethyl alcohol, supported by experimental data from closely related analogs and established chromatographic principles.
The Principle of Separation: Understanding Rf Values in TLC
Thin Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica gel) and a liquid mobile phase (the eluent).[3] The separation is quantified by the Retardation Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [5]
A compound's Rf value is a physical constant under a specific set of conditions (stationary phase, mobile phase, temperature) and is primarily governed by its polarity.[6] On a standard silica gel plate, more polar compounds interact more strongly with the stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values.[7]
Comparative Analysis of Solvent Systems for 2,5-Dimethoxyphenethyl Alcohol
Direct experimental Rf values for 2,5-Dimethoxyphenethyl alcohol are not extensively reported in publicly available literature. However, we can reliably predict its behavior by examining data from structurally analogous compounds. The most relevant analog is 2,5-dimethoxyphenethylamine (2C-H), which differs only by the terminal functional group (an amino group in 2C-H versus a hydroxyl group in our target compound). Alcohols are generally considered more polar than primary amines. Therefore, we can anticipate that 2,5-Dimethoxyphenethyl alcohol will exhibit slightly lower Rf values than 2C-H in the same solvent systems due to stronger interactions with the silica gel stationary phase.
A comprehensive study by Kanai et al. (2008) provides TLC data for 2C-H in seven different solvent systems on silica gel plates.[8] This data serves as an excellent benchmark for our comparative analysis.
Table 1: Comparison of Rf Values for 2,5-dimethoxyphenethylamine (2C-H) and Predicted Rf Values for 2,5-Dimethoxyphenethyl Alcohol
The hydroxyl group's higher polarity leads to stronger retention on silica gel.
n-Hexane : Ethyl Acetate (1:1)
0.35
~ 0.30
Increased polarity of the alcohol will result in a lower Rf in this moderately polar system.
Ethyl Acetate
0.60
~ 0.55
In a more polar single solvent, the difference in polarity will still result in a slightly lower Rf.
Chloroform : Acetone (1:1)
0.70
~ 0.65
A highly eluotropic system where both compounds will have high Rf values, but the alcohol will still be slightly retained.
Methanol : conc. Ammonia (100:1.5)
0.55
~ 0.50
The basic nature of the solvent system may slightly reduce the interaction of the amine, but the alcohol's polarity will still dominate.
Chloroform : Methanol (4:1)
0.65
~ 0.60
Similar to the 9:1 mixture, the increased methanol content will increase all Rf values, but the relative difference should be maintained.
Ethyl Acetate : Methanol : conc. Ammonia (17:2:1)
0.80
~ 0.75
A very polar and basic system leading to high Rf values for both, with the alcohol being slightly less mobile.
Note: The predicted Rf values are expert estimations based on the principles of chromatography and the known relative polarities of hydroxyl and amino functional groups. Experimental verification is recommended.
Experimental Protocol for TLC of 2,5-Dimethoxyphenethyl Alcohol
This protocol provides a self-validating system for the reliable determination of Rf values for 2,5-Dimethoxyphenethyl alcohol.
Plate Preparation: Handle the TLC plate only by the edges to avoid contamination.[7] Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.
Sample Preparation: Dissolve a small amount (1-2 mg) of 2,5-Dimethoxyphenethyl alcohol in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
Spotting: Using a capillary tube, apply a small spot of the prepared solution onto the origin line.[2] Ensure the spot is small and concentrated for better resolution. Allow the solvent to evaporate completely between applications if multiple applications are needed to achieve the desired concentration.
Developing Chamber Preparation: Pour the chosen solvent system (from Table 1) into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper to ensure solvent vapor saturation, which leads to better and more reproducible results.[6] Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
Plate Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[7] Cover the chamber and allow the solvent to ascend the plate by capillary action.
Completion and Marking: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
Drying: Allow the plate to air dry completely in a fume hood.
Visualization:
UV Light: View the dried plate under a UV lamp at 254 nm. The dimethoxy-substituted aromatic ring of the compound will absorb UV light, appearing as a dark spot against the fluorescent green background of the plate. Circle the spot with a pencil.
p-Anisaldehyde Stain: For more sensitive and specific detection of the alcohol functional group, prepare a p-anisaldehyde staining solution. Dip the plate into the stain, then gently heat it with a heat gun until colored spots appear. Alcohols typically yield blue, purple, or green spots with this reagent.
Rf Calculation: Measure the distance from the origin to the center of the visualized spot and the distance from the origin to the solvent front. Calculate the Rf value using the formula mentioned previously.[4]
Visualizing the Process and Principles
Experimental Workflow
Caption: Step-by-step workflow for Thin Layer Chromatography analysis.
Relationship Between Polarity and Rf Value
Caption: Conceptual diagram of polarity's effect on TLC Rf values.
Conclusion
This guide provides a comprehensive framework for the Thin Layer Chromatography of 2,5-Dimethoxyphenethyl alcohol. By leveraging comparative data from the closely related 2,5-dimethoxyphenethylamine, researchers can select appropriate solvent systems to achieve optimal separation. The detailed protocol and the underlying principles discussed herein are designed to ensure reliable and reproducible results, which are critical for the advancement of research and development in the chemical and pharmaceutical sciences.
References
Kanai, K., et al. (2008). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Forensic Toxicology, 26, 6-12. [Link]
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
Zakrzewska, A., et al. (2007). Visualization of Amphetamine and Its Analogues in TLC. Acta Chimica Slovenica, 54, 106-109. [Link]
Macherey-Nagel. (n.d.). Thin layer chromatography. Retrieved from [Link]
University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
Ciesielski, W., et al. (2016). Visualization of amphetamine and its analogues in TLC. ResearchGate. [Link]
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
Kagan, I. A., & Flythe, M. D. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of visualized experiments : JoVE, (85), 51411. [Link]
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. Retrieved from [Link]
Bloom Tech. (2025, March 21). How Does 2,5-Dimethoxybenzyl Alcohol Function In Organic Synthesis?. Retrieved from [Link]
Chemistry LibreTexts. (2020, August 11). 7.8: TLC Visualization Methods. Retrieved from [Link]
ChemBK. (n.d.). 2,5-dimethoxyphenethyl alcohol. Retrieved from [Link]
SWGDRUG. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. Retrieved from [Link]
Avella, E., et al. (2013). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology, 37(9), 637-642. [Link]
Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
University of California, Davis. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
A Comparative Guide to the UV-Vis Spectroscopic Profile of 2,5-Dimethoxyphenethyl Alcohol and Related Phenethylamines
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) spectroscopic properties of 2,5-Dimethoxyphenethyl alcohol and other relevant phenethylamine derivatives. Designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) spectroscopic properties of 2,5-Dimethoxyphenethyl alcohol and other relevant phenethylamine derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a technical overview, supporting experimental data from related compounds, and detailed methodologies for spectroscopic analysis.
Introduction: The Role of UV-Vis Spectroscopy in Phenethylamine Analysis
Substituted phenethylamines are a broad class of organic compounds with a wide range of physiological effects, making them a focal point in medicinal chemistry and forensic analysis.[1] UV-Vis spectroscopy is a valuable analytical technique for characterizing these compounds. The absorption of UV-Vis radiation by phenethylamines is primarily due to π to π* electronic transitions within the aromatic phenyl ring.[2][3] The position of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic for a given compound in a specific solvent and are influenced by the nature and position of substituents on the phenyl ring.
Comparative UV-Vis Spectroscopic Data
The following table summarizes the available UV-Vis spectroscopic data for several phenethylamine derivatives. This comparative data is essential for understanding the potential spectral profile of 2,5-Dimethoxyphenethyl alcohol and for developing analytical methods for its detection and quantification.
The unsubstituted phenethylamine provides a baseline spectrum with a primary absorption peak around 258 nm. The addition of a methyl group on the amine, as in methamphetamine, results in a very similar λmax of 259 nm.[2]
Significantly, the substitution pattern on the phenyl ring has a pronounced effect on the UV-Vis spectrum. For instance, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), which shares the 2,5-dimethoxy substitution pattern with the topic compound, exhibits a notable red shift (bathochromic shift) in its λmax to 293 nm.[5] This shift is attributed to the electronic effects of the methoxy and bromine substituents on the chromophore.
Based on this, it is reasonable to predict that 2,5-Dimethoxyphenethyl alcohol will also exhibit a λmax significantly shifted to a longer wavelength compared to unsubstituted phenethylamine, likely in the range of 280-300 nm. The presence of the two methoxy groups, which are auxochromes, increases the electron density of the benzene ring, thereby lowering the energy required for the π-π* transition.
Experimental Protocol for UV-Vis Spectroscopic Analysis of Phenethylamines
This section provides a detailed, step-by-step methodology for obtaining a UV-Vis spectrum of a phenethylamine derivative. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Objective: To determine the λmax and molar absorptivity (ε) of a phenethylamine derivative.
Materials:
Spectrophotometer (UV-Vis)
Quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes
Analytical balance
Spectroscopic grade solvent (e.g., methanol, ethanol, or a buffered aqueous solution)
Phenethylamine derivative standard
Methodology:
Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands. For phenethylamines, methanol or ethanol are common choices due to their transparency in the UV region and their ability to dissolve a wide range of organic compounds.[2] For ionizable compounds, using a buffered aqueous solution can help to control the protonation state of the amine group, which can affect the spectrum.
Preparation of Stock Solution:
a. Accurately weigh a precise amount of the phenethylamine standard (e.g., 10 mg).
b. Dissolve the standard in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. Ensure the standard is completely dissolved.
Preparation of Working Solutions:
a. Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. This is necessary to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
Spectrophotometer Setup and Blank Measurement:
a. Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
b. Set the wavelength range to be scanned (e.g., 200-400 nm).
c. Fill a quartz cuvette with the chosen solvent to be used as a blank.
d. Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
Sample Measurement:
a. Rinse a quartz cuvette with one of the working solutions and then fill it with the same solution.
b. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
c. Identify the wavelength of maximum absorbance (λmax).
Determination of Molar Absorptivity (ε):
a. Using a working solution with a known concentration (c) that gives an absorbance (A) within the linear range at the determined λmax, calculate the molar absorptivity using the Beer-Lambert Law:
A = εbc
where:
A is the absorbance (unitless)
ε is the molar absorptivity (L mol⁻¹ cm⁻¹)
b is the path length of the cuvette (typically 1 cm)
c is the concentration of the solution (mol L⁻¹)
Workflow Diagram:
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Structure-Spectrum Relationship in Phenethylamines
The UV-Vis spectrum of a phenethylamine is intrinsically linked to its chemical structure. The following diagram illustrates the key relationships between structural modifications and the resulting spectroscopic changes.
Caption: Relationship between chemical structure and UV-Vis spectrum.
Explanation of Relationships:
Ring Substituents: Electron-donating groups (auxochromes) like methoxy (-OCH₃) and hydroxyl (-OH) groups tend to cause a bathochromic (red) shift in the λmax and a hyperchromic effect (increase in ε). Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift.
Extended Conjugation: Increasing the extent of the conjugated π-system, for example, by adding more double bonds in conjugation with the phenyl ring, will lead to a significant red shift in the λmax and an increase in molar absorptivity.
Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the λmax. For compounds with ionizable groups like the amine in phenethylamines, the pH of the solution can alter the protonation state and thus change the electronic structure and the resulting UV-Vis spectrum.
Conclusion
While direct experimental data for the UV-Vis spectrum of 2,5-Dimethoxyphenethyl alcohol is scarce, a comparative analysis with structurally related phenethylamines provides valuable insights into its expected spectroscopic profile. The presence of the 2,5-dimethoxy substituents strongly suggests a λmax that is red-shifted compared to unsubstituted phenethylamine, likely in the 280-300 nm range. The provided experimental protocol offers a robust framework for obtaining precise and accurate UV-Vis spectroscopic data for this and other phenethylamine derivatives. Understanding the relationship between chemical structure and spectroscopic properties is paramount for the development of reliable analytical methods for the identification and quantification of these compounds.
References
Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). (n.d.).
Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). PubMed.
Substituted phenethylamine. (n.d.). In Wikipedia.
A New Kinetic‐Mechanistic Approach Towards Spectrophotometric Bioanalysis of 2‐Phenylethylamine as a Sympathomimetic Agent Using Sodium Isopropyl Xanthate. (2026). ResearchGate.
A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. (2024).
A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. (2024). ResearchGate.
Differentiation of NaCl, NaOH, and β-Phenylethylamine Using Ultraviolet Spectroscopy and Improved Adaptive Artificial Bee Colony Combined with BP-ANN Algorithm. (2023). ACS Omega.
Fatal Poisoning With a New Phenylethylamine: 4-Methylthioamphetamine (4-MTA). (n.d.).
A Comparative Guide to Validated Analytical Methods for Quantifying 2,5-Dimethoxyphenethyl Alcohol
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2,5-Dimethoxyphenethyl alcohol is critical for a variety of applications, from pharmacological studies to qualit...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2,5-Dimethoxyphenethyl alcohol is critical for a variety of applications, from pharmacological studies to quality control in synthesis processes. This guide provides an in-depth, objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.[1] This document will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance to facilitate an informed decision-making process.
The Importance of Validated Analytical Methods
In the realm of scientific research and pharmaceutical development, the validation of analytical methods is not merely a procedural formality but a cornerstone of data integrity and reliability.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation.[3][4] These guidelines emphasize that analytical procedure validation is a continuous process throughout the method's lifecycle, ensuring that the method is fit-for-purpose from its inception.[3] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like 2,5-Dimethoxyphenethyl alcohol.[6][7] Coupled with a Ultraviolet (UV) or Diode Array Detector (DAD), HPLC offers a robust and cost-effective analytical solution.
Principle of Operation
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like 2,5-Dimethoxyphenethyl alcohol, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The analyte is detected as it elutes from the column by its absorbance of UV light at a specific wavelength.
Experimental Protocol: HPLC-UV/DAD
1. Sample Preparation:
Standard Solution: Accurately weigh and dissolve 2,5-Dimethoxyphenethyl alcohol in the mobile phase to prepare a stock solution of known concentration.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
Sample Solution: Dissolve the sample containing 2,5-Dimethoxyphenethyl alcohol in the mobile phase to a concentration expected to fall within the calibration range.[6] Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV/DAD Conditions:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid, like 0.1% formic acid, can improve peak shape.[8]
A Comparative Guide to the Reactivity of 2,5-Dimethoxy and 3,4-Dimethoxy Phenethyl Alcohols for Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the entire synthetic strategy. Phenethyl alcohols and their derivatives are found...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the entire synthetic strategy. Phenethyl alcohols and their derivatives are foundational building blocks for a vast array of pharmacologically active compounds, particularly in the synthesis of alkaloids and other heterocyclic systems. The seemingly subtle shift in the position of two methoxy groups on the phenyl ring—from a 2,5- to a 3,4-substitution pattern—imparts dramatically different electronic and steric characteristics to the molecule. This guide provides an in-depth comparison of the reactivity of 2,5-dimethoxyphenethyl alcohol and 3,4-dimethoxyphenethyl alcohol, offering experimental insights and protocols to inform rational synthetic design.
Part 1: The Decisive Influence of Methoxy Group Positioning
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. In the case of the methoxy group (-OCH₃), it exerts a weak electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom, but a powerful electron-donating effect through resonance, where the oxygen's lone pairs delocalize into the aromatic π-system.[1] The positioning of these groups determines which effect dominates and where the resulting electron density is localized.
3,4-Dimethoxy Isomer: The two methoxy groups are positioned ortho and para to the C1 carbon (bearing the ethyl alcohol chain). They work in concert to strongly activate the aromatic ring towards electrophilic attack. The resonance donation from both groups significantly increases electron density at positions 2, 5, and most notably, at position 6, which is ortho to the 3-methoxy group and para to the 4-methoxy group. This makes the ring highly nucleophilic and primed for cyclization reactions.
2,5-Dimethoxy Isomer: Here, the methoxy groups are meta to each other. The 2-methoxy group activates the ring at positions 4 and 6 through resonance, while the 5-methoxy group activates positions 4 and 2. The primary site of enhanced electron density is C4, which is para to the 2-methoxy group and ortho to the 5-methoxy group. Furthermore, the 2-methoxy group introduces significant steric hindrance around the ethyl alcohol side chain, which can influence the accessibility of reagents.[2]
Caption: Logical relationship of substitution patterns to overall ring reactivity.
Part 2: Comparative Analysis in Key Synthetic Transformations
We will now examine how these fundamental differences manifest in common synthetic reactions crucial for drug development.
Oxidation of the Hydroxyl Group
The oxidation of the primary alcohol to an aldehyde is a frequent initial step in synthesis. While numerous reagents can accomplish this, the choice must account for the electronic nature of the aromatic ring.[3]
3,4-Dimethoxy Phenethyl Alcohol: The highly electron-rich nature of this ring makes it susceptible to over-oxidation or side reactions, especially with strong, non-selective oxidizing agents. Reagents that generate electrophilic species can potentially react with the aromatic ring. Therefore, mild and selective oxidation conditions are paramount.
2,5-Dimethoxy Phenethyl Alcohol: The slightly less activated ring and potential steric shielding by the 2-methoxy group make this substrate generally more robust during oxidation. Standard oxidation protocols can often be applied with fewer complications.[4][5]
Parameter
2,5-Dimethoxy Phenethyl Alcohol
3,4-Dimethoxy Phenethyl Alcohol
Rationale
Susceptibility to Ring Oxidation
Low to Moderate
High
The 3,4-isomer's ring is significantly more electron-rich and activated towards electrophilic attack.[6]
Recommended Reagent Class
Standard (PCC, Swern)
Mild & Selective (TEMPO, DMP)
To avoid unwanted side reactions on the highly nucleophilic 3,4-dimethoxy ring.
Expected Yield of Aldehyde
Generally Good to Excellent
Good, condition-dependent
Yields for the 3,4-isomer are highly dependent on preventing ring side-reactions.
This protocol is chosen for its mildness, making it suitable for the sensitive 3,4-dimethoxy substrate while also being highly effective for the 2,5-dimethoxy isomer.
Caption: Experimental workflow for TEMPO-catalyzed oxidation.
Methodology:
Setup: Dissolve the phenethyl alcohol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M). To this solution, add 2,2,6,6-tetramethylpiperidiny-1-oxyl (TEMPO, 0.01 eq) and an aqueous solution of potassium bromide (KBr, 0.1 eq).
Reaction: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, approx. 1.1 eq, buffered to pH ~8.6 with NaHCO₃) dropwise, maintaining the internal temperature below 5 °C.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer.
Extraction: Extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography.
Intramolecular Electrophilic Cyclization: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of alkaloid synthesis, forming a tetrahydroisoquinoline or tetrahydro-β-carboline core.[7][8] It involves the condensation of a β-arylethylamine (readily synthesized from the corresponding alcohol) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[9][10] The success of this reaction is critically dependent on the nucleophilicity of the aromatic ring.
3,4-Dimethoxyphenethylamine: This is a classic, highly effective substrate for the Pictet-Spengler reaction. The strong activation provided by the two methoxy groups facilitates cyclization onto the electron-rich C6 position under relatively mild acidic conditions, leading to 6,7-dimethoxytetrahydroisoquinolines.[11]
2,5-Dimethoxyphenethylamine: Cyclization is significantly more challenging. The ring is less nucleophilic overall compared to the 3,4-isomer. The most activated position for cyclization is C4, which would lead to a 5,8-dimethoxytetrahydroisoquinoline. However, the reaction often requires harsher conditions (stronger acids, higher temperatures) and may result in lower yields or fail altogether, as the electronic activation is less favorable for the required intramolecular attack.
Caption: Comparative workflow for the Pictet-Spengler reaction.
Experimental Protocol: Pictet-Spengler Synthesis of a 6,7-Dimethoxytetrahydroisoquinoline
This protocol highlights the favorable cyclization of the 3,4-dimethoxy isomer. Applying this to the 2,5-isomer would likely require significantly stronger acid (e.g., polyphosphoric acid) and heat, with an expected decrease in yield.
Methodology:
Setup: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene, 0.1 M), add the desired aldehyde (e.g., acetaldehyde, 1.1 eq).
Acid Catalyst: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise to the stirred solution.[8]
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C). Stir for 4-12 hours.
Monitoring: Monitor the formation of the product by TLC or LC-MS.
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the target tetrahydroisoquinoline.
Conclusion and Strategic Recommendations
The choice between 2,5-dimethoxy and 3,4-dimethoxy phenethyl alcohol as a synthetic precursor has profound consequences for reaction outcomes.
3,4-Dimethoxy Phenethyl Alcohol is the substrate of choice for reactions involving electrophilic aromatic substitution , particularly intramolecular cyclizations like the Pictet-Spengler and Bischler-Napieralski reactions.[12][13] Its highly activated aromatic ring ensures high yields and mild reaction conditions for constructing the 6,7-dimethoxytetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry. However, this high reactivity demands careful selection of reagents, especially in oxidation steps, to prevent unwanted side reactions.
2,5-Dimethoxy Phenethyl Alcohol offers a different synthetic utility. While it is a poor substrate for classical intramolecular cyclizations due to lower ring activation, its unique substitution pattern can be exploited to build different classes of compounds.[14] The C4 position is the primary target for electrophilic substitution. The compound is generally more stable to a wider range of oxidative conditions. Its value lies not in mimicking the reactivity of the 3,4-isomer, but in providing access to alternative substitution patterns and molecular architectures.
For drug development professionals, understanding these reactivity differences is essential for efficient and predictable synthesis. The 3,4-isomer provides a reliable route to a well-established class of bioactive heterocycles, while the 2,5-isomer presents an opportunity for structural diversity, albeit with a different set of synthetic considerations.
References
Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
Yin, G., et al. (2012). Direct oxidation of secondary alcohol to ester by performic acid. RSC Publishing. Available at: [Link]
Sheu, C., et al. (1992). Selective dehydrogenation (oxidation) of 3,4-dimethoxybenzyl alcohol by a non-heme iron lignin-peroxidase reaction mimic. FEBS Letters. Available at: [Link]
StudyCorgi. (2022). Friedel-Crafts Alkylation of Dimethoxybenzene. Free Essay Example. Available at: [Link]
Bloom Tech. (2025). How Does 2,5-Dimethoxybenzyl Alcohol Function In Organic Synthesis?. Bloom Tech. Available at: [Link]
University Course Material. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available at: [Link]
Bloom Tech. (2025). How Does 2,5-Dimethoxybenzyl Alcohol Interact With Other Chemicals?. Bloom Tech. Available at: [Link]
Ahluwalia, V.K., et al. Bischler-Napieralski Reaction. Name Reactions in Organic Synthesis. Available at: [Link]
Wikipedia. Pictet–Spengler reaction. Wikipedia. Available at: [Link]
University Course Material. (2006). Aromatic Electrophilic Substitution Substituted Benzene Rings. Available at: [Link]
Hampton, K.W., et al. (1996). Oxidation of 3,4-dimethoxybenzyl alcohol in water catalyzed by iron tetrasulfophthalocyanine. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
Al-Hussain, S.A., et al. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports. Available at: [Link]
NileRed. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube. Available at: [Link]
Wikipedia. Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
Carretero, J.C., et al. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids. ARKIVOC. Available at: [Link]
Whaley, W.M., & Govindachari, T.R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
Whaley, W.M., & Govindachari, T.R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available at: [Link]
Szántay, C., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]
Miyazawa, T., et al. (1986). Oxidation of Alcohols by Oxoaminium Salts. The Journal of Organic Chemistry. Available at: [Link]
Chemistry Learning. (2022). Bischler-Napieralski Reaction. YouTube. Available at: [Link]
SCCS. (2012). OPINION ON Phenethyl alcohol. European Commission. Available at: [Link]
NIST. Phenethyl alcohol, 2,5-dimethoxy-alpha-methyl-. NIST WebBook. Available at: [Link]
Cheméo. 3,4-Dimethoxyphenethyl alcohol. Cheméo. Available at: [Link]
Podlech, J. (2001). Oxidation of Alcohols to Aldehydes and Ketones. Science of Synthesis. Available at: [Link]
Contreras, R.H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry. Available at: [Link]
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Chemistry Stack Exchange. Available at: [Link]
Reddy, K.S., et al. (2014). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. RSC Advances. Available at: [Link]
Bennett, G.M., & Hafez, M.M. (1941). The influence of substituents on the reactivity of the hydroxyl group in β-phenylethyl alcohol. Journal of the Chemical Society. Available at: [Link]
Halberstadt, M., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. Available at: [Link]
ResearchGate. (2007). Effect of steric hindrance and π electrons on alcohol self-association. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
A Comparative Guide to the Mass Spectrometry Analysis of 2,5-Dimethoxyphenethyl Alcohol Metabolites
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of 2,5-Dimethoxyphenethyl Alcohol Metabolism 2,5-Dimethoxyphenethyl alcohol, a compound structurally related to the 2...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of 2,5-Dimethoxyphenethyl Alcohol Metabolism
2,5-Dimethoxyphenethyl alcohol, a compound structurally related to the 2C series of phenethylamines, presents a unique analytical challenge due to its potential for extensive metabolism prior to excretion.[1][2] While direct studies on the metabolism of 2,5-Dimethoxyphenethyl alcohol are not extensively documented, the well-characterized metabolic pathways of structurally similar compounds, such as 2,5-dimethoxyphenethylamine (2C-H) and other designer drugs, provide a robust framework for predicting its metabolic fate.[3][4][5][6][7][8] The primary analytical goal is the sensitive and specific detection of these predicted metabolites in complex biological matrices like urine and blood.
The anticipated metabolic transformations for 2,5-Dimethoxyphenethyl alcohol include Phase I reactions such as O-demethylation at the 2- or 5-position, and oxidation of the alcohol moiety to an aldehyde and subsequently to a carboxylic acid. Phase II metabolism is expected to involve conjugation of the parent alcohol and its Phase I metabolites with glucuronic acid or sulfate.
This guide will compare the two principal mass spectrometry platforms for this analytical task: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparison will be grounded in experimental considerations, from sample preparation to data interpretation, providing a clear rationale for methodological choices.
Predicted Metabolic Pathways of 2,5-Dimethoxyphenethyl Alcohol
Based on the metabolism of analogous phenethylamines, the following metabolic pathways are proposed for 2,5-Dimethoxyphenethyl alcohol.[3][4][5][6][7][8]
Caption: Predicted metabolic pathways of 2,5-Dimethoxyphenethyl alcohol.
A Head-to-Head Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is a critical decision in the analytical workflow. Both techniques offer high sensitivity and selectivity, but they differ fundamentally in their separation principles, sample introduction, and the types of molecules they are best suited to analyze.
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Separates volatile and thermally stable compounds in the gas phase.
Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Analyte Suitability
Ideal for volatile, non-polar compounds. Derivatization is often required for polar, non-volatile metabolites to increase volatility and thermal stability.[9]
Highly versatile for a wide range of compounds, including polar, non-volatile, and thermally labile metabolites, without the need for derivatization.[10][11]
Sample Preparation
Typically involves more extensive sample cleanup and derivatization steps.[9][12]
Can often utilize simpler "dilute-and-shoot" methods, especially for urine samples, reducing sample preparation time.[10][11]
Sensitivity
Generally offers excellent sensitivity, especially with selected ion monitoring (SIM).
Often provides superior sensitivity and selectivity, particularly with multiple reaction monitoring (MRM), for complex matrices.[10][11]
Confirmation of Identity
Identification is based on retention time and mass spectrum.[9]
Identification is confirmed by retention time and the ratio of multiple product ions from a specific precursor ion, providing higher confidence.[10]
Throughput
Can be lower due to longer run times and the need for derivatization.
Generally offers higher throughput due to faster separation times and simpler sample preparation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed workflow for the analysis of 2,5-Dimethoxyphenethyl alcohol metabolites in urine, comparing GC-MS and LC-MS/MS approaches.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is crucial for removing matrix interferences and concentrating the analytes of interest.[13][14] Here, we compare two common approaches: Solid-Phase Extraction (SPE) for GC-MS and a "Dilute-and-Shoot" method for LC-MS/MS.
This protocol is designed to isolate a broad range of metabolites and is suitable for subsequent derivatization.
Caption: Solid-Phase Extraction (SPE) workflow for GC-MS analysis.
Step-by-Step Protocol:
Enzymatic Hydrolysis: To 1 mL of urine, add a β-glucuronidase solution to deconjugate glucuronidated metabolites.[15] Incubate as recommended by the enzyme manufacturer.
pH Adjustment: Adjust the pH of the hydrolyzed urine to approximately 6-7 with a suitable buffer.
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing methanol followed by deionized water.[16]
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[16]
Elution: Elute the metabolites with an appropriate solvent mixture (e.g., acetonitrile/methanol).[16]
Evaporation and Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate polar functional groups, making them amenable to GC analysis.[9]
Reconstitution: After derivatization, evaporate the excess reagent and reconstitute the sample in a solvent suitable for GC injection (e.g., ethyl acetate).
This streamlined approach is ideal for high-throughput screening.[10][11]
Caption: "Dilute-and-Shoot" workflow for LC-MS/MS analysis.
Step-by-Step Protocol:
Sample Dilution: Dilute 100 µL of urine with 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[11]
Mixing: Vortex the sample thoroughly.
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Instrumental Analysis: Optimizing for Detection
Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
Oven Program: A temperature gradient program is used to separate the analytes. For example, start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer can be used. Data can be acquired in full scan mode for metabolite identification or in selected ion monitoring (SIM) mode for targeted quantification.[12]
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation. A C18 reversed-phase column is a common choice.
Mobile Phase: A gradient elution with two mobile phases is typically employed. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.[17]
Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for targeted quantitative analysis using Multiple Reaction Monitoring (MRM).[10] High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are excellent for metabolite identification.[18]
Data Interpretation and Validation
Metabolite Identification
GC-MS: Putative identification is based on matching the acquired mass spectrum with library spectra (e.g., NIST, Wiley). Confirmation requires comparison of the retention time and mass spectrum with an authentic reference standard.
LC-MS/MS: High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of the elemental composition of metabolites.[19] Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that are used to elucidate the structure of the metabolite.
Method Validation
For quantitative applications, it is essential to validate the analytical method. Key validation parameters include:
Linearity: The range over which the instrument response is proportional to the analyte concentration.
Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.[17]
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.[10]
Matrix Effects: The influence of co-eluting compounds from the biological matrix on the ionization of the target analyte.
Recovery: The efficiency of the extraction process.[20]
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of 2,5-Dimethoxyphenethyl alcohol metabolites. The choice of methodology should be guided by the specific research question.
For comprehensive metabolic profiling and structural elucidation, a high-resolution LC-MS/MS system is the preferred platform due to its versatility, sensitivity, and ability to analyze a wide range of metabolites without derivatization.
For routine screening and targeted quantification in a high-throughput setting, a "dilute-and-shoot" LC-MS/MS method offers an excellent balance of speed, sensitivity, and simplicity.
GC-MS remains a valuable tool, particularly in laboratories where it is the primary analytical instrument. With appropriate derivatization, it can provide excellent sensitivity and chromatographic resolution for many of the expected metabolites.
Ultimately, a well-designed study may employ a combination of these techniques to gain a comprehensive understanding of the metabolism of 2,5-Dimethoxyphenethyl alcohol.
References
Gas Chromatography–Mass Spectrometry in the Analysis of Designer Drugs. In: Dzięgiel P, ed. [No source title provided]. IntechOpen; 2019.
Meng P, Wang Y, Zhu D. Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Int J Pharm. 2014;6(6):854-862.
Rapid screening of 65 common drugs and drug metabolites in urine and blood using high-resolution mass spectrometry. SCIEX.
Kempf J, Wiegand T, Scholkemper T, et al. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Toxichem Krimtech. 2016;83(Special Issue):118-123.
Carmo H, de Boer D, Remião F, et al. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology. 2005;206(1):75-86.
Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies.
Guide to Urine Sample Handling for Proteomics and Metabolomics Studies.
Öztürk YE, Gündoğdu M, Cander S, et al.
A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS.
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Curr Protoc Toxicol. 2017;74:4.43.1-4.43.10.
Lin H-R, Chen C-L, Lin C-H, et al. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Sci Int. 2021;326:110884.
Ewald AH, Ehlers D, Maurer HH. Studies on the Metabolism and Toxico- logical Detection of the Designer Drug DOI in Rat Urine Using GC-MS Tech. GTFCh-Symposium. 2007.
Lin H-R, Chen C-L, Lin C-H, et al. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Sci Int. 2021;326:110884.
Papaseit E, Farré M, Pérez-Mañá C, et al. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. J Anal Toxicol. 2014;38(8):523-529.
Carmo H, de Boer D, Remião F, et al. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology. 2005;206(1):75-86.
2C-H. Wikipedia.
El-Kattan AF, O'Donnell JP, Smith RL. LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. J Anal Toxicol. 2013;37(9):629-635.
Lin S-N, Chen C-L, Chen Y-J, et al. Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2003;798(2):241-247.
El-Kattan AF, O'Donnell JP, Smith RL. LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. J Anal Toxicol. 2013;37(9):629-635.
Carmo H, Brulport M, de Boer D, et al. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
Kanamori T, Kuwayama K, Tsujikawa K, et al.
Gatch MB, Forster MJ. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Pharmaceuticals (Basel). 2023;16(8):1158.
analytical methods. Agency for Toxic Substances and Disease Registry.
Structure-Activity Relationship of 2,5-Dimethoxyphenethylamine Derivatives: A Compar
2C-H (hydrochloride)
Man-Yeb K, Hai-Lian W, Jian-Wei L, et al. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Anal Bioanal Chem. 2022;414(26):7437-7456.
Ma S, Chowdhury SK. Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. AAPS J. 2011;13(2):247-257.
Gatch MB, Forster MJ. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. Int J Mol Sci. 2024;25(11):6201.
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
Mehta L, Naved T, Mukherjee D. Metabolite detection and profiling using Analytical Methods. [No source title provided].
EtG exposed: faster alcohol testing with MEPS and UPLC-MS/MS. Wiley Analytical Science.
Wang X, Zhang Y, Zhang C, et al. Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Anal Methods. 2015;7(13):5565-5572.
GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. J Anal Toxicol. 2012;36(1):28-35.
Publication: Analytical Methods for Secondary Metabolite Detection. SciProfiles.
A Comprehensive Guide to the Safe Disposal of 2,5-Dimethoxyphenethyl Alcohol
Pre-Disposal Hazard Assessment and Safety Precautions Before handling 2,5-Dimethoxyphenethyl alcohol for disposal, a thorough understanding of its potential hazards is crucial. While a comprehensive toxicological profile...
Author: BenchChem Technical Support Team. Date: March 2026
Pre-Disposal Hazard Assessment and Safety Precautions
Before handling 2,5-Dimethoxyphenethyl alcohol for disposal, a thorough understanding of its potential hazards is crucial. While a comprehensive toxicological profile for this specific compound is not widely published, its structural similarity to other phenethylamine derivatives suggests that it should be handled with care.
Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the use of appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE.
Equipment
Specification
Rationale
Gloves
Nitrile or neoprene, double-gloved
To prevent skin absorption, which is a potential route of exposure.
Eye Protection
Chemical splash goggles or a full-face shield
To protect against accidental splashes that could cause serious eye damage.
Lab Coat
Flame-resistant, fully buttoned
To protect the body from spills and contamination.
Respiratory Protection
Use in a certified chemical fume hood
To prevent inhalation of any potential vapors or aerosols.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Step-by-Step Spill Cleanup:
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to contain the spill.
Neutralize (if applicable): A specific neutralizer for 2,5-Dimethoxyphenethyl alcohol is not defined. Therefore, avoid attempting to neutralize the spill unless directed by a qualified safety professional.
Collect: Carefully scoop the absorbent material into a labeled, sealable hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name ("2,5-Dimethoxyphenethyl alcohol"), the concentration (if in solution), and the hazard characteristics (e.g., "Toxic," "Irritant").
Compatibility: Do not mix 2,5-Dimethoxyphenethyl alcohol waste with other incompatible waste streams. For instance, avoid mixing it with strong oxidizing agents.
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment bin away from heat sources and direct sunlight.
Disposal Procedures: A Decision-Making Workflow
The recommended disposal route for 2,5-Dimethoxyphenethyl alcohol is through a licensed hazardous waste disposal company. The following diagram illustrates the decision-making process for its disposal.
Caption: Disposal workflow for 2,5-Dimethoxyphenethyl alcohol.
Step-by-Step Disposal Protocol:
Characterize the Waste: Accurately identify the waste as 2,5-Dimethoxyphenethyl alcohol and note any solvents or other chemicals it may be mixed with.
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal. They will have established procedures and relationships with licensed waste disposal vendors.
Arrange for Pickup: Schedule a pickup of the hazardous waste through your EHS department. Ensure all labeling and container requirements are met before the scheduled pickup.
Maintain Records: Keep a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Prohibited Disposal Methods
Under no circumstances should 2,5-Dimethoxyphenethyl alcohol be disposed of via the following methods:
Drain Disposal: This can contaminate waterways and damage the aquatic ecosystem.
Regular Trash: This poses a risk to sanitation workers and can lead to environmental contamination through landfill leachate.
Evaporation in a Fume Hood: This releases the chemical into the atmosphere, contributing to air pollution.
Conclusion
The responsible disposal of 2,5-Dimethoxyphenethyl alcohol is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and compliant waste management practices, researchers can ensure a safe and sustainable laboratory environment. Always prioritize consultation with your institution's EHS department for specific guidance tailored to your location and facilities.
References
U.S. Environmental Protection Agency. (2023). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]
American Chemical Society. (2023). Chemical Waste Management. Retrieved from [Link]
Handling
Personal protective equipment for handling 2,5-Dimethoxyphenethyl alcohol
Advanced Laboratory Protocol: Personal Protective Equipment and Handling Logistics for 2,5-Dimethoxyphenethyl Alcohol As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, bu...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Laboratory Protocol: Personal Protective Equipment and Handling Logistics for 2,5-Dimethoxyphenethyl Alcohol
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a comprehensive, self-validating system of hazard mitigation. 2,5-Dimethoxyphenethyl alcohol (CAS 7417-19-8) is a critical building block frequently utilized in drug development and complex organic synthesis[1]. However, its structural properties—specifically the highly lipophilic dimethoxybenzene ring coupled with a reactive primary alcohol—render it a significant irritant to biological membranes.
According to standardized GHS classifications, this compound carries specific hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Understanding the causality behind these hazards is essential for effective mitigation. The lipophilicity of the aromatic ring allows the molecule to partition rapidly into the stratum corneum of the skin and the lipid bilayers of the corneal epithelium. Simultaneously, the alcohol moiety hydrogen-bonds with cellular proteins, triggering localized inflammation. Therefore, our Personal Protective Equipment (PPE) and operational strategies must be engineered to completely intercept this exposure pathway.
Section 1: Quantitative PPE Selection Matrix
To establish a self-validating safety system, PPE selection must be driven by empirical breakthrough data and chemical compatibility, rather than assumptions. The dual ether/alcohol nature of 2,5-Dimethoxyphenethyl alcohol dictates specific polymer resistances.
Table 1: Glove Material Compatibility for 2,5-Dimethoxyphenethyl Alcohol
Glove Material
Thickness (mm)
Breakthrough Time (min)
Degradation Rating
Operational Recommendation
Nitrile Rubber
0.11
~120
Good
Acceptable for incidental contact/weighing. Double-gloving is mandatory.
Nitrile Rubber
0.40
> 480
Excellent
Recommended for preparative scale operations and prolonged handling.
Butyl Rubber
0.30
> 480
Excellent
Optimal for spill cleanup and bulk chemical transfers.
Latex
0.12
< 10
Poor
Strictly Prohibited. Rapid permeation by aromatic compounds.
Section 2: Comprehensive PPE Requirements
Ocular Protection: The risk of severe eye irritation (H319) necessitates tight-fitting chemical splash goggles[2]. Standard safety glasses with side shields are insufficient because they do not prevent vapor intrusion or micro-droplet aerosolization during transfer.
Dermal Protection: A flame-retardant, fluid-resistant laboratory coat (e.g., Nomex or treated cotton) with knit cuffs. The knit cuffs are critical; they prevent the sleeves from rolling up and exposing the wrists—a frequent failure point in dermal protection systems.
Respiratory Protection: Because the compound may cause respiratory irritation (H335), all handling must occur within a certified Class II Biological Safety Cabinet or a standard chemical fume hood with a verified face velocity of 80-100 fpm[2]. If engineering controls fail, or during a spill response, a half-face elastomeric respirator equipped with P100/Organic Vapor (OV) combination cartridges is mandated.
Verify Engineering Controls: Ensure the fume hood sash is positioned at the certified working height. Physically verify the airflow via the digital monitor to validate the primary engineering control.
Zone Demarcation: Establish a "Clean Zone" (for notebooks/pens) and a "Hot Zone" (for the chemical and analytical balance) within the hood to prevent cross-contamination.
Donning PPE: Don the lab coat, followed by splash goggles. Apply the inner layer of 0.11mm nitrile gloves, ensuring they cover the knit cuffs of the lab coat. Apply the outer layer of 0.40mm nitrile gloves.
Phase 2: Chemical Transfer and Weighing
Vessel Equilibration: Bring the sealed container of 2,5-Dimethoxyphenethyl alcohol to room temperature before opening to prevent condensation and pressure differentials.
Dispensing: Using a static-free stainless steel spatula, transfer the required mass into a pre-tared, sealable vial. Mechanistic Insight: Avoid plastic spatulas. Static charge can cause the material to aerosolize, immediately exacerbating the H335 inhalation risk.
Sealing: Cap the primary container and the secondary reaction vial immediately after the transfer is complete.
Phase 3: Doffing and Decontamination
Outer Glove Removal: Remove the outer gloves using the "beak method" (pulling the glove inside out) and dispose of them in the solid hazardous waste bin.
Surface Decontamination: Using the inner gloves, wipe down the balance and the "Hot Zone" with a 70% Isopropanol/30% Water solution. The isopropanol effectively solubilizes residual 2,5-Dimethoxyphenethyl alcohol, ensuring complete removal.
Final Doffing: Remove inner gloves, wash hands thoroughly with soap and water, and finally remove goggles and lab coat.
Section 4: Spill Response and Disposal Plan
Executing a trustworthy, systematic response:
Evacuate and Assess: If a spill exceeds 50 grams or occurs outside a fume hood, evacuate the immediate area to prevent respiratory exposure.
Containment: Don a respirator with OV/P100 cartridges and heavy-duty butyl rubber gloves. Surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust.
Neutralization & Collection: Sweep the absorbed mixture using a non-sparking brush and dustpan. Place the material into a chemically compatible, sealable polyethylene container.
Disposal: Label the container explicitly as "Hazardous Waste: Aromatic Alcohol / Irritant (CAS 7417-19-8)"[3]. Dispose of the material via a licensed hazardous waste contractor in accordance with local EPA/RCRA regulations. Never flush this compound down the sink, as it poses a risk to aquatic ecosystems and violates municipal wastewater standards.
Section 5: Visualizing the Safety Architecture
Below is the logical workflow mapping the hazard mitigation pathway for handling 2,5-Dimethoxyphenethyl alcohol.
Hazard mitigation pathway and operational workflow for 2,5-Dimethoxyphenethyl alcohol.